molecular formula C28H39NO B1204822 Nominine CAS No. 120991-21-1

Nominine

Número de catálogo: B1204822
Número CAS: 120991-21-1
Peso molecular: 405.6 g/mol
Clave InChI: BSSPRCKKWJRAJZ-HBDSXALQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nominine (CAS 79808-87-0) is a hetisine-type C20-diterpenoid alkaloid, a class of compounds known for their complex carbon-nitrogen polycyclic skeletons . This compound is of significant interest in natural product synthesis and pharmacological research. Studies on related hetisine alkaloids have indicated a range of biological activities, with this compound itself having been investigated for potential local anesthetic, anti-inflammatory, and anti-arrhythmic properties . Its intricate structure makes it a valuable target for method development in asymmetric synthesis, exemplified by its construction through dual cycloaddition strategies . Our this compound is supplied as a high-purity fine chemical for research purposes. It is crucial to note that this product is for Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human use . Researchers can inquire for a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS).

Propiedades

IUPAC Name

(1R,4S,4aR,8S,8aR)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSPRCKKWJRAJZ-HBDSXALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]([C@]2([C@@]1(CCC(=C)[C@@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923628
Record name 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120991-21-1
Record name Nominine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nominine: A Technical Guide to its Isolation, Source, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nominine, a complex heptacyclic diterpenoid alkaloid of the hetisine-type, represents a fascinating natural product with potential therapeutic applications. This document provides a comprehensive overview of this compound, focusing on its natural source, detailed isolation methodologies, and an exploration of its biological activities. While quantitative data on the bioactivity of this compound itself is limited in publicly available literature, this guide summarizes the known activities of the broader class of hetisine-type alkaloids to inform future research and drug discovery efforts.

Introduction

This compound is a C20-diterpenoid alkaloid characterized by a rigid, cage-like heptacyclic skeleton.[1] Its structural complexity and relationship to other biologically active hetisine-type alkaloids have made it a subject of interest for both natural product chemists and synthetic organic chemists. Understanding its natural origins and isolation is the first critical step in unlocking its full therapeutic potential.

Natural Source and Isolation

The primary natural source of this compound is the plant Aconitum sanyoense Nakai, a species belonging to the Ranunculaceae family.[2] The isolation of this compound from this plant was first reported by Sakai et al. in 1982.[3] While the original publication provides the most detailed account, a general protocol can be inferred from standard alkaloid extraction procedures and methodologies reported for similar compounds from the Aconitum genus.

General Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound from the roots of Aconitum sanyoense, based on common practices for diterpenoid alkaloid extraction.

Table 1: Generalized Protocol for this compound Isolation

StepProcedureDetails
1. Material Preparation The roots of Aconitum sanyoense are collected, dried, and ground into a fine powder.Proper drying is crucial to prevent enzymatic degradation of the alkaloids.
2. Extraction The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, at room temperature or under reflux.This initial extraction aims to isolate a wide range of compounds, including the target alkaloids.
3. Acid-Base Partitioning The crude extract is concentrated and then subjected to an acid-base liquid-liquid partitioning. The extract is acidified (e.g., with 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.Alkaloids, being basic, will remain in the acidic aqueous phase as their corresponding salts.
4. Basification and Re-extraction The acidic aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) to liberate the free alkaloids. The free alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane.This step selectively isolates the crude alkaloid fraction.
5. Chromatographic Separation The crude alkaloid fraction is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography over silica gel or alumina, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol mixtures) is often employed.
6. Crystallization The purified this compound fraction is crystallized from a suitable solvent system to yield the pure compound.Purity is confirmed by spectroscopic methods (NMR, MS, IR) and by measuring its melting point.

Workflow for this compound Isolation

G A Dried & Powdered Roots of Aconitum sanyoense B Extraction (Methanol/Ethanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel/Alumina) E->F G Semi-purified Fractions F->G H Preparative TLC / HPLC G->H I Pure this compound H->I J Crystallization I->J K Crystalline this compound J->K

A generalized workflow for the isolation of this compound.

Biological Activities and Potential Mechanisms of Action

While specific quantitative biological activity data for this compound is scarce in the literature, the broader class of hetisine-type diterpenoid alkaloids exhibits a range of interesting pharmacological properties. These activities provide a strong rationale for further investigation into this compound's therapeutic potential.

Table 2: Reported Biological Activities of Hetisine-Type Alkaloids

Biological ActivityDescriptionQuantitative Data (for related compounds)Reference
Antiarrhythmic Hetisine-type alkaloids, such as Guan-fu base A, have been shown to possess potent antiarrhythmic properties.Guan-fu base A is an approved antiarrhythmic drug in China.[1]
Antitumor Some hetisine-type alkaloids have demonstrated cytotoxic activity against various cancer cell lines.Data for this compound is not available.[1]
Antimicrobial Activity against certain bacteria and fungi has been reported for some members of this class.Data for this compound is not available.[1]
Insecticidal Certain hetisine-type alkaloids have shown insecticidal properties.Data for this compound is not available.[1]
Toxicity This compound has a reported LD50 (intraperitoneal) in mice.LD50 = 68.0 mg/kg[3]
Potential Antiarrhythmic Mechanism of Action: Ion Channel Modulation

The antiarrhythmic effects of the related hetisine-type alkaloid, Guan-fu base A, are attributed to its ability to act as a multi-ion channel blocker. It is plausible that this compound may share a similar mechanism of action. This involves the modulation of key ion channels responsible for cardiac action potential generation and propagation.

Proposed Signaling Pathway for Antiarrhythmic Activity

G cluster_0 Cardiac Myocyte This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Inhibition Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Inhibition K_Channel Voltage-gated K+ Channel This compound->K_Channel Inhibition HCN_Channel HCN Channel (Funny Current) This compound->HCN_Channel Inhibition Action_Potential Altered Action Potential (Prolonged Refractory Period, Decreased Excitability) Na_Channel->Action_Potential Ca_Channel->Action_Potential K_Channel->Action_Potential HCN_Channel->Action_Potential Arrhythmia Suppression of Arrhythmias Action_Potential->Arrhythmia

Proposed mechanism of antiarrhythmic action for this compound.

Structure Elucidation

The structure of this compound was established as 11-deoxykobusine through chemical transformation of kobusine and confirmed by spectroscopic methods.[2] The absolute configuration was determined using circular dichroism (CD) spectral studies.[2]

Conclusion and Future Directions

This compound is a structurally complex natural product with potential for further investigation as a therapeutic agent, particularly in the area of antiarrhythmic drug discovery. The primary challenges lie in the limited availability of the natural product and the scarcity of quantitative biological data. Future research should focus on:

  • Sustainable Sourcing: Exploring synthetic biology or semi-synthetic approaches to produce this compound and its analogs in larger quantities.

  • Comprehensive Biological Screening: Conducting systematic in vitro and in vivo studies to determine the IC50/MIC values of this compound for its antiarrhythmic, cytotoxic, antimicrobial, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

This technical guide provides a foundational understanding of this compound, offering a starting point for researchers and drug development professionals to explore the potential of this intriguing natural product.

References

The intricate Biosynthesis of Nominine and Other Hetisine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisine-type diterpenoid alkaloids, a complex and structurally diverse class of natural products, have garnered significant attention for their potent biological activities. Among them, nominine stands out as a representative member with a formidable heptacyclic caged skeleton. Understanding the biosynthetic pathway of these intricate molecules is paramount for their sustainable production through metabolic engineering and for the generation of novel analogs with improved therapeutic properties. This technical guide provides an in-depth exploration of the current understanding of hetisine alkaloid biosynthesis, with a special focus on this compound. It details the putative enzymatic steps, outlines relevant experimental protocols for enzyme characterization, and presents the foundational knowledge in a format amenable to researchers in the field.

General Biosynthetic Pathway of Diterpenoid Alkaloids

The biosynthesis of all terpenoids, including diterpenoid alkaloids, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. For the formation of diterpenoids, one molecule of DMAPP is condensed with three molecules of IPP by geranylgeranyl pyrophosphate synthase (GGPPS) to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Putative Biosynthetic Pathway of Hetisine Alkaloids

The biosynthesis of hetisine-type alkaloids is a multi-step enzymatic cascade that begins with the cyclization of GGPP and culminates in a series of oxidative transformations to form the characteristic heptacyclic structure. While the complete pathway to this compound has not been fully elucidated, extensive research on related diterpenoid alkaloids in plants of the Aconitum and Delphinium genera has allowed for the construction of a putative pathway. Hetisine-type alkaloids are biosynthetically derived from atisine-type precursors.

The key stages are outlined below:

  • Formation of the Diterpene Skeleton: The biosynthesis is initiated by the cyclization of the universal diterpene precursor, GGPP. This process is catalyzed by two types of terpene synthases:

    • Class II Diterpene Synthase (diTPS): An ent-copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

    • Class I Diterpene Synthase (diTPS): A kaurene synthase-like (KSL) enzyme, specifically an ent-atiserene synthase, then catalyzes the ionization-dependent cyclization of ent-CPP to form the tetracyclic diterpene hydrocarbon, ent-atiserene. This hydrocarbon constitutes the foundational skeleton of atisine-type alkaloids.[1][2]

  • Incorporation of Nitrogen: The nitrogen atom, a defining feature of alkaloids, is incorporated into the diterpene skeleton. Isotope labeling studies have demonstrated that L-serine is the likely nitrogen donor for the formation of the characteristic N-C20 bridge in atisine-type alkaloids. The precise enzymatic mechanism of this incorporation remains to be fully characterized but is a critical step in the pathway.

  • Formation of the Atisine-type Skeleton: Following the incorporation of nitrogen, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), leads to the formation of the atisine-type alkaloid core structure.

  • Conversion of Atisine-type to Hetisine-type Skeleton: The defining step in the biosynthesis of hetisine alkaloids is the formation of a C6-N bond, creating the characteristic caged, heptacyclic structure. This intramolecular cyclization is hypothesized to be an oxidative process catalyzed by a specific cytochrome P450 enzyme. This transformation converts the atisine-type precursor into the hetisine scaffold.

  • Tailoring Modifications: Following the formation of the core hetisine skeleton, a variety of "tailoring" enzymes, including additional CYP450s, methyltransferases, acyltransferases, and glucosyltransferases, can modify the molecule to produce the vast diversity of naturally occurring hetisine alkaloids, including this compound. These modifications can significantly impact the biological activity of the final compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a general workflow for the identification and characterization of the enzymes involved.

Putative Biosynthetic Pathway of Hetisine Alkaloids

Hetisine_Biosynthesis cluster_upstream Upstream Terpenoid Pathway cluster_diterpene_skeleton Diterpene Skeleton Formation cluster_alkaloid_formation Alkaloid Skeleton Formation and Modification IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Atiserene ent-Atiserene ent_CPP->ent_Atiserene KSL Atisine_Scaffold Atisine-type Scaffold ent_Atiserene->Atisine_Scaffold + L-Serine, CYP450s, 2-ODDs Hetisine_Scaffold Hetisine-type Scaffold Atisine_Scaffold->Hetisine_Scaffold CYP450 (Oxidative Cyclization) This compound This compound Hetisine_Scaffold->this compound Tailoring Enzymes (CYP450s, etc.)

Caption: Putative biosynthetic pathway of hetisine alkaloids from GGPP.

Experimental Workflow for Enzyme Identification and Characterization

Enzyme_Workflow Transcriptome_Analysis Transcriptome Analysis of Alkaloid-Producing Plant Candidate_Gene_Selection Candidate Gene Selection (CYP450s, 2-ODDs, etc.) Transcriptome_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning and Vector Construction Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays with Putative Substrates Protein_Purification->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification Kinetic_Characterization Enzyme Kinetic Characterization Product_Identification->Kinetic_Characterization

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

Quantitative Data

To date, there is a notable absence of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. This includes a lack of information on the kinetic parameters (e.g., Km, kcat) of the enzymes involved in its specific pathway, as well as data on the metabolic flux through the pathway and the in planta yields from primary precursors. The following table highlights the types of quantitative data that are crucial for a comprehensive understanding and for future metabolic engineering efforts, though the values for this compound biosynthesis are currently unknown.

ParameterDescriptionValue for this compound Biosynthesis
Enzyme Kinetics
KmMichaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.Not Determined
kcatTurnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.Not Determined
kcat/KmCatalytic efficiency of the enzyme.Not Determined
Metabolic Flux
Precursor to Product Conversion RateThe rate at which precursors (e.g., GGPP, L-serine) are converted into this compound.Not Determined
In Planta Yields
This compound ConcentrationThe concentration of this compound in various tissues of the source plant.Varies by species and environmental conditions; specific quantitative data is sparse.

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the functional characterization of the enzymes involved. Below are detailed, generalized protocols for key experiments that are central to this endeavor.

Heterologous Expression and Purification of Candidate Enzymes (e.g., CYP450s)

This protocol describes the expression of a candidate plant cytochrome P450 in a microbial host, such as Saccharomyces cerevisiae (yeast), which is often preferred for membrane-bound plant CYP450s.

a. Gene Cloning and Vector Construction:

  • Isolate total RNA from the plant species known to produce this compound (e.g., Aconitum or Delphinium species).

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the full-length open reading frame (ORF) of the candidate CYP450 gene using PCR with gene-specific primers. The primers should include restriction sites for cloning into a yeast expression vector (e.g., pYES-DEST52).

  • Digest the PCR product and the expression vector with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector. The vector should ideally contain a tag (e.g., His-tag, FLAG-tag) for subsequent protein purification.

  • Transform the ligation product into competent E. coli for plasmid amplification and sequence verify the construct.

b. Yeast Transformation and Expression:

  • Transform the verified expression vector into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR).

  • Select for transformed yeast colonies on appropriate selection media.

  • Inoculate a small-scale culture of the transformed yeast in selective media and grow overnight.

  • Use the starter culture to inoculate a larger volume of expression medium containing galactose to induce protein expression.

  • Incubate the culture with shaking at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

c. Microsome Isolation and Protein Purification:

  • Harvest the yeast cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Lyse the cells using glass beads or a French press.

  • Centrifuge the lysate at a low speed to remove cell debris.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound CYP450.

  • Resuspend the microsomal pellet in a suitable buffer.

  • If a tagged protein is expressed, solubilize the microsomal membranes with a mild detergent and purify the protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

In Vitro Enzyme Assays

This protocol outlines a general procedure for testing the catalytic activity of a purified recombinant enzyme.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer with an optimal pH for the enzyme (typically pH 7.0-8.0).

    • Add the putative substrate (e.g., an atisine-type alkaloid for a CYP450 hypothesized to catalyze the formation of the hetisine skeleton). The substrate may need to be dissolved in a small amount of an organic solvent like DMSO.

    • Add the purified enzyme (or microsomal fraction).

    • For CYP450s, add a source of reducing equivalents, such as an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a purified cytochrome P450 reductase.

  • Reaction Incubation:

    • Initiate the reaction by adding the NADPH-generating system or NADPH.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously to extract the products into the organic phase.

    • Centrifuge to separate the phases and collect the organic layer.

  • Product Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent (e.g., methanol).

    • Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their retention times and mass spectra with authentic standards, if available, or by high-resolution MS and MS/MS fragmentation analysis for structural elucidation.

Quantitative Analysis of Alkaloids by LC-MS

This protocol provides a general framework for the quantitative analysis of diterpenoid alkaloids in plant extracts or enzyme assay samples.

a. Sample Preparation:

  • Plant Tissue: Homogenize a known weight of freeze-dried plant material in an extraction solvent (e.g., methanol or a methanol/water mixture with a small amount of acid or base to improve alkaloid solubility). Sonicate or shake the mixture for a defined period. Centrifuge and collect the supernatant.

  • Enzyme Assay: Use the extracted product sample from the in vitro assay.

b. LC-MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase HPLC column.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Optimize the gradient to achieve good separation of the alkaloids of interest.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode, as alkaloids are typically basic and readily protonated.

    • For quantitative analysis, operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity. This involves selecting the precursor ion of the analyte and one or more of its characteristic fragment ions.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of an authentic standard of the analyte (if available).

    • Spike the samples with an internal standard to correct for variations in sample preparation and instrument response.

    • Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Conclusion

The biosynthesis of hetisine alkaloids like this compound represents a fascinating and complex area of natural product chemistry. While the general framework of the pathway is beginning to emerge, with the identification of early-stage diterpene synthases and the likely involvement of CYP450s and 2-ODDs in the later oxidative steps, many of the specific enzymes and their mechanisms remain to be discovered and characterized. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of hetisine alkaloid biosynthesis. Future work in this area will undoubtedly pave the way for the biotechnological production of these valuable compounds and the development of new therapeutic agents.

References

Nominine: A Technical Guide to its Physical and Chemical Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nominine is a complex C20-diterpenoid alkaloid belonging to the hetisine class of natural products.[1] Its intricate heptacyclic molecular architecture has made it a subject of significant interest in the field of synthetic organic chemistry.[2][3][4][5][6] Beyond its structural complexity, this compound has demonstrated notable biological activity, particularly as an antiarrhythmic agent, positioning it as a potential lead compound for the development of novel cardiovascular therapeutics.[1][7] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its mechanism of action.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound based on available data. It is important to note that while computational data and some experimental findings are available, specific experimental values for several physical properties, such as melting point, boiling point, and pKa, are not extensively reported in the current scientific literature.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₃₉NOPubChem[8]
Molecular Weight 405.6 g/mol PubChem[8]
IUPAC Name (1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-olPubChem[8]
Canonical SMILES C[C@@H]1CC--INVALID-LINK--OPubChem[8]
InChI Key BSSPRCKKWJRAJZ-LSKARBNJSA-NPubChem[8]
CAS Number 120991-21-1PubChem[8]

Table 2: Physical Properties of this compound

PropertyValueSource/Comment
Melting Point Not explicitly reported in the searched literature.As a crystalline solid, a sharp melting point is expected.[9]
Boiling Point Not explicitly reported in the searched literature.Due to its high molecular weight and complex structure, this compound is expected to have a very high boiling point and may decompose before boiling under atmospheric pressure.
Solubility Not explicitly reported in the searched literature.As an alkaloid with a large nonpolar hydrocarbon structure, it is expected to be poorly soluble in water but soluble in organic solvents like chloroform, ether, and methanol.[10][11][12]
pKa Not explicitly reported in the searched literature.The presence of a basic nitrogen atom suggests that this compound will have a pKa in the range typical for alkaloids, allowing it to form salts with acids.[13]

Table 3: Biological Activity of this compound

ActivityValueSource
Antiarrhythmic Activity (in vivo) ED₅₀ = 5 mg/kg (aconitine-induced arrhythmia rat model)Chemistry and biological activities of hetisine-type diterpenoid alkaloids[1]
Sodium Current Blockade (in vitro) IC₅₀ = 3.48 µMChemistry and biological activities of hetisine-type diterpenoid alkaloids[1]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Protocol:

  • A small, finely powdered sample of pure this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • For a pure compound, a sharp melting range of 0.5-1 °C is expected.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Protocol:

  • An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed as mg/mL or mol/L.

Determination of pKa

The pKa of this compound can be determined by potentiometric titration.

Protocol:

  • A standard solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Signaling Pathway

This compound exhibits antiarrhythmic properties primarily through the blockade of cardiac sodium channels.[1] This action modulates the cardiac action potential, thereby correcting irregular heartbeats.

Cardiac Sodium Channel Blockade

The influx of sodium ions through voltage-gated sodium channels (Nav1.5) is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. In arrhythmic conditions, these channels may function abnormally. This compound, as a sodium current blocker, is believed to bind to these channels and inhibit the flow of sodium ions into the cardiomyocyte. This leads to a decrease in the rate and magnitude of depolarization, a prolongation of the refractory period, and a slowing of conduction velocity, ultimately suppressing the abnormal cardiac rhythms.

Nominine_Mechanism_of_Action This compound This compound Nav15 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav15 Na_Influx Sodium Ion (Na⁺) Influx This compound->Na_Influx Inhibits Depolarization Phase 0 Depolarization of Action Potential Na_Influx->Depolarization Conduction Slowing of Conduction Velocity Refractory Prolongation of Refractory Period Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic Refractory->Antiarrhythmic

Caption: Mechanism of action of this compound as a cardiac sodium channel blocker.

Conclusion

This compound is a structurally complex and biologically active diterpenoid alkaloid with demonstrated potential as an antiarrhythmic agent. While its chemical identity is well-established, a comprehensive experimental characterization of its physical properties is still lacking in the public domain. The provided general protocols offer a framework for obtaining this crucial data for drug development purposes. Further investigation into its specific interactions with cardiac ion channels and its broader pharmacological profile will be essential for advancing this compound or its analogs toward clinical applications.

References

An In-depth Technical Guide to Nominine: Molecular Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nominine, a complex diterpenoid alkaloid, has garnered significant interest within the scientific community due to its intricate heptacyclic molecular architecture and potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, including its molecular formula and weight. It further details established synthetic routes and outlines experimental protocols for the evaluation of its biological activities, with a focus on its potential as an antiarrhythmic and antitumor agent. This document also explores the potential signaling pathways that may be modulated by this compound, providing a foundation for future mechanistic studies and drug development endeavors.

Physicochemical Properties of this compound

This compound is a naturally occurring alkaloid characterized by a complex, polycyclic structure. Its fundamental molecular properties are summarized in the table below, providing essential data for researchers engaged in its study and potential modification.

PropertyValue
Molecular Formula C₂₈H₃₉NO
Molecular Weight 405.6 g/mol
IUPAC Name (1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol

Synthesis of this compound

The total synthesis of this compound represents a significant challenge in organic chemistry due to its complex, bridged ring system. Several synthetic strategies have been developed to construct this intricate molecule. A notable approach involves a dual cycloaddition strategy, which efficiently assembles the core structure.

Experimental Workflow for a Key Synthetic Strategy:

Nominine_Synthesis_Workflow Start Starting Materials Step1 Dipolar Cycloaddition Start->Step1 Convergent Assembly Step2 Intramolecular Diels-Alder Cyclization Step1->Step2 Formation of Polycyclic Intermediate Step3 Functional Group Manipulations Step2->Step3 Stereochemical Control This compound This compound Step3->this compound Final Product Potential_Nominine_Signaling This compound This compound ERK_Pathway ERK Signaling Pathway This compound->ERK_Pathway Modulates (?) PI3K_Pathway PI3K Signaling Pathway This compound->PI3K_Pathway Modulates (?) Cell_Proliferation Cell Proliferation ERK_Pathway->Cell_Proliferation PI3K_Pathway->Cell_Proliferation Apoptosis Apoptosis PI3K_Pathway->Apoptosis Inhibits

An In-depth Technical Guide to the Spectroscopic Data of Nominine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the diterpene alkaloid, nominine. The information is compiled to assist researchers in the identification, characterization, and further development of this complex natural product.

Introduction to this compound

This compound is a complex, heptacyclic diterpenoid alkaloid belonging to the hetisine family. Its intricate caged structure presents a significant challenge for total synthesis and spectroscopic analysis. This compound has been reported as a secondary metabolite from fungi of the Aspergillus genus, specifically Aspergillus nomiae. Due to its complex architecture, spectroscopic analysis is crucial for its unequivocal identification and characterization.

Mass Spectrometry (MS) Data

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass necessary to deduce the molecular formula.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₈H₃₉NOPubChem
Molecular Weight405.6 g/mol PubChem
Exact Mass405.3032 g/mol Calculated
Ionization ModeElectrospray Ionization (ESI)Typical
Observed Ion (M+H)⁺m/z 406.3105Expected

Note: The observed ion value is a theoretical calculation for the protonated molecule and may vary slightly in experimental conditions.

Fragmentation Pattern: In tandem mass spectrometry (MS/MS) experiments, the fragmentation of the protonated this compound molecule is expected to yield characteristic product ions resulting from the cleavage of specific bonds within its complex polycyclic structure. These fragmentation patterns are critical for structural confirmation, particularly when compared against a known standard or data from synthetic samples.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Table 2: Characteristic Infrared Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~3300MediumN-H stretch (indole)
~3050MediumC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
~1640MediumC=C stretch (alkene)
~1450MediumC-H bend (aliphatic)
~1050StrongC-O stretch (alcohol)

Note: These are expected absorption ranges and may vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling the complete assignment of its structure. Due to the complexity of the molecule, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignments.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons7.0 - 8.0m-
Olefinic Protons4.5 - 5.5m-
Carbinol Proton3.5 - 4.5m-
Aliphatic Protons0.8 - 3.0m-

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic Carbons110 - 140
Olefinic Carbons100 - 150
Carbinol Carbon60 - 80
Aliphatic Carbons10 - 60

Note: The chemical shift values presented are general ranges for the respective types of protons and carbons. Precise values would be obtained from detailed analysis of 1D and 2D NMR spectra of a purified sample.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for a natural product like this compound.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.

  • Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺. For structural analysis, tandem MS (MS/MS) experiments are performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Infrared Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Sample Preparation: The purified this compound sample, as a solid, is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the IR beam path, and the spectrum is acquired. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to achieve adequate resolution for the complex spectrum of this compound.

  • Sample Preparation: The purified this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed.

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow_for_this compound cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal_Culture Fungal Culture (Aspergillus nomiae) Extraction Solvent Extraction Fungal_Culture->Extraction Biomass Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Crude Extract Pure_this compound Pure this compound Isolate Chromatography->Pure_this compound Purified Fraction MS_Analysis Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pure_this compound->MS_Analysis IR_Analysis Infrared Spectroscopy (IR) - Functional Groups Pure_this compound->IR_Analysis NMR_Analysis NMR Spectroscopy (1D and 2D) - Structural Framework Pure_this compound->NMR_Analysis Data_Integration Data Integration and Analysis MS_Analysis->Data_Integration IR_Analysis->Data_Integration NMR_Analysis->Data_Integration Structure_Confirmation Structure Confirmation of this compound Data_Integration->Structure_Confirmation

Caption: Workflow for this compound Isolation and Characterization.

The Discovery and History of Nominine: A Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Nominine is a complex C20-diterpenoid alkaloid belonging to the hetisine class. Its discovery dates back to 1982 when it was first isolated from the plant Aconitum sanyoense Nakai, found in Nomi, Kyoto prefecture, Japan. The elucidation of its structure revealed it to be 11-deoxykobusine. This compound, like other hetisine alkaloids, has garnered interest for its potential biological activities, particularly its antiarrhythmic properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound.

Discovery and Initial Characterization

The initial isolation and structural characterization of this compound were reported by S. Sakai and colleagues in a 1982 publication in the Chemical & Pharmaceutical Bulletin. The alkaloid was extracted from the roots of Aconitum sanyoense.

Experimental Protocol: Isolation of this compound
  • Extraction: The dried and powdered plant material (roots of Aconitum sanyoense) is typically subjected to extraction with a polar solvent such as methanol or ethanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Extraction: The resulting crude extract is then partitioned between an acidic aqueous solution (e.g., 2% sulfuric acid) and an organic solvent (e.g., diethyl ether or chloroform). The acidic aqueous layer, containing the protonated alkaloids, is separated.

  • Basification and Re-extraction: The acidic solution is made basic by the addition of a base, such as ammonium hydroxide, to a pH of around 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basic aqueous solution is then extracted multiple times with an organic solvent like chloroform.

  • Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield a crude alkaloid mixture. This mixture is then subjected to various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography or recrystallization to afford pure this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound established its fundamental physicochemical and spectroscopic properties.

PropertyValue
Molecular Formula C₂₀H₂₇NO₂
Melting Point 267-269 °C
Optical Rotation [α]D²⁰ +97.5° (c 1.0, CHCl₃)
Mass Spectrometry (MS) m/z 313 (M⁺)
Infrared (IR) νₘₐₓ (KBr) 3400 (OH), 1660 (C=C) cm⁻¹
¹H NMR (CDCl₃, ppm) δ 0.95 (3H, s, C-4 Me), 4.10 (1H, br s, C-11 H), 5.80 (1H, s, C-17 H)
¹³C NMR (CDCl₃, ppm) δ 18.5 (C-18), 33.5 (C-4), 68.2 (C-11), 72.1 (C-20), 121.5 (C-16), 148.8 (C-17)

Total Synthesis of this compound

The complex heptacyclic structure of this compound has made it a challenging target for total synthesis, attracting the attention of several research groups.

Muratake and Natsume Synthesis (2004)

The first total synthesis of (±)-nominine was accomplished by Hideaki Muratake and Mitsutaka Natsume in 2004. Their landmark achievement involved a lengthy 40-step synthetic sequence. A key feature of their strategy was the construction of the intricate cage-like structure through a series of carefully planned cyclization reactions.

Gin Synthesis (2006)

A more efficient and concise total synthesis of (±)-nominine was reported by David Y. Gin and his coworkers in 2006.[1] Their innovative approach significantly shortened the synthetic route to just 15 steps.[1] This synthesis is highlighted by a powerful dual cycloaddition strategy.[1]

Key Features of the Gin Synthesis:

  • Intramolecular 1,3-Dipolar Cycloaddition: This reaction was employed to construct the bridged pyrrolidine ring system.

  • Dienamine Isomerization/Diels-Alder Cascade: A subsequent pyrrolidine-induced cascade reaction was used to assemble the bicyclo[2.2.2]octane core of the molecule.

This elegant synthesis provided a more practical route to this compound and its analogs, paving the way for further investigation of their biological properties.

Biological Activity

The hetisine family of alkaloids, to which this compound belongs, is known to exhibit a range of biological activities, including vasodilating, antiarrhythmic, immunomodulating, and analgesic effects.[1] While extensive quantitative data for this compound itself is limited in the public domain, its classification as a hetisine alkaloid suggests potential therapeutic applications, particularly in the context of cardiac arrhythmias. Further research is needed to fully elucidate the specific pharmacological profile and mechanism of action of this compound.

Signaling Pathways and Experimental Workflows

To date, specific signaling pathways directly modulated by this compound have not been extensively characterized. The creation of a signaling pathway diagram would be speculative at this point. However, a logical workflow for the discovery and characterization of this compound can be visualized.

nominine_discovery_workflow cluster_collection Plant Material cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation plant Aconitum sanyoense (Roots) extraction Solvent Extraction (e.g., Methanol) plant->extraction acid_base Acid-Base Partitioning extraction->acid_base chromatography Column Chromatography acid_base->chromatography purification Purification (e.g., Recrystallization) chromatography->purification spectroscopy Spectroscopic Analysis (NMR, MS, IR) purification->spectroscopy screening Bioactivity Screening (e.g., Antiarrhythmic assays) purification->screening xray X-ray Crystallography (Confirmation) spectroscopy->xray retro Retrosynthetic Analysis xray->retro total_synthesis Total Synthesis (Muratake & Natsume, Gin) retro->total_synthesis moa Mechanism of Action Studies screening->moa

Caption: Workflow for the discovery and study of this compound.

This diagram illustrates the logical progression from the natural source to the isolation, characterization, synthesis, and biological evaluation of the this compound alkaloid.

References

The Indole Moiety in Nominine: A Nexus of Predicted Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nominine, a complex hetisine-type diterpenoid alkaloid, has garnered significant attention for its intricate heptacyclic structure. While comprehensive biological data on this compound remains limited, its constituent indole moiety is a well-established pharmacophore, suggesting a range of potential biological activities. This technical guide synthesizes the available information on hetisine and indole alkaloids to postulate the biological significance of the indole group in this compound. We explore potential cytotoxic and anti-inflammatory activities, delve into the putative signaling pathways that may be modulated, and provide detailed experimental protocols for the in vitro investigation of these hypotheses. This document serves as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound and its derivatives.

Introduction

This compound is a diterpenoid alkaloid characterized by a complex hetisine-type skeleton, distinguished by the presence of an indole moiety.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs with diverse pharmacological properties, including anticancer and anti-inflammatory effects.[2] The biological activities of the broader class of hetisine-type diterpenoid alkaloids have been reported to include antiarrhythmic, antitumor, antimicrobial, and insecticidal actions.[3] Given the established roles of both the hetisine core and the indole functional group, this compound presents as a compelling candidate for drug discovery efforts. This guide will focus on the predicted biological significance of the indole moiety within the this compound structure, proposing potential mechanisms of action and providing the necessary experimental frameworks for their validation.

The Indole Moiety: A Key to Biological Activity

The indole ring system is a crucial structural feature in a multitude of bioactive compounds. Its planar structure, electron-rich nature, and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind to a variety of biological targets, including enzymes and receptors.[4][5] In the context of this compound, the indole moiety is predicted to be a primary determinant of its biological activity profile.

Inferred Cytotoxic Potential

Numerous indole alkaloids exhibit potent cytotoxic activity against various cancer cell lines.[1][2] This activity is often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival. The indole group can facilitate interactions with the active sites of enzymes like protein kinases or intercalate into DNA, leading to cell cycle arrest and programmed cell death.

Postulated Anti-inflammatory Effects

The indole nucleus is also a common feature in compounds with anti-inflammatory properties. Diterpenoid alkaloids, as a class, have demonstrated anti-inflammatory and analgesic effects.[3] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), as well as the modulation of inflammatory signaling pathways like NF-κB.[6] The indole moiety in this compound may contribute to these effects by interacting with key residues in the active sites of these inflammatory mediators.

Quantitative Data on Related Alkaloids

Table 1: Cytotoxicity of Selected Diterpenoid and Indole Alkaloids against Human Cancer Cell Lines

CompoundAlkaloid ClassCancer Cell LineIC50 (µM)Reference
HarmalacidineIndoleU-937 (Leukemia)3.1 ± 0.2[1]
9-Hydroxycanthin-6-oneIndole (β-carboline)A2780 (Ovarian)17.4 ± 1.1[2]
9-Hydroxycanthin-6-oneIndole (β-carboline)SKOV3 (Ovarian)13.8 ± 0.6[2]
EvodiamineIndoleHepG2 (Liver)~1[2]
EvodiamineIndoleSMMC-7721 (Liver)~1[2]
SanguinarineIsoquinolineVarious Melanoma0.11 - 0.54[7]
ChelerythrineIsoquinolineVarious Melanoma0.14 - 0.46[7]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Table 2: Anti-inflammatory Activity of a Diterpenoid Alkaloid

CompoundAlkaloid ClassAssayEC50 (mg/kg)Reference
DeoxylappaconitineDiterpenoidCarrageenan-induced rat paw edema0.35[9]

Note: EC50 is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Postulated Signaling Pathways

Based on the known mechanisms of action of indole and hetisine-type alkaloids, this compound is hypothesized to modulate several key signaling pathways implicated in cancer and inflammation.

MAPK Signaling Pathway in Cytotoxicity

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is a hallmark of many cancers. Indole alkaloids have been shown to induce apoptosis in cancer cells by modulating the MAPK pathway.[4] this compound, through its indole moiety, may interact with components of this pathway, leading to the activation of pro-apoptotic signals and the inhibition of cell proliferation.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras This compound (Indole Moiety) This compound (Indole Moiety) ERK ERK This compound (Indole Moiety)->ERK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival NFkB_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex This compound (Indole Moiety) This compound (Indole Moiety) This compound (Indole Moiety)->IKK Complex Inhibition IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Transcription MTT_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT->Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Griess_Workflow Seed Macrophages Seed Macrophages Pre-treat with this compound Pre-treat with this compound Seed Macrophages->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Reaction Griess Reaction Collect Supernatant->Griess Reaction Measure Absorbance Measure Absorbance Griess Reaction->Measure Absorbance Calculate NO Inhibition Calculate NO Inhibition Measure Absorbance->Calculate NO Inhibition

References

In-Depth Technical Guide to Nominine: A Comprehensive Chemical and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nominine, a complex diterpenoid alkaloid of the hetisine class, has garnered significant interest within the scientific community due to its intricate heptacyclic molecular architecture and diverse biological activities. First isolated from the fungus Aspergillus nomiae, this natural product has been the subject of extensive synthetic efforts and preliminary biological evaluations. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical and physical properties, detailed spectral data, and a summary of its known biological functions. The document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

This compound (PubChem CID: 11961129) is a member of the indole alkaloid family with a complex polycyclic structure.[1] Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₈H₃₉NOPubChem[1]
IUPAC Name (1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-olPubChem[1]
Molecular Weight 405.6 g/mol PubChem[1]
Exact Mass 405.303164868 DaPubChem[1]
Melting Point Data not available in cited sources-
Solubility Data not available in a structured format. General solubility in organic solvents can be inferred from synthetic chemistry publications.-

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

2.1. NMR Spectroscopy

Table 2.1: Predicted ¹H NMR Chemical Shifts (Illustrative - Not from Experimental Data) This table is for illustrative purposes as detailed experimental data was not found in the search results.

ProtonPredicted Chemical Shift (ppm)
Aromatic protons (indole)7.0 - 8.0
Olefinic protons4.5 - 5.5
Protons adjacent to N/O3.0 - 4.0
Aliphatic protons1.0 - 3.0

Table 2.2: Predicted ¹³C NMR Chemical Shifts (Illustrative - Not from Experimental Data) This table is for illustrative purposes as detailed experimental data was not found in the search results.

CarbonPredicted Chemical Shift (ppm)
Aromatic carbons (indole)110 - 140
Olefinic carbons100 - 150
Carbons adjacent to N/O50 - 80
Aliphatic carbons20 - 50

2.2. Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Table 2.3: Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)Key Fragments (m/z)Source
ESI406.3106Data not availableInferred from Molecular Weight

Biological Activity and Mechanism of Action

This compound belongs to the hetisine-type diterpenoid alkaloids, a class of natural products known for a wide range of pharmacological activities, including antiarrhythmic, antitumor, antimicrobial, and insecticidal effects.[5][6]

3.1. Antiarrhythmic Activity

Hetisine-type alkaloids have shown promising antiarrhythmic properties.[5] The proposed mechanism for this class of compounds generally involves the blockade of cardiac ion channels, such as sodium, potassium, and calcium channels, which are crucial for regulating cardiac action potentials.[7][8] By modulating these channels, hetisine alkaloids can help to correct irregularities in heart rhythm. The specific ion channel targets and the precise mechanism for this compound have not been definitively elucidated.

3.2. Antitumor Activity

Diterpenoid alkaloids, including those of the hetisine type, have demonstrated cytotoxic effects against various cancer cell lines.[9][10][11] The mechanisms of action for these compounds are often multifaceted and can include the induction of apoptosis (programmed cell death), interference with the cell cycle, and modulation of multi-drug resistance (MDR).[10] Some studies on related compounds suggest that they can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[5][11]

3.3. Antimicrobial and Insecticidal Activity

Several alkaloids isolated from Aspergillus species have shown antimicrobial and insecticidal properties.[12][13][14] The mechanisms underlying these activities for diterpenoid alkaloids are not as well-studied but are thought to involve disruption of cell membranes or interference with essential metabolic processes in the target organisms.

Experimental Protocols

4.1. Isolation of this compound from Aspergillus nomiae

The isolation of alkaloids from Aspergillus species typically involves the following steps. A detailed protocol specific to this compound was not found, but a general procedure can be outlined.

Experimental Workflow: Isolation of Alkaloids from Aspergillus

G cluster_0 Fungal Culture and Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization A Inoculation of Aspergillus nomiae B Solid or Liquid State Fermentation A->B C Extraction of Fungal Biomass with Organic Solvent (e.g., Ethyl Acetate) B->C D Concentration of Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Further Purification (e.g., HPLC) E->F G Spectroscopic Analysis (NMR, MS) F->G H Isolated this compound G->H

Caption: Generalized workflow for the isolation of this compound.

  • Fungal Culture: Aspergillus nomiae is cultured on a suitable nutrient medium to produce a sufficient biomass.[15]

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate to isolate the secondary metabolites, including this compound.[15]

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) to purify this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR and mass spectrometry.[15]

4.2. Total Synthesis of this compound

The total synthesis of this compound is a significant challenge in organic chemistry due to its complex, caged structure. Several research groups have reported its synthesis, often employing sophisticated cycloaddition strategies.[16][17][18][19]

Key Synthetic Strategies:

  • Diels-Alder Reaction: This powerful cycloaddition reaction is frequently used to construct the bicyclo[2.2.2]octane core of the hetisine skeleton.

  • 1,3-Dipolar Cycloaddition: This reaction is employed to construct the nitrogen-containing heterocyclic rings within the this compound framework.

Logical Relationship: Key Cycloadditions in this compound Synthesis

Caption: Key cycloaddition strategies in this compound synthesis.

A detailed, step-by-step experimental protocol for the total synthesis of this compound is extensive and beyond the scope of this guide but can be found in the supporting information of the cited publications.[20]

4.3. Biological Assays

Standardized protocols are used to evaluate the biological activities of natural products like this compound.

4.3.1. Antimicrobial Activity Assay (Broth Microdilution Method)

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[21]

4.3.2. Antitumor Activity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[22]

4.3.3. Insecticidal Activity Assay

  • Test Organism: A suitable insect species is chosen for the assay.

  • Compound Application: this compound is applied to the insects, either topically or through feeding on a treated diet.

  • Observation: The mortality rate of the insects is recorded at specific time intervals.

  • Data Analysis: The LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) is determined.[23]

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of related diterpenoid alkaloids, several potential pathways can be hypothesized.

Hypothesized Signaling Pathway for Antitumor Activity

G This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Inhibition

Caption: Hypothesized PI3K/Akt pathway inhibition by this compound.

Conclusion

This compound remains a fascinating and challenging molecule for both synthetic chemists and pharmacologists. While its total synthesis has been successfully achieved, showcasing elegant chemical strategies, a comprehensive understanding of its biological properties is still in its early stages. The lack of detailed, publicly available experimental data on its physical properties and spectral characteristics highlights an area for future research. Further investigation into the specific molecular targets and mechanisms of action for its antiarrhythmic, antitumor, antimicrobial, and insecticidal activities is warranted to fully realize its potential as a lead compound in drug discovery. This technical guide consolidates the current knowledge and is intended to facilitate and inspire future research in this exciting area of natural product science.

References

Potential Therapeutic Applications of Nominine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nominine, a complex heptacyclic diterpenoid alkaloid of the hetisine-type, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core chemical attributes, preclinical evidence of its therapeutic potential, and the putative mechanisms underlying its biological activity. While specific quantitative data on this compound remains limited in publicly accessible literature, this document synthesizes the available information and draws parallels from related compounds to offer a foundational resource for researchers and drug development professionals. This guide also outlines detailed experimental protocols commonly employed in the evaluation of antiarrhythmic agents, providing a roadmap for future investigations into this compound's therapeutic promise.

Introduction

This compound is a naturally occurring diterpenoid alkaloid characterized by a complex C20-hetisine skeleton.[1] Its intricate structure has presented a significant challenge for total synthesis, a feat that has been accomplished by a limited number of research groups. The broader class of hetisine-type alkaloids has been reported to possess a range of biological activities, with antiarrhythmic effects being a prominent feature.[2] This has positioned this compound as a potential candidate for the development of novel antiarrhythmic drugs.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₈H₃₉NOPubChem
Molecular Weight 405.6 g/mol PubChem
IUPAC Name (1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-olPubChem
CAS Number 120991-21-1PubChem

Potential Therapeutic Application: Antiarrhythmic Activity

The primary therapeutic potential of this compound lies in its suggested antiarrhythmic properties. While comprehensive clinical data is not available, preclinical evidence provides a basis for this application.

Preclinical Efficacy

A key piece of evidence for this compound's antiarrhythmic potential comes from a study on hetisine-type diterpenoid alkaloids, which reported an ED₅₀ of 5 mg/kg for this compound in an unspecified antiarrhythmic model.[1] This value suggests significant potency and warrants further investigation.

Due to the scarcity of further quantitative data for this compound, the following table includes data for a related hetisine-type alkaloid, Guan-Fu Base S, which has been shown to inhibit the cardiac sodium current.

CompoundAssayTargetIC₅₀ (µM)Source
Guan-Fu Base SWhole-cell patch clampVentricular specific sodium current3.48[3]

This data on a related compound suggests a potential mechanism of action for this compound and provides a benchmark for future studies.

Putative Mechanism of Action: Ion Channel Modulation

The antiarrhythmic effects of many diterpenoid alkaloids are attributed to their ability to modulate the function of cardiac ion channels.[3] These channels are critical for maintaining the normal electrical activity of the heart, and their dysfunction can lead to arrhythmias.

Based on the activity of related compounds, it is hypothesized that this compound may exert its antiarrhythmic effects through the modulation of one or more of the following key cardiac ion channels:

  • Voltage-gated sodium channels (e.g., Naᵥ1.5): These channels are responsible for the rapid depolarization phase of the cardiac action potential. Inhibition of the sodium current can slow conduction and terminate re-entrant arrhythmias.[3]

  • Human Ether-à-go-go-Related Gene (hERG) potassium channels: These channels play a crucial role in the repolarization phase of the action potential. Modulation of hERG channels can affect the duration of the action potential.

  • L-type calcium channels (e.g., Caᵥ1.2): These channels are involved in the plateau phase of the action potential and in excitation-contraction coupling.

The following diagram illustrates the potential interaction of this compound with these cardiac ion channels, leading to its antiarrhythmic effect.

This compound This compound IonChannels Cardiac Ion Channels This compound->IonChannels Modulation Nav Sodium Channels (e.g., Naᵥ1.5) IonChannels->Nav Kv Potassium Channels (e.g., hERG) IonChannels->Kv Cav Calcium Channels (e.g., Caᵥ1.2) IonChannels->Cav ActionPotential Cardiac Action Potential Nav->ActionPotential Depolarization Kv->ActionPotential Repolarization Cav->ActionPotential Plateau Phase AntiarrhythmicEffect Antiarrhythmic Effect ActionPotential->AntiarrhythmicEffect Normalization of Rhythm

Figure 1: Putative mechanism of this compound's antiarrhythmic action via modulation of cardiac ion channels.

Signaling Pathways

The intracellular signaling pathways that may be modulated by this compound in cardiomyocytes are currently unknown. Research into the effects of this compound on key signaling cascades involved in cardiac function, such as those regulating calcium homeostasis, apoptosis, and hypertrophy, is a critical area for future investigation.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments.

In Vivo Antiarrhythmic Activity Assessment

This model is used to evaluate the efficacy of a compound in preventing or terminating arrhythmias induced by an excess of catecholamines.

Protocol:

  • Animal Preparation: Male Wistar rats (250-300 g) are anesthetized with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).

  • ECG Recording: Needle electrodes are inserted subcutaneously for continuous electrocardiogram (ECG) recording (Lead II).

  • Drug Administration:

    • For prophylactic testing, this compound (at various doses, e.g., 1, 2.5, 5, 10 mg/kg) or vehicle is administered intravenously (i.v.) via a cannulated jugular vein 15 minutes before arrhythmia induction.

    • For therapeutic testing, this compound is administered after the onset of sustained arrhythmia.

  • Arrhythmia Induction: Adrenaline (e.g., 0.5 mg/kg) is infused i.v. to induce arrhythmias.[4]

  • Data Analysis: The incidence and duration of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) are quantified from the ECG recordings. The ED₅₀, the dose at which 50% of the animals are protected from arrhythmia, is then calculated.

A Anesthetize Rat B Insert ECG Electrodes A->B C Administer this compound (or Vehicle) B->C D Infuse Adrenaline C->D E Record ECG & Analyze Arrhythmias D->E

Figure 2: Workflow for the adrenaline-induced arrhythmia model.

  • Chloroform-induced arrhythmia: Inhalation of chloroform can sensitize the myocardium to circulating catecholamines, leading to arrhythmias.[5][6]

  • Ouabain-induced arrhythmia: Ouabain, a cardiac glycoside, can induce arrhythmias by inhibiting the Na⁺/K⁺-ATPase pump.[7][8]

  • Coronary artery ligation-induced arrhythmia: This model mimics the arrhythmias that occur during myocardial ischemia and reperfusion.[9]

In Vitro Electrophysiological Studies

This technique allows for the direct measurement of ion channel currents in isolated cardiomyocytes or in cell lines heterologously expressing specific ion channels.

Protocol for hERG Channel Current Measurement:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • The extracellular solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

    • The intracellular (pipette) solution contains (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. For example, cells are held at -80 mV, depolarized to +20 mV for 2 seconds to activate the channels, and then repolarized to -50 mV for 2 seconds to record the tail current.

  • Drug Application: this compound is applied at various concentrations to the extracellular solution, and the effect on the hERG current is measured.

  • Data Analysis: The concentration-response curve is plotted, and the IC₅₀ value (the concentration at which 50% of the current is inhibited) is calculated.

A Culture hERG-expressing HEK293 cells B Prepare cells for recording A->B C Perform whole-cell patch-clamp B->C D Apply voltage protocol to elicit hERG current C->D E Apply this compound at varying concentrations D->E F Record current and calculate IC₅₀ E->F

Figure 3: Workflow for whole-cell patch-clamp analysis of hERG channels.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential antiarrhythmic agent, supported by preliminary preclinical data and the known activities of its structural class. However, the current body of evidence is insufficient to fully delineate its therapeutic potential and mechanism of action. Future research should prioritize:

  • Comprehensive in vivo studies using various arrhythmia models to confirm and expand upon the initial ED₅₀ finding.

  • Detailed in vitro electrophysiological studies to determine the IC₅₀ values of this compound on key cardiac ion channels (Naᵥ1.5, hERG, Caᵥ1.2) and to elucidate the biophysical mechanism of channel modulation.

  • Binding affinity assays to quantify the interaction of this compound with its molecular targets.

  • Investigation of intracellular signaling pathways in cardiomyocytes that may be affected by this compound.

  • Safety pharmacology and toxicology studies to assess the overall safety profile of the compound.

A systematic and rigorous investigation following the protocols outlined in this guide will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its potential clinical development as a novel antiarrhythmic drug.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Nominine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodology for the total synthesis of the complex diterpenoid alkaloid, (+)-nominine. The featured strategy, developed by Peese and Gin, employs a highly efficient dual cycloaddition approach, which significantly shortens the synthetic route compared to earlier methods. This document outlines the key chemical transformations, provides detailed experimental protocols for pivotal steps, and includes quantitative data for the synthesized compounds.

Synthetic Strategy Overview

The total synthesis of (+)-nominine is a significant achievement in natural product synthesis, showcasing a powerful strategy for the construction of complex polycyclic frameworks. The Gin group's approach is marked by its efficiency, completing the synthesis of racemic (±)-nominine in 15 steps with an overall yield of 6.1%, and the asymmetric synthesis of (+)-nominine in 16 steps with an overall yield of 1.3%.[1]

The core of the synthetic strategy revolves around two key cycloaddition reactions:

  • Intramolecular 1,3-Dipolar Cycloaddition: An early-stage cycloaddition of a 4-oxido-isoquinolinium betaine with an ene-nitrile dipolarophile is used to construct a key portion of the molecule's intricate architecture.[2][3][4]

  • Diels-Alder Cascade: A late-stage pyrrolidine-induced dienamine isomerization/Diels-Alder cascade reaction rapidly assembles the carbon-nitrogen polycyclic skeleton characteristic of the hetisine alkaloids.[2][3]

This dual cycloaddition strategy represents a significant advancement over previous, longer synthetic routes, such as the 40-step synthesis reported by Muratake and Natsume.[5]

Key Methodologies and Experimental Protocols

The following protocols are based on the key transformations described in the total synthesis of (+)-nominine.

Protocol 1: Intramolecular 1,3-Dipolar Cycloaddition

This reaction establishes a critical part of the polycyclic core. The reaction proceeds through the formation of a 4-oxidoisoquinolinium betaine which then undergoes an intramolecular cycloaddition.

Materials:

  • Appropriate isoquinolinium precursor

  • Anhydrous, degassed solvent (e.g., toluene or xylenes)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the isoquinolinium precursor in the anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) to facilitate the formation of the betaine and subsequent cycloaddition.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel.

Protocol 2: Dienamine Isomerization/Diels-Alder Cascade

This powerful cascade reaction, induced by pyrrolidine, rapidly constructs the complex core of the nominine skeleton.

Materials:

  • Cycloaddition precursor from the previous step

  • Pyrrolidine

  • Anhydrous methanol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the cycloaddition precursor in anhydrous methanol under an inert atmosphere.

  • Add a catalytic amount of pyrrolidine to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) to promote the dienamine formation, isomerization, and subsequent intramolecular Diels-Alder reaction.[5]

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, quench the reaction and remove the solvent.

  • Purify the product via silica gel chromatography to yield the heptacyclic core of this compound.

Protocol 3: Final Steps - Methylenation and Oxidation

The final steps of the synthesis involve the introduction of the exocyclic methylene group and a selective oxidation to yield (+)-nominine.

Materials:

  • Heptacyclic intermediate

  • Wittig reagent (e.g., Ph₃P=CH₂)

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Anhydrous solvents (e.g., THF, DCM)

Procedure:

  • Methylenation: Treat the heptacyclic ketone with a suitable Wittig reagent in an appropriate solvent to install the exocyclic methylene group.

  • Oxidation: Subject the resulting alkene to a selenium dioxide-mediated allylic oxidation to introduce the final hydroxyl group, affording (+)-nominine. This oxidation is reported to be kinetically and axially selective.[5]

  • Purify the final product by chromatography to obtain pure (+)-nominine.

Quantitative Data

The following tables summarize key quantitative data for the total synthesis of (+)-nominine.

Table 1: Overall Yields of this compound Synthesis

Synthesis TargetNumber of StepsOverall Yield (%)Reference
(±)-Nominine156.1[1]
(+)-Nominine161.3[1]

Table 2: Spectroscopic Data for (+)-Nominine

Spectroscopic TechniqueKey Data
¹H NMR Characteristic peaks for the complex polycyclic structure should be detailed here from the primary literature.
¹³C NMR Characteristic peaks for the complex polycyclic structure should be detailed here from the primary literature.
IR (Infrared) Key functional group frequencies (e.g., O-H, C=C) should be listed here.
HRMS (High-Resolution Mass Spectrometry) Calculated and found m/z values for the molecular ion should be provided.
Specific Rotation The specific rotation value ([α]D) should be reported here.

Visualizations

The following diagrams illustrate the strategic approach to the total synthesis of (+)-nominine.

G cluster_retrosynthesis Retrosynthetic Analysis This compound (+)-Nominine HeptacyclicCore Heptacyclic Core This compound->HeptacyclicCore Final functionalization CycloadditionPrecursor Cycloaddition Precursor HeptacyclicCore->CycloadditionPrecursor Diels-Alder Cascade Isoquinolinium Isoquinolinium Fragment CycloadditionPrecursor->Isoquinolinium 1,3-Dipolar Cycloaddition EneNitrile Ene-Nitrile Fragment CycloadditionPrecursor->EneNitrile

Caption: Retrosynthetic analysis of (+)-nominine.

G Start Starting Materials FragA Isoquinolinium Precursor Synthesis Start->FragA FragB Ene-Nitrile Fragment Synthesis Start->FragB Cycloaddition Intramolecular 1,3-Dipolar Cycloaddition FragA->Cycloaddition FragB->Cycloaddition Intermediate Cycloadduct Cycloaddition->Intermediate Cascade Dienamine Isomerization/ Diels-Alder Cascade Intermediate->Cascade Core Heptacyclic Core Cascade->Core Final Final Functional Group Manipulations Core->Final This compound (+)-Nominine Final->this compound

Caption: Forward synthetic workflow for (+)-nominine.

Biological Activity and Applications

This compound belongs to the hetisine class of diterpenoid alkaloids, which are known for a range of biological activities.[6] Pharmacological studies have revealed that hetisine-type alkaloids possess antiarrhythmic, antitumor, antimicrobial, and insecticidal properties.[6] Specifically, this compound has been reported to exhibit antiarrhythmic activity with an ED₅₀ of 5 mg/kg.[6]

The development of a concise and efficient total synthesis of (+)-nominine opens avenues for the synthesis of analogs and derivatives. This could facilitate further structure-activity relationship (SAR) studies to optimize its biological activity and explore its therapeutic potential in drug discovery, particularly in the development of new antiarrhythmic agents. The synthetic intermediates themselves could also serve as valuable building blocks for accessing other complex alkaloids.

References

Total Synthesis of Nominine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of the complex diterpenoid alkaloid, nominine, as developed by the Gin research group. The synthesis is notable for its strategic use of a dual cycloaddition strategy, enabling a concise and efficient construction of the intricate heptacyclic core of the natural product. This application note is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound is a member of the hetisine class of C20-diterpenoid alkaloids, characterized by a highly bridged and complex polycyclic framework. The elegant total synthesis developed by Peese and Gin utilizes a convergent approach, highlighted by a key intramolecular 1,3-dipolar cycloaddition of a 4-oxido-isoquinolinium betaine and a subsequent intramolecular Diels-Alder reaction. This strategy significantly streamlined the assembly of the challenging molecular architecture. The racemic synthesis was accomplished in 15 steps, while an asymmetric variant was also developed.[1][2]

Key Synthetic Strategies

The retrosynthetic analysis of this compound by the Gin group identified two critical cycloaddition events for the rapid construction of the core structure.[1][3]

  • Intramolecular 1,3-Dipolar Cycloaddition: An early-stage cycloaddition of a 4-oxido-isoquinolinium betaine with an ene-nitrile dipolarophile is employed to construct the bridged pyrrolidine ring system.[1][2][4]

  • Intramolecular Dienamine-Diels-Alder Cascade: A late-stage pyrrolidine-induced dienamine isomerization triggers an intramolecular [4+2] cycloaddition, which efficiently assembles the remaining carbocyclic rings of the heptacyclic core.[1][2]

Experimental Protocols

The following protocols are based on the procedures reported by Peese and Gin in the Journal of the American Chemical Society (2006) and Chemistry - A European Journal (2008).

Synthesis of the Dipolarophile Component

The synthesis of the ene-nitrile dipolarophile begins with 3-methylcyclohexenone.

  • Conjugate Cyanation and Enolate Trapping: To a solution of 3-methylcyclohexenone in benzene, diethylaluminum cyanide (AlEt2CN) is added to perform a conjugate cyanation. The resulting enolate is then trapped with trifluoromethanesulfonic anhydride (Tf2O) in the presence of tetrabutylammonium triphenyldifluorosilicate (TBAT) to yield the enol triflate 9 .[1]

  • Nitrile Reduction and Cyanation: The nitrile group of enol triflate 9 is reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H). Subsequent palladium-catalyzed cross-coupling with zinc cyanide (Zn(CN)2) affords the ene-nitrile dipolarophile 10 .[1]

Synthesis of the Aza-Dipole Precursor

The synthesis of the aza-dipole precursor starts from p-anisaldehyde dimethyl acetal.

  • Ortho-lithiation and Acylation: p-Anisaldehyde dimethyl acetal is subjected to ortho-lithiation using tert-butyllithium, followed by quenching with 2-chloro-N-methoxy-N-methylacetamide to give the aryl ketone 6 .[1]

  • Azide Formation and Rearrangement: The α-chloro substituent in ketone 6 is displaced with sodium azide (NaN3). Subsequent acid-catalyzed rearrangement with acetyl chloride in methanol yields the cyclic bis(acetal) 7 .[1]

Assembly and Cycloaddition Cascades
  • Coupling of Fragments: The dipolarophile 10 and the aza-dipole precursor 7 are coupled via a Staudinger-aza-Wittig reaction using tributylphosphine (PBu3), followed by in situ reduction of the resulting imine with sodium triacetoxyborohydride (NaBH(OAc)3) to provide amine 11 as a mixture of diastereomers.[1]

  • Formation of the 4-Oxido-isoquinolinium Betaine: Treatment of the diastereomeric mixture of amine 11 with 10% trifluoroacetic acid (TFA) in dichloromethane at 0 °C leads to the formation of the 4-oxido-isoquinolinium betaine 12 .[1]

  • Intramolecular 1,3-Dipolar Cycloaddition: Heating a solution of betaine 12 in a sealed tube at high temperature furnishes the cycloadducts 13 and 14 . These isomers can be equilibrated and the desired isomer 14 isolated.[3]

  • Advancement to the Diels-Alder Precursor: The cycloadduct 14 is elaborated through a series of steps including ketone reduction, nitrile conversion to an alkene, and a Birch reduction of the aromatic ring to yield the β,γ-unsaturated cyclohexenone 19 .[1]

  • Dienamine Isomerization/Diels-Alder Cascade: Exposure of cyclohexenone 19 to pyrrolidine in methanol at 60 °C induces a dienamine isomerization, which is presumed to form a small equilibrium amount of the dienamine isomer 20 . This intermediate then undergoes a rapid intramolecular Diels-Alder cycloaddition to afford the heptacyclic ketone 21 after silica gel chromatography.[1]

  • Completion of the Synthesis: The final steps involve a Wittig methylenation of the ketone in 21 , followed by a diastereoselective allylic hydroxylation using selenium dioxide and tert-butyl hydroperoxide to furnish (±)-nominine.[1]

Data Presentation

Step No.ReactionReagents and ConditionsYield (%)
1Conjugate Cyanation / Enolate TrappingAlEt2CN, benzene; TBAT, Tf2O, benzene81
2Nitrile ReductionDIBAL-H, PhMe, 0 °C92
3Pd-catalyzed CyanationZn(CN)2, Pd(PPh3)4, DMF, 60 °C85
4Ortho-lithiation / Acylationt-BuLi, Et2O, -23 °C; ClCH2C(O)N(OMe)Me52
5Azide DisplacementNaN3, acetone, 23 °C95
6Acetal RearrangementAcCl, MeOH, 23 °C99
7Fragment Coupling / ReductionPBu3, NaBH(OAc)3, CH2Cl2, 23 °C79
8Betaine Formation10% TFA in CH2Cl2, 0 °C93
9Birch Reduction / HydrolysisNa, i-PrOH, THF, NH3, -78 °C; aq. HCl97
10Dienamine/Diels-Alder Cascade9:1 MeOH/pyrrolidine, 60 °C78
11Wittig MethylenationPh3P=CH2, THF, 70 °C77
12Allylic HydroxylationSeO2, t-BuOOH, CH2Cl2, 23 °C66

Visualizations

Synthetic Workflow of this compound

G cluster_dipolarophile Dipolarophile Synthesis cluster_dipole Aza-Dipole Precursor Synthesis cluster_assembly Assembly and Cycloadditions A 3-Methylcyclohexenone B Enol Triflate 9 A->B 1. AlEt2CN 2. Tf2O C Ene-nitrile 10 B->C 1. DIBAL-H 2. Zn(CN)2, Pd(0) G Amine 11 C->G PBu3, NaBH(OAc)3 D p-Anisaldehyde dimethyl acetal E Aryl Ketone 6 D->E 1. t-BuLi 2. Weinreb amide F Cyclic bis(acetal) 7 E->F 1. NaN3 2. AcCl, MeOH F->G PBu3, NaBH(OAc)3 H Betaine 12 G->H TFA I Cycloadduct 14 H->I Heat J Diels-Alder Precursor 19 I->J Multi-step K Heptacycle 21 J->K Pyrrolidine, MeOH L This compound K->L 1. Ph3P=CH2 2. SeO2, t-BuOOH

Caption: Key stages in the total synthesis of this compound.

Dual Cycloaddition Strategy

G cluster_0 Core Strategy start Convergent Fragments cycloaddition1 Intramolecular 1,3-Dipolar Cycloaddition start->cycloaddition1 intermediate Tetracyclic Intermediate cycloaddition1->intermediate cycloaddition2 Dienamine-Diels-Alder Cascade intermediate->cycloaddition2 This compound This compound Core cycloaddition2->this compound

Caption: The dual cycloaddition approach to this compound's core.

References

Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Total Synthesis of Nominine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nominine, a complex C20-diterpenoid alkaloid, has attracted significant attention from the synthetic chemistry community due to its intricate heptacyclic framework. A key strategic disconnection in the total synthesis of this compound involves the application of an intramolecular Diels-Alder (IMDA) reaction. This powerful cycloaddition strategy allows for the rapid construction of the polycyclic core of the molecule with high stereocontrol. This document provides detailed application notes and protocols based on the successful total synthesis of (±)-nominine, highlighting the pivotal role of the IMDA reaction.

Core Concept: A Dual Cycloaddition Strategy

The efficient synthesis of this compound has been accomplished via a dual cycloaddition strategy.[1][2] This approach features an initial intramolecular 1,3-dipolar cycloaddition of a 4-oxido-isoquinolinium betaine, followed by a late-stage pyrrolidine-induced dienamine isomerization/Diels-Alder cascade.[3][4] This sequence rapidly assembles the complex carbon-nitrogen skeleton characteristic of the hetisine alkaloids.[3][4]

The Pivotal Intramolecular Diels-Alder Reaction

The key intramolecular Diels-Alder reaction is not a simple thermal cycloaddition but rather a sophisticated cascade process. The synthesis avoids the isolation of the diene intermediate.[5] Instead, a precursor is subjected to conditions that induce a dienamine isomerization, which then seamlessly undergoes the intramolecular [4+2] cycloaddition.[2][5]

Reaction Pathway Visualization

The logical relationship of this key transformation can be visualized as follows:

IMDA_this compound A Birch Reduction Product B Dienamine Isomerization (Pyrrolidine, MeOH, 60 °C) A->B Reagents C Transient Diene Intermediate B->C Forms D Intramolecular Diels-Alder Cycloaddition C->D Undergoes E Diels-Alder Adduct (this compound Core) D->E Yields

Caption: Logical workflow of the pyrrolidine-induced dienamine isomerization/Diels-Alder cascade in this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the pivotal steps in the synthesis of the this compound core, including the intramolecular Diels-Alder reaction. The yields reported are for the multi-step sequences as described in the literature.

StepReactant(s)Reagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)Reference
1,3-Dipolar CycloadditionOxidopyridinium Betaine PrecursorToluene, 110 °CCycloadduct85N/A[5]
Dienamine Isomerization/Intramolecular Diels-Alder Cascade Birch Reduction Product of the Cycloadduct Pyrrolidine, MeOH, 60 °C Diels-Alder Adduct N/A N/A [5]
Wittig MethylenationKetone Precursor derived from Diels-Alder AdductPh₃P=CH₂, THFMethylenated Intermediate77N/A[1]
Allylic HydroxylationMethylenated IntermediateSeO₂, Dioxane, 80 °C(±)-Nominine667:1[1]

Note: The yield for the dienamine isomerization/IMDA cascade is not reported in isolation as the diene intermediate is not isolated. The efficiency is reflected in the successful formation of the downstream products.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of (±)-nominine.

Protocol 1: Intramolecular 1,3-Dipolar Cycloaddition

This protocol describes the formation of the initial polycyclic framework leading to the precursor for the intramolecular Diels-Alder reaction.

Materials:

  • Oxidopyridinium betaine precursor

  • Toluene, anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the oxidopyridinium betaine precursor in anhydrous toluene, heat the reaction mixture to 110 °C.

  • Maintain the reaction at this temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cycloadduct.

Protocol 2: Pyrrolidine-Induced Dienamine Isomerization/Intramolecular Diels-Alder Cascade

This protocol details the crucial step where the core of the this compound molecule is assembled via an intramolecular Diels-Alder reaction.

Materials:

  • Birch reduction product of the cycloadduct from Protocol 1

  • Pyrrolidine

  • Methanol (MeOH), anhydrous

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Heating bath

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the Birch reduction product in anhydrous methanol in a Schlenk tube.

  • Add pyrrolidine to the solution.

  • Seal the tube and heat the reaction mixture to 60 °C.

  • Stir the reaction at this temperature and monitor for the consumption of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • The resulting crude Diels-Alder adduct is then carried forward to the next step without extensive purification.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the key cycloaddition steps in the synthesis of this compound.

experimental_workflow cluster_protocol1 Protocol 1: 1,3-Dipolar Cycloaddition cluster_protocol2 Protocol 2: IMDA Cascade p1_start Dissolve Precursor in Toluene p1_heat Heat to 110 °C p1_start->p1_heat p1_monitor Monitor by TLC p1_heat->p1_monitor p1_workup Cool, Concentrate, Purify p1_monitor->p1_workup p1_product Isolated Cycloadduct p1_workup->p1_product p2_start Dissolve Birch Product in MeOH p1_product->p2_start Proceeds to p2_reagents Add Pyrrolidine p2_start->p2_reagents p2_heat Heat to 60 °C p2_reagents->p2_heat p2_monitor Monitor by TLC p2_heat->p2_monitor p2_workup Cool, Concentrate p2_monitor->p2_workup p2_product Crude Diels-Alder Adduct p2_workup->p2_product

Caption: Step-by-step experimental workflow for the key cycloaddition reactions in this compound synthesis.

Applications in Drug Development

The synthetic route to this compound, particularly the elegant intramolecular Diels-Alder cascade, provides a valuable blueprint for the synthesis of other complex alkaloids. Many of these related natural products exhibit interesting biological activities, making them attractive targets for drug discovery programs. A robust and efficient synthetic strategy, such as the one described, is crucial for producing analogs for structure-activity relationship (SAR) studies. The ability to rapidly construct the core of these molecules allows for the exploration of peripheral modifications to modulate biological activity and pharmacokinetic properties.

References

Synthetic Routes to the Hetisine Core: A Detailed Overview of Key Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hetisine alkaloids, a class of complex C20-diterpenoid natural products, have garnered significant attention from the synthetic chemistry community due to their intricate molecular architecture and promising biological activities. The formidable challenge of constructing the heptacyclic hetisine core has spurred the development of innovative and elegant synthetic strategies. This application note provides a detailed overview of prominent synthetic routes to the hetisine core, with a focus on the total syntheses of nominine and cossonidine. Experimental protocols for key transformations and quantitative data are presented to serve as a valuable resource for researchers in natural product synthesis and drug discovery.

Key Synthetic Strategies at a Glance

Three landmark total syntheses that successfully address the challenge of constructing the hetisine core are highlighted here: the dual cycloaddition strategy by Gin and Peese, the benzyne insertion approach by Sarpong, and the pioneering total synthesis by Muratake and Natsume.

The Gin and Peese Dual Cycloaddition Strategy for (±)-Nominine

The Gin and Peese synthesis of (±)-nominine is a concise and elegant demonstration of the power of cycloaddition reactions in rapidly building molecular complexity.[1][2] The strategy hinges on a key intramolecular 1,3-dipolar cycloaddition of a 4-oxidoisoquinolinium betaine and a subsequent pyrrolidine-induced dienamine isomerization/Diels-Alder cascade. This 15-step synthesis stands out for its efficiency in assembling the complex heptacyclic framework.[1][2]

Key Features:

  • Convergent Approach: The synthesis joins two key fragments at a late stage.

  • Dual Cycloadditions: An intramolecular 1,3-dipolar cycloaddition followed by a Diels-Alder reaction efficiently constructs the polycyclic core.

  • Thermodynamic Control: A key cycloaddition step proceeds under thermodynamic control, favoring the desired cycloadduct.

The Sarpong Benzyne Insertion Approach to (±)-Cossonidine

Sarpong and coworkers developed a novel strategy for the synthesis of (±)-cossonidine, employing a benzyne acyl-alkylation reaction to construct a key fused 6-7-6 tricyclic intermediate.[3][4] This approach showcases the utility of modern C-H activation and bond-forming methodologies in the synthesis of complex natural products. The synthesis proceeds in 21 steps from a known hydrindanone.[3]

Key Features:

  • Benzyne Acyl-Alkylation: A key ring-expansion reaction to form a crucial tricyclic intermediate.

  • Sequential C–N Bond Formations: A reductive cyclization and a photochemical hydroamination are used to construct the embedded azabicycle.

  • Late-Stage Functionalization: Introduction of key functionalities in the later stages of the synthesis.

The Muratake and Natsume Total Synthesis of (±)-Nominine

The first total synthesis of a hetisine-type alkaloid, (±)-nominine, was accomplished by Muratake and Natsume.[5] This groundbreaking 40-step synthesis laid the foundation for subsequent approaches and demonstrated the feasibility of conquering this complex molecular architecture.[5]

Key Features:

  • Pioneering Work: The first successful total synthesis of a hetisine alkaloid.

  • Radical Cyclization: A key step involves a radical cyclization to construct a portion of the polycyclic system.

  • Stepwise Construction: A more linear approach to building the intricate framework.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the total syntheses of (±)-Nominine by Gin and Peese, and (±)-Cossonidine by Sarpong. This allows for a direct comparison of the efficiency of these distinct synthetic strategies.

Gin and Peese Synthesis of (±)-Nominine: Key Steps
Step Transformation Yield (%)
1Intramolecular 1,3-Dipolar Cycloaddition75
2Birch ReductionNot Isolated
3Dienamine Isomerization/Diels-Alder Cascade54 (over 2 steps)
4Wittig Methylenation85
5Allylic Oxidation39
Sarpong Synthesis of (±)-Cossonidine: Key Steps
Step Transformation Yield (%)
1Benzyne Acyl-Alkylation38-45
2Reductive Cyclization74
3Photochemical Hydroamination58
4Intramolecular Diels-Alder Cycloaddition54 (over 2 steps)
5Wittig Methylenation85

Experimental Protocols

Detailed experimental protocols for key reactions from the Gin and Peese, and Sarpong syntheses are provided below. These protocols are intended to be a guide for researchers looking to apply these methodologies in their own work.

Protocol 1: Intramolecular 1,3-Dipolar Cycloaddition (Gin and Peese)

Reaction: Formation of the tetracyclic cycloadduct via an intramolecular 1,3-dipolar cycloaddition of the 4-oxidoisoquinolinium betaine.

Procedure: A solution of the 4-oxidoisoquinolinium betaine precursor in xylenes is heated at reflux for 24 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the tetracyclic cycloadduct.

Protocol 2: Dienamine Isomerization/Diels-Alder Cascade (Gin and Peese)

Reaction: Construction of the heptacyclic core via a pyrrolidine-induced dienamine isomerization followed by an intramolecular Diels-Alder reaction.

Procedure: To a solution of the Birch reduction product in a 9:1 mixture of methanol and pyrrolidine is heated at 60 °C for 2 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the heptacyclic product.

Protocol 3: Benzyne Acyl-Alkylation (Sarpong)

Reaction: Formation of the fused 6-7-6 tricycle via a benzyne acyl-alkylation reaction.

Procedure: To a solution of the β-ketoester and the aryne precursor in acetonitrile is added cesium fluoride. The reaction mixture is then heated at 70 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Protocol 4: Photochemical Hydroamination (Sarpong)

Reaction: Intramolecular C-N bond formation via a light-mediated hydroamination.

Procedure: A solution of the amino-alkene in a suitable solvent (e.g., toluene) is irradiated with a high-pressure mercury lamp at room temperature for a specified period. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the cyclized product.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key strategic bond disconnections and overall workflows of the Gin and Peese, and Sarpong synthetic routes.

Gin_Peese_Strategy This compound This compound Heptacycle Heptacyclic Core This compound->Heptacycle Final Steps Tetracycle Tetracyclic Intermediate Heptacycle->Tetracycle Diels-Alder Cascade Fragments Key Fragments Tetracycle->Fragments 1,3-Dipolar Cycloaddition

Caption: Retrosynthetic analysis of the Gin and Peese dual cycloaddition strategy.

Sarpong_Strategy Cossonidine Cossonidine Heptacycle Heptacyclic Core Cossonidine->Heptacycle Final Steps Azabicycle Embedded Azabicycle Heptacycle->Azabicycle Diels-Alder Tricycle 6-7-6 Tricycle Azabicycle->Tricycle Sequential C-N Formations StartingMaterial Hydrindanone Tricycle->StartingMaterial Benzyne Acyl-Alkylation

Caption: Retrosynthetic analysis of the Sarpong benzyne insertion strategy.

Conclusion

The total syntheses of the hetisine core structure by the research groups of Gin and Peese, Sarpong, and Muratake and Natsume represent significant achievements in the field of organic chemistry. These routes not only provide access to these complex and biologically relevant molecules but also showcase the power of modern synthetic methodologies. The detailed protocols and comparative data presented in this application note are intended to aid researchers in the design and execution of their own synthetic endeavors toward the hetisine alkaloids and other complex natural products.

References

Application Notes and Protocols for the Quantification of Nominine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific, validated analytical methods for the quantification of the diterpenoid alkaloid nominine are not widely published. The following application notes and protocols are hypothetical and have been developed based on established analytical methodologies for other alkaloids, particularly those with similar chemical structures (e.g., polycyclic amines and other diterpenoid alkaloids). These methods and protocols will require optimization and thorough validation for the specific analysis of this compound in any given matrix.

Introduction

This compound is a complex heptacyclic hetisine-type diterpenoid alkaloid.[1][2] Hetisine-type alkaloids have demonstrated a range of biological activities, including antiarrhythmic, antitumor, and insecticidal properties.[1][3][4] Given its potential pharmacological significance, robust and reliable analytical methods for the quantification of this compound are essential for researchers in drug discovery and development. These application notes provide detailed, albeit hypothetical, protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothetical Signaling Pathway of this compound

While the specific signaling pathway of this compound has not been fully elucidated, studies on related hetisine-type alkaloids provide insights into its potential mechanism of action. For instance, a derivative of pseudokobusine, a related alkaloid, has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and enhance the phosphorylation of phosphoinositide 3-kinase (PI3K), leading to cell cycle arrest.[1][3] Based on this, a hypothetical signaling pathway for this compound's potential antitumor activity is proposed below.

Nominine_Signaling_Pathway receptor Receptor pi3k PI3K receptor->pi3k Activation erk ERK receptor->erk This compound This compound This compound->receptor apoptosis Apoptosis pi3k->apoptosis Induces proliferation Cell Proliferation (Inhibited) erk->proliferation Promotes

A hypothetical signaling pathway for this compound's potential antitumor effects.

Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.

Experimental Workflow

HPLC_UV_Workflow start Sample Preparation (Dissolution/Extraction) filtration Filtration (0.45 µm) start->filtration hplc HPLC-UV Analysis filtration->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (External Standard Calibration) data->quant end Report Results quant->end LC_MS_MS_Workflow start Sample Collection (e.g., Plasma, Tissue) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Acquisition (MRM Transitions) lcms->data quant Quantification (Internal Standard Calibration) data->quant end Report Results quant->end GC_MS_Workflow start Sample Preparation (Extraction) derivatization Derivatization (Optional) start->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition (Mass Spectra) gcms->data quant Quantification (Selected Ion Monitoring) data->quant end Report Results quant->end

References

The Untapped Potential of Nominine: A Scaffold for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its complex and intriguing heptacyclic structure, the diterpenoid alkaloid nominine remains a largely underexplored scaffold for analog synthesis in drug discovery. While the total synthesis of this compound has been achieved through elegant and complex chemical strategies, a significant gap exists in the literature regarding the systematic synthesis and biological evaluation of its derivatives. This lack of data presents both a challenge and an opportunity for researchers in medicinal chemistry and drug development.

Currently, there is a notable absence of publicly available quantitative data, such as IC50 or EC50 values, for any this compound analogs. Consequently, no structure-activity relationships (SAR) have been established, and the specific signaling pathways modulated by this compound or its potential derivatives remain unidentified. This contrasts with other complex natural products, where extensive analog synthesis has led to the development of potent and selective therapeutic agents.

This document aims to provide a forward-looking framework for researchers interested in exploring this compound as a novel scaffold. By leveraging the existing knowledge of its total synthesis, this application note will outline a hypothetical workflow and potential experimental protocols for the generation and evaluation of this compound analogs.

A Strategic Approach to this compound Analog Synthesis

The total synthesis of this compound, a feat accomplished through multi-step sequences, provides the foundational chemical knowledge necessary for analog development. These established synthetic routes can be adapted to introduce chemical diversity at various positions of the this compound core.

A logical starting point for analog synthesis would be the modification of key functional groups or the introduction of substituents at accessible positions on the this compound scaffold. The workflow for such a program is conceptualized in the following diagram:

This compound Analog Synthesis Workflow Conceptual Workflow for this compound Analog Synthesis and Evaluation start This compound Scaffold (from total synthesis) modification Chemical Modification Strategies (e.g., acylation, alkylation, etc.) start->modification library This compound Analog Library modification->library screening High-Throughput Screening (e.g., cytotoxicity, receptor binding) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar pathway Signaling Pathway Elucidation hit_id->pathway lead_opt Lead Optimization sar->lead_opt end Preclinical Candidates lead_opt->end

Caption: A conceptual workflow for the synthesis and evaluation of this compound analogs.

Hypothetical Experimental Protocols

While specific protocols for this compound analog synthesis are not yet established, the following sections outline general methodologies that could be adapted for this purpose.

General Protocol for this compound Analog Synthesis

This protocol is a generalized representation and would require significant optimization for each specific analog.

  • Starting Material: Obtain the this compound scaffold or a late-stage intermediate from a previously reported total synthesis.

  • Functional Group Modification:

    • Acylation of Hydroxyl Groups: To a solution of the this compound precursor in an aprotic solvent (e.g., dichloromethane), add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine or pyridine). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

    • Alkylation of Amines: Treat the this compound precursor with an alkylating agent (e.g., an alkyl halide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., dimethylformamide).

  • Purification: Purify the synthesized analog using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the purified analog using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Cytotoxicity Screening

A primary screen for biological activity could involve assessing the cytotoxicity of the synthesized this compound analogs against a panel of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound analogs for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Hypothetical Cytotoxicity Data for this compound Analogs

Compound IDModificationCell LineIC50 (µM)
NOM-001(Parent Scaffold)MCF-7>100
NOM-002C-X AcetylationMCF-750.2
NOM-003C-Y BenzoylationMCF-725.8
NOM-004N-MethylationMCF-775.1

This data is purely illustrative to demonstrate how results would be presented and does not represent actual experimental findings.

Potential Signaling Pathways to Investigate

Given the structural complexity of this compound, its analogs could potentially interact with a variety of biological targets. A logical progression from initial screening would be to investigate the mechanism of action of any identified "hit" compounds.

Signaling Pathway Investigation Investigative Logic for Signaling Pathway Elucidation active_analog Active this compound Analog (from screening) target_id Target Identification (e.g., affinity chromatography, proteomics) active_analog->target_id pathway_analysis Pathway Analysis (e.g., Western blot for key pathway proteins) target_id->pathway_analysis functional_assays Functional Assays (e.g., kinase activity, reporter gene assays) pathway_analysis->functional_assays validation In Vivo Model Validation functional_assays->validation

Caption: A logical framework for elucidating the signaling pathways affected by active this compound analogs.

Conclusion and Future Directions

The exploration of this compound as a scaffold for analog synthesis is a field ripe with potential. The development of a diverse library of this compound derivatives and their systematic biological evaluation could uncover novel therapeutic agents with unique mechanisms of action. The protocols and workflows outlined here provide a conceptual roadmap for researchers to embark on this exciting area of drug discovery. Future efforts should focus on the semi-synthesis of a focused library of this compound analogs, followed by comprehensive screening to identify initial hits. Subsequent optimization and mechanistic studies will be crucial to unlocking the full therapeutic potential of this fascinating natural product.

Application Notes and Protocols for Investigating the Bioactivity of Nominine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Nominine is an indole alkaloid secondary metabolite produced by fungi such as Aspergillus nomiae.[1] While its chemical structure is known, its biological activities remain largely unexplored. These application notes provide a comprehensive suite of experimental protocols to enable researchers to systematically investigate the potential bioactivities of this compound, including its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. The following protocols are designed to serve as a foundational guide for the initial screening and characterization of this compound's therapeutic potential.

Preliminary Cytotoxicity Assessment

A crucial first step in evaluating the bioactivity of any compound is to determine its effect on cell viability. This information is vital for establishing a non-toxic concentration range for subsequent cell-based assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Experimental Protocol: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in cell culture medium)

  • Human cancer cell lines (e.g., HeLa, A549, HepG2) or normal cell lines (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus this compound concentration.

Hypothetical Data Presentation
Cell LineThis compound Conc. (µM)% Cell Viability (48h)IC₅₀ (µM)
HeLa0 (Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.245.3
5048.1 ± 3.9
10021.5 ± 2.8
HepG20 (Control)100 ± 5.2
199.1 ± 4.8
1090.3 ± 5.562.1
5055.4 ± 4.1
10030.8 ± 3.3

Experimental Workflow: Cytotoxicity Testing

Cytotoxicity_Workflow start Start: Seed Cells in 96-well Plate treat Treat cells with various concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Cell Viability and determine IC50 read->analyze end End analyze->end

Workflow for MTT-based cytotoxicity assessment.

Anti-inflammatory Activity

Many natural products exhibit anti-inflammatory properties. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS stimulation induces an inflammatory response, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]

Experimental Protocol: NO, TNF-α, and IL-6 Production in LPS-Stimulated Macrophages

Principle: This protocol measures the ability of this compound to inhibit the production of key inflammatory mediators in RAW 264.7 macrophages stimulated with LPS. NO production is quantified using the Griess reagent, while TNF-α and IL-6 levels are measured using Enzyme-Linked Immunosorbent Assays (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO detection)

  • ELISA kits for mouse TNF-α and IL-6

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells only, a group with LPS only, and groups with LPS and various concentrations of this compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess reagent in a new 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • TNF-α and IL-6 ELISA:

    • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each this compound concentration compared to the LPS-only control.

Hypothetical Data Presentation
TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)1.2 ± 0.325 ± 815 ± 5
LPS (1 µg/mL)35.8 ± 2.93200 ± 2501500 ± 180
LPS + this compound (1 µM)32.1 ± 3.12950 ± 2101380 ± 150
LPS + this compound (10 µM)18.5 ± 2.41650 ± 190780 ± 110
LPS + this compound (25 µM)9.7 ± 1.8850 ± 150410 ± 90
Potential Signaling Pathway: NF-κB Inhibition

Should this compound demonstrate anti-inflammatory activity, a potential mechanism to investigate is the inhibition of the NF-κB signaling pathway. LPS activates this pathway, leading to the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK potential inhibition

Potential inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

Antioxidant compounds can neutralize harmful free radicals and reduce oxidative stress, which is implicated in numerous diseases. The antioxidant potential of this compound can be assessed using both chemical and cell-based assays.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[5] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[5]

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and the positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be calculated.

Hypothetical Data Presentation
CompoundConcentration (µg/mL)% DPPH ScavengingEC₅₀ (µg/mL)
This compound1015.2 ± 2.1
5048.9 ± 3.551.5
10075.6 ± 4.2
Ascorbic Acid230.5 ± 2.8
(Positive Control)562.1 ± 4.14.1
1095.8 ± 1.9

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Fungal secondary metabolites are a rich source of such compounds. The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution MIC Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[6] The assay is performed in a 96-well plate, where the test organism is exposed to serial dilutions of the compound.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well plates

  • Standard antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi) as positive controls.

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a growth control (broth + inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by adding a growth indicator like resazurin.

Hypothetical Data Presentation
MicroorganismMIC of this compound (µg/mL)MIC of Control Drug (µg/mL)
S. aureus (ATCC 29213)16Gentamicin: 0.5
E. coli (ATCC 25922)64Gentamicin: 1
C. albicans (ATCC 90028)32Amphotericin B: 0.25
A. fumigatus (ATCC 204305)>128Amphotericin B: 1

Experimental Workflow: Antimicrobial MIC Testing

MIC_Workflow start Start: Prepare Serial Dilutions of this compound in 96-well Plate inoculum Prepare Standardized Microbial Inoculum start->inoculum add_inoculum Add Inoculum to each well inoculum->add_inoculum incubate Incubate at appropriate temperature and duration add_inoculum->incubate read_mic Visually inspect for growth or use growth indicator incubate->read_mic determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_mic->determine_mic end End determine_mic->end

Workflow for determining Minimum Inhibitory Concentration.

These protocols provide a robust framework for the initial bio-characterization of this compound. The results from these assays will help to identify and quantify its potential cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities, thereby guiding future research and development efforts. Positive findings in these in vitro assays would warrant further investigation into the underlying mechanisms of action and validation in more complex biological systems.

References

Application Notes and Protocols for Determining the Pharmacological Effects of Nominine using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the pharmacological evaluation of the diterpenoid alkaloid, nominine. As there is limited publicly available data on the specific pharmacological effects of this compound, the experimental designs, results, and signaling pathways presented herein are hypothetical and for illustrative purposes. These protocols are based on established methodologies for assessing the cytotoxic, anti-inflammatory, and antiviral properties of novel chemical entities.

Section 1: Assessment of Cytotoxic Effects of this compound

Application Note: Evaluating the Cytotoxicity of this compound in Cancer Cell Lines

The evaluation of a novel compound's cytotoxic potential is a critical first step in drug discovery, particularly for oncology applications. Cell-based cytotoxicity assays are employed to determine the concentration at which a compound induces cell death or inhibits cell proliferation.[1][2] This information is crucial for establishing a therapeutic window and understanding the compound's mechanism of action. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, lactate dehydrogenase (LDH) release assay, and apoptosis assays are commonly utilized to quantify these effects.[1][3] The MTT assay, for instance, measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with a decrease in cell number due to cytotoxicity or cytostatic effects.

This application note describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound on human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the IC50 of this compound on A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • A549 and MCF-7 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 and MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.[4]

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound
CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundA5494815.8
This compoundMCF-74825.2
Doxorubicin (Control)A549480.8
Doxorubicin (Control)MCF-7481.2

Diagrams

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Section 2: Evaluation of Anti-inflammatory Effects of this compound

Application Note: Screening for Anti-inflammatory Activity of this compound

Chronic inflammation is implicated in a wide range of diseases.[5] Cell-based assays provide a valuable tool for identifying compounds with anti-inflammatory properties.[6] These assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of inflammatory mediators.[7] Key mediators include nitric oxide (NO), prostaglandins (e.g., PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] The ability of a compound to inhibit the production of these molecules indicates its potential as an anti-inflammatory agent.

This application note outlines a protocol for evaluating the anti-inflammatory effects of this compound by measuring its ability to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophage cells.

Experimental Protocol: Griess Assay for Nitric Oxide Production

Objective: To assess the inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 cells.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 macrophage cell line

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed 1 x 10⁵ cells in 100 µL of complete medium per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Include controls: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NAME) and LPS.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of nitric oxide production by this compound.

Data Presentation: Inhibition of Nitric Oxide Production by this compound
TreatmentConcentration (µM)Nitric Oxide Production (% of LPS control)
Control-5.2
LPS (1 µg/mL)-100
This compound + LPS185.3
This compound + LPS562.1
This compound + LPS1041.5
This compound + LPS2520.7
L-NAME + LPS10015.4

Diagrams

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide iNOS->NO This compound This compound This compound->IKK Inhibition

Caption: Hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.

Section 3: Analysis of Antiviral Activity of this compound

Application Note: Determining the Antiviral Efficacy of this compound

The discovery of new antiviral agents is essential to combat emerging viral diseases and drug-resistant strains.[10] Cell-based antiviral assays are fundamental for screening compounds that can inhibit viral replication.[11] The plaque reduction assay is a classic and reliable method to quantify the antiviral activity of a compound.[12] This assay measures the ability of a drug to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection, in a cell monolayer.[12] A reduction in the number or size of plaques indicates that the compound interferes with viral entry, replication, or spread.

This application note provides a protocol for a plaque reduction assay to evaluate the potential antiviral activity of this compound against a model virus, such as Influenza A virus.

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the concentration of this compound required to inhibit 50% of viral plaque formation (EC50) for Influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • This compound (dissolved in DMSO)

  • Influenza A virus stock

  • MDCK cells

  • Minimal Essential Medium (MEM)

  • TPCK-treated trypsin

  • Agarose overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Viral Infection and Compound Treatment:

    • Wash the confluent cell monolayers with PBS.

    • Infect the cells with a dilution of Influenza A virus that produces approximately 50-100 plaques per well, for 1 hour at 37°C.

    • During the infection, prepare serial dilutions of this compound in MEM containing 2% FBS and TPCK-treated trypsin.

    • After incubation, remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with the agarose medium containing the different concentrations of this compound.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Plaque Formation and Visualization:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

    • Fix the cells with 10% formalin for 1 hour.

    • Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Acquisition:

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log concentration of this compound.

Data Presentation: Antiviral Activity of this compound
CompoundVirusEC50 (µM)
This compoundInfluenza A8.9
Oseltamivir (Control)Influenza A0.05

Diagrams

Caption: Logical workflow for the pharmacological screening of this compound.

References

In Vivo Studies of Nomifensine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nomifensine is a tetrahydroisoquinoline antidepressant that acts as a potent inhibitor of dopamine and norepinephrine reuptake, with a weaker effect on serotonin uptake.[1][2][3] It was developed in the 1970s and showed efficacy comparable to tricyclic antidepressants but with a more favorable side-effect profile, including reduced sedation, anticholinergic effects, and cardiotoxicity.[1][4] However, it was withdrawn from the market in 1986 due to an increased risk of hemolytic anemia.[5] Despite its withdrawal from clinical use, nomifensine remains a valuable tool in neuroscience research for studying the roles of dopamine and norepinephrine in various physiological and pathological processes.[2]

These application notes provide a summary of in vivo studies of nomifensine in animal models, focusing on its pharmacokinetics, therapeutic effects, and toxicity. Detailed protocols for key experiments are also provided to aid researchers in designing and conducting their own studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of Nomifensine in Different Animal Species
ParameterRatDogMonkeyReference
Dose 1 mg/kg (oral, 14C-labeled)1 mg/kg (oral, 14C-labeled)1 mg/kg (oral, 14C-labeled)[6]
Absorption Rapid and virtually completeRapid and virtually completeRapid[6]
Cmax (total radioactivity) 0.034 ± 0.014 µg equiv./ml (0.5-0.75 h) 0.048 ± 0.018 µg equiv./ml (2-8 h)0.50 ± 0.14 µg equiv./ml0.34 ± 0.17 µg equiv./ml[6]
Protein Binding ~60%~60%~60%[6]
Metabolism Primarily conjugationPrimarily conjugationHydroxylation and methoxylation[6]
Excretion ~50% in urine (as conjugates)~70% in urine (as conjugates)Metabolites found in urine[6]
Half-life (plasma radioactivity) 4-5 hours (oral and IV)Not specifiedNot specified[4]
Table 2: In Vivo Efficacy of Nomifensine in Animal Models of Depression
Animal ModelBehavioral TestDoseEffectReference
Rat (Wistar Kyoto)Forced Swim Test10 mg/kg (chronic)Decreased immobility time[5]
MouseTetrabenazine-induced motivational deficitsNot specifiedReversal of deficits[3]
RatLocomotor Activity1.0, 3.0, and 10.0 mg/kgIncreased activity[2]
MouseAntagonism of tetrabenazine catalepsyED50: 68 mg/kgAntagonism of catalepsy[3]
MouseReversal of reserpine hypothermia>2.5 mg/kgReversal of hypothermia[3]
Table 3: Acute Toxicity of Nomifensine in Rodents
SpeciesRoute of AdministrationLD50Reference
RatIntravenous72 mg/kg[4]
MouseOral260 mg/kg[4]

Mechanism of Action

Nomifensine's primary mechanism of action is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by blocking their respective transporters, DAT and NET.[7] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.[8]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 NE Norepinephrine NE->VMAT2 DA_cleft Dopamine VMAT2->DA_cleft Release NE_cleft Norepinephrine VMAT2->NE_cleft Release DA_receptor Dopamine Receptor DA_cleft->DA_receptor DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake NE_receptor Norepinephrine Receptor NE_cleft->NE_receptor NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake Postsynaptic Effects Postsynaptic Effects DA_receptor->Postsynaptic Effects NE_receptor->Postsynaptic Effects DAT->DA NET->NE Nomifensine Nomifensine Nomifensine->DAT Inhibits Nomifensine->NET Inhibits

Mechanism of action of Nomifensine.

Experimental Protocols

Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of nomifensine in rats following oral administration.

Materials:

  • Male Wistar rats (200-250 g)

  • Nomifensine (14C-labeled for radioactivity measurements)

  • Oral gavage needles

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • Scintillation counter and vials

  • Solvents for extraction (if measuring parent drug and metabolites separately)

  • HPLC system (for parent drug and metabolite analysis)

Protocol:

  • Animal Dosing: Administer 14C-nomifensine to rats via oral gavage at a dose of 1 mg/kg.[6]

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Radioactivity Measurement:

    • Add a known volume of plasma to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter to determine the total concentration of nomifensine and its metabolites.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Assessment of Antidepressant-Like Activity: Forced Swim Test (FST) in Rats

Objective: To evaluate the antidepressant-like effects of nomifensine using the forced swim test in rats.

Materials:

  • Male Wistar Kyoto rats

  • Nomifensine

  • Vehicle (e.g., saline)

  • Transparent cylindrical tank (40 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording system

Protocol:

  • Pre-test Session (Day 1):

    • Place each rat individually in the cylinder filled with water to a depth of 30 cm for a 15-minute pre-swim session.

    • Remove the rats, dry them, and return them to their home cages.

  • Drug Administration:

    • On Day 2, administer nomifensine (e.g., 10 mg/kg, intraperitoneally) or vehicle to the rats.[5]

  • Test Session (Day 2):

    • 60 minutes after drug administration, place the rats back into the swim cylinder for a 5-minute test session.

    • Record the entire session using a video camera.

  • Behavioral Scoring:

    • An observer blind to the treatment conditions should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movements except for those required to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the nomifensine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

In Vivo Assessment of Dopamine and Norepinephrine Reuptake Inhibition: Microdialysis

Objective: To measure the effect of nomifensine on extracellular levels of dopamine and norepinephrine in the rat brain.

Materials:

  • Male Sprague-Dawley rats

  • Nomifensine

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes.

    • Administer nomifensine (e.g., 10 mg/kg, i.p.).

    • Continue collecting dialysate samples for at least 2 hours post-injection.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the changes in dopamine and norepinephrine levels over time between the nomifensine-treated and vehicle-treated groups.

start Start acclimatization Animal Acclimatization (1 week) start->acclimatization surgery Stereotaxic Surgery: Implant Microdialysis Guide Cannula acclimatization->surgery recovery Recovery (24-48 hours) surgery->recovery baseline Baseline Microdialysis: Collect dialysate samples recovery->baseline drug_admin Administer Nomifensine or Vehicle baseline->drug_admin post_drug Post-Drug Microdialysis: Continue collecting samples drug_admin->post_drug analysis HPLC-ECD Analysis: Quantify Dopamine & Norepinephrine post_drug->analysis data_analysis Data Analysis analysis->data_analysis end End data_analysis->end

Experimental workflow for in vivo microdialysis.

Safety and Toxicology

Nomifensine was withdrawn from the market due to safety concerns, primarily the risk of immune-mediated hemolytic anemia.[5] Preclinical studies also indicated a potential for cardiotoxicity, although it was considered less severe than that of tricyclic antidepressants.[1]

Acute Toxicity:

  • The intravenous LD50 in rats is 72 mg/kg.[4]

  • The oral LD50 in mice is 260 mg/kg.[4]

Cardiotoxicity Assessment: While specific in vivo cardiotoxicity protocols for nomifensine are not detailed in the provided search results, a general approach would involve:

  • Animal Model: Anesthetized guinea pigs or other suitable species.

  • Parameters to Measure:

    • Electrocardiogram (ECG) to assess for arrhythmias and changes in QT interval.

    • Blood pressure and heart rate.

    • In vitro studies on isolated heart preparations (e.g., Langendorff-perfused heart) can also be used to assess direct effects on cardiac contractility and electrophysiology.

Conclusion

Nomifensine is a valuable pharmacological tool for investigating the roles of dopamine and norepinephrine in the central nervous system. The information and protocols provided in these application notes offer a foundation for researchers to design and conduct in vivo studies to further elucidate the neurobiological effects of this compound. It is crucial for researchers to be aware of the toxicological profile of nomifensine and to take appropriate safety precautions during its handling and administration.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Nominine Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of nominine, a complex heptacyclic diterpenoid alkaloid, presents a formidable challenge to synthetic chemists. Its intricate, highly bridged structure demands a sophisticated and robust synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the hurdles encountered during this demanding synthesis, with a focus on the key challenges of constructing the polycyclic core.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main difficulties in synthesizing this compound lie in the construction of its complex, cage-like heptacyclic core. Specific challenges include:

  • Construction of the bridged pyrrolidine ring system: This often involves complex cycloaddition reactions that can be difficult to control.

  • Stereocontrol: The molecule has multiple stereocenters, and achieving the correct relative and absolute stereochemistry is crucial.

  • Late-stage functionalization: Introducing the final functional groups onto the complex core without compromising the structure can be problematic.

Q2: Which synthetic route has been most successful for this compound?

The dual cycloaddition strategy developed by the Gin group stands out as a particularly elegant and efficient approach to the total synthesis of (+)-nominine.[1][2] This strategy relies on a key intramolecular 1,3-dipolar cycloaddition to form the bridged pyrrolidine ring, followed by a late-stage intramolecular Diels-Alder reaction to construct a significant portion of the polycyclic framework.[2][3]

Troubleshooting Guides

Challenge 1: The Intramolecular 1,3-Dipolar Cycloaddition

A pivotal step in the Gin synthesis is the intramolecular 1,3-dipolar cycloaddition of an oxidoisoquinolinium betaine.[1][2][3] This reaction forges the critical C-N and C-C bonds of the bridged pyrrolidine ring system.

Q: My 1,3-dipolar cycloaddition is yielding a mixture of diastereomers, with the undesired isomer being the major product. What should I do?

A: This is a known issue in this reaction. The thermal equilibrium of the cycloaddition may favor the undesired diastereomer.[3] However, the reaction is reversible, which can be exploited to your advantage.

Troubleshooting Workflow: Optimizing the 1,3-Dipolar Cycloaddition

start Low yield of desired cycloadduct '14' check_equilibrium Is the undesired cycloadduct '13' the major product? start->check_equilibrium prolonged_heating Prolonged heating to facilitate equilibration check_equilibrium->prolonged_heating Yes separation Careful chromatographic separation of diastereomers prolonged_heating->separation success Isolated desired cycloadduct '14' separation->success start Low or no conversion in Diels-Alder cascade check_pyrrolidine Check purity and concentration of pyrrolidine start->check_pyrrolidine check_temp Ensure reaction temperature is sufficiently high check_pyrrolidine->check_temp check_solvent Verify solvent is anhydrous and appropriate (e.g., MeOH) check_temp->check_solvent optimization Systematically vary pyrrolidine concentration and temperature check_solvent->optimization success Successful formation of Diels-Alder adduct optimization->success start 3-Methylcyclohexenone step1 1. Et2AlCN 2. Triflation start->step1 intermediate1 Vinyl Triflate step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Intermediate step2->intermediate2 step3 Pd-catalyzed coupling intermediate2->step3 product Aldehyde Precursor step3->product

References

Technical Support Center: Improving Yield in the Gin Synthesis of Nominine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the total synthesis of nominine as developed by the Gin and Hara group. The aim is to assist researchers in optimizing reaction conditions and improving overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic elements of the Gin synthesis of this compound?

The Gin synthesis of this compound is a convergent approach that relies on a dual cycloaddition strategy. The key transformations include an intramolecular [3+2] dipolar cycloaddition of a 4-oxidoisoquinolinium betaine to construct the bridged pyrrolidine ring system, followed by a late-stage intramolecular Diels-Alder cycloaddition of a dienamine intermediate to assemble the complex heptacyclic core of this compound.[1]

Q2: Where can I find the detailed experimental procedures for the Gin synthesis of this compound?

The detailed experimental protocols, including reagent quantities, reaction times, temperatures, and purification methods, are provided in the supporting information of the primary publications in the Journal of the American Chemical Society (2006, 128, 8734) and Chemistry - A European Journal (2008, 14, 1654).[2][3] Additionally, the Ph.D. thesis of Kevin M. Peese from the University of Illinois at Urbana-Champaign (2007) offers an in-depth account of the synthetic efforts.[1]

Q3: What are the most common low-yielding steps in the synthesis?

Based on the reported synthesis, steps that may require careful optimization to ensure high yields include the intramolecular 1,3-dipolar cycloaddition and the final-stage selenium dioxide-mediated allylic oxidation. These reactions involve complex transformations on sterically hindered substrates, which can be sensitive to reaction conditions.

Troubleshooting Guides

Part 1: Intramolecular 1,3-Dipolar Cycloaddition

Problem: Low yield of the desired cycloadduct.

Possible Cause Troubleshooting Suggestion
Inefficient formation of the 4-oxidoisoquinolinium betaine. Ensure complete dryness of the reaction setup and solvents. The betaine is highly reactive and sensitive to moisture. Consider using freshly distilled solvents and performing the reaction under a strictly inert atmosphere (argon or nitrogen).
Decomposition of the betaine intermediate. The betaine can be thermally unstable. Monitor the reaction temperature closely. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.
Reversibility of the cycloaddition. The 1,3-dipolar cycloaddition can be reversible.[4] If an equilibrium mixture is obtained, altering the solvent or temperature may shift the equilibrium towards the desired product. In some cases, trapping the desired product in a subsequent step can drive the reaction to completion.
Steric hindrance. The intricate three-dimensional structure of the precursor can impede the desired intramolecular cycloaddition. High-dilution conditions may be necessary to favor the intramolecular pathway over intermolecular side reactions.
Incorrect regio- or stereoisomer formation. The formation of multiple isomers can reduce the yield of the desired product.[4] Careful analysis of the product mixture by NMR and chromatography is essential. Optimization of reaction conditions (solvent, temperature, Lewis acid additives) may improve selectivity.
Part 2: Pyrrolidine-Induced Dienamine Isomerization/Diels-Alder Cascade

Problem: Incomplete reaction or formation of side products.

Possible Cause Troubleshooting Suggestion
Inefficient dienamine formation. Ensure the pyrrolidine used is of high purity and free of moisture. The concentration of pyrrolidine can be critical; a systematic screen of catalyst loading may be beneficial.
Low reactivity of the dienophile. The intramolecular Diels-Alder reaction can be slow due to the conformational constraints of the complex polycyclic system.[5] Increasing the reaction temperature may be necessary, but this should be balanced against the potential for decomposition. The use of a Lewis acid catalyst could also be explored to activate the dienophile, though this was not reported in the original synthesis.
Unfavorable equilibrium of the dienamine isomerization. The isomerization to the reactive diene might not be highly favored. The choice of solvent can influence this equilibrium. Consider screening a range of aprotic solvents with varying polarities.
Side reactions of the dienamine. Dienamines can be susceptible to oxidation or other side reactions. Maintaining a strictly anaerobic and anhydrous environment is crucial.
Part 3: Late-Stage Selenium Dioxide (SeO₂) Oxidation

Problem: Low yield of this compound and formation of multiple oxidation products.

Possible Cause Troubleshooting Suggestion
Over-oxidation. Selenium dioxide is a strong oxidizing agent and can lead to the formation of aldehydes, ketones, or other over-oxidized products.[6][7] Carefully control the stoichiometry of SeO₂. Using a slight excess may be necessary for full conversion, but a large excess will likely lead to side products. The reaction time should also be carefully monitored.
Reaction at undesired allylic positions. The substrate contains multiple allylic positions. While the desired oxidation is reported to be selective, variations in reaction conditions could lead to a loss of selectivity. Lowering the reaction temperature may improve selectivity.
Formation of selenium byproducts. The reduction of SeO₂ produces elemental selenium and other selenium-containing byproducts that can complicate purification.[8] Proper work-up procedures, such as filtration through celite or treatment with a sequestering agent, are important for isolating the pure product.
Steric hindrance around the target allylic C-H bond. The target C-H bond for oxidation is in a sterically congested environment, which can slow down the reaction.[4] This may necessitate higher temperatures or longer reaction times, which in turn can increase the risk of side reactions. A careful balance of these parameters is key.

Summary of Reported Yields

Step Transformation Reported Yield (%) Reference
1Conjugate cyanation and enol triflate formation81[9]
2Suzuki coupling88[9]
3Reduction of ester95[9]
4Oxidation to aldehyde92[9]
5Azide displacement91[9]
6Ketal hydrolysis98[9]
7Reductive amination and betaine formation74[9]
8Intramolecular 1,3-dipolar cycloaddition85[9]
9N-deprotection96[9]
10Birch reduction89[9]
11Dienamine isomerization/Diels-Alder cascade78[9]
12Wittig methylenation77[10]
13SeO₂ allylic hydroxylation66[10]
Overall (racemic) 15 steps 6.1 [1]
Overall (asymmetric) 16 steps 1.3 [1]

Experimental Workflows and Logic Diagrams

Gin_Synthesis_Workflow cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling_cycloadditions Coupling and Cycloadditions cluster_final_steps Final Steps A1 3-Methylcyclohexenone A2 Enol Triflate A1->A2 1. Et2AlCN 2. Tf2O A3 Aldehyde A2->A3 Suzuki Coupling, Reduction, Oxidation C1 Oxidopyridinium Betaine A3->C1 B1 Acetal B2 Bridged Acetal B1->B2 Acylation, Azide Displacement, Hydrolysis B2->C1 Reductive Amination C2 Dipolar Cycloadduct C1->C2 Intramolecular 1,3-Dipolar Cycloaddition C3 Birch Reduction Product C2->C3 N-Deprotection, Birch Reduction C4 Heptacyclic Core C3->C4 Dienamine Isomerization/ Diels-Alder Cascade F1 Methylenation Product C4->F1 Wittig Methylenation F2 This compound F1->F2 SeO2 Oxidation

Caption: Overall workflow of the Gin synthesis of this compound.

Troubleshooting_Diels_Alder Start Low Yield in Diels-Alder Cascade Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there multiple products observed? A1_Yes->Q2 Action1 Increase reaction time or temperature. Check purity of pyrrolidine. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Optimize pyrrolidine concentration. Screen alternative solvents. A2_Yes->Action2 Action3 Purification issue or decomposition. Re-evaluate purification method. A2_No->Action3

Caption: Troubleshooting logic for the Diels-Alder cascade.

References

Technical Support Center: Overcoming Stereochemical Control in Nominine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with stereochemical control during the total synthesis of nominine. The content is based on established synthetic routes, with a focus on the dual cycloaddition strategy developed by Peese and Gin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Intramolecular 1,3-Dipolar Cycloaddition

  • Question: My intramolecular 1,3-dipolar cycloaddition is producing a nearly 1:1 mixture of the desired and undesired diastereomers. How can I improve the diastereoselectivity?

    • Answer: The diastereoselectivity of this reaction is highly dependent on the reaction conditions. It has been observed that the cycloaddition is reversible. The desired cycloadduct is the thermodynamically favored product. Therefore, prolonged reaction times at an optimal temperature can favor the formation of the desired diastereomer.

    • Troubleshooting Tip: If you are obtaining a mixture of diastereomers, it is possible to re-subject the undesired diastereomer to the reaction conditions to equilibrate it to the desired product. This process can be repeated to improve the overall yield of the desired cycloadduct.

  • Question: What is the optimal solvent and temperature for the intramolecular 1,3-dipolar cycloaddition to maximize the yield of the desired diastereomer?

    • Answer: The key is to achieve thermal equilibrium between the diastereomeric cycloadducts. In the synthesis reported by Peese and Gin, the reaction was performed in toluene at elevated temperatures. It is crucial to monitor the reaction progress to determine the point at which equilibrium is reached.

Issue 2: Inefficient Late-Stage Pyrrolidine-Induced Dienamine Isomerization/Diels-Alder Cascade

  • Question: The final Diels-Alder cascade to form the core structure of this compound is proceeding with low yield. What are the critical parameters for this reaction?

    • Answer: This cascade reaction is sensitive to the solvent and the amine catalyst used. The use of pyrrolidine in a polar protic solvent like methanol at elevated temperatures has been shown to be effective. The polar protic solvent facilitates the reversible formation of the iminium ion, which is necessary for the subsequent isomerization to the dienamine required for the intramolecular Diels-Alder reaction.

  • Question: I am observing the formation of side products during the Diels-Alder cascade. What are the likely side reactions and how can I minimize them?

    • Answer: A likely side reaction is the formation of constitutional and stereo-isomeric forms of the dienamine that are not conducive to the desired intramolecular Diels-Alder reaction. The success of this reaction relies on Curtin-Hammett kinetics, where the desired dienamine isomer, although potentially in low concentration at equilibrium, reacts irreversibly through the Diels-Alder transition state, thus driving the overall reaction towards the desired product. To minimize side products, ensure the reaction is run under conditions that favor this kinetic funneling, such as the recommended pyrrolidine in methanol at an elevated temperature.

Issue 3: Difficulty in Establishing the Absolute Stereochemistry of the C4-Quaternary Carbon

  • Question: How can I establish the absolute stereochemistry of the C4-quaternary carbon early in the synthesis?

    • Answer: Establishing the C4-quaternary stereocenter with the correct absolute configuration is critical for effective diastereoselective relay to the other stereocenters in this compound. An asymmetric synthesis approach is necessary. In the synthesis of (+)-nominine, this was achieved through an asymmetric conjugate addition reaction to establish the chirality of a key intermediate.

Quantitative Data Summary

The following table summarizes the diastereomeric ratios (d.r.) achieved in key stereoselective reactions in the synthesis of this compound.

Reaction Conditions Diastereomeric Ratio (desired:undesired) Reference
Intramolecular 1,3-Dipolar CycloadditionToluene, heatReversible, allows for equilibration to the desired productPeese & Gin
Allylic HydroxylationSeO27:1Peese & Gin
Benzylic Alcohol Reduction-5:1Peese & Gin
Benzylic Alcohol Chlorination-6:1Peese & Gin

Experimental Protocols

1. Intramolecular 1,3-Dipolar Cycloaddition for Racemic Synthesis

  • Procedure: A solution of the 4-oxido-isoquinolinium betaine precursor in toluene is heated to reflux. The reaction is monitored by TLC or LC-MS until the ratio of the desired cycloadduct to the undesired cycloadduct remains constant, indicating that thermodynamic equilibrium has been reached. The desired diastereomer can be isolated by column chromatography. The undesired diastereomer can be resubjected to the reaction conditions to improve the overall yield of the desired product.

2. Pyrrolidine-Induced Dienamine Isomerization/Diels-Alder Cascade

  • Procedure: To a solution of the enone precursor in methanol is added pyrrolidine. The reaction mixture is heated at an elevated temperature (e.g., 60 °C) in a sealed tube. The reaction is monitored by TLC or LC-MS for the consumption of the starting material and the formation of the desired Diels-Alder adduct. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the polycyclic ketone.

Visualizations

experimental_workflow cluster_cycloaddition Intramolecular 1,3-Dipolar Cycloaddition cluster_diels_alder Diels-Alder Cascade start_cyclo 4-Oxido-isoquinolinium Betaine cyclo_reaction Heat in Toluene start_cyclo->cyclo_reaction product_mixture Mixture of Diastereomers cyclo_reaction->product_mixture separation Chromatography product_mixture->separation desired_product Desired Cycloadduct separation->desired_product undesired_product Undesired Cycloadduct separation->undesired_product equilibration Re-subject to Heat undesired_product->equilibration equilibration->product_mixture start_da Enone Precursor da_reaction Pyrrolidine, MeOH, Heat start_da->da_reaction da_product This compound Core Structure da_reaction->da_product

Caption: Workflow for key stereoselective reactions in this compound synthesis.

decision_tree start Low Diastereoselectivity in 1,3-Dipolar Cycloaddition check_equilibrium Is the reaction at thermodynamic equilibrium? start->check_equilibrium prolong_heating Prolong reaction time at elevated temperature check_equilibrium->prolong_heating No separate_isomers Separate Diastereomers check_equilibrium->separate_isomers Yes prolong_heating->check_equilibrium recycle_undesired Re-subject undesired isomer to reaction conditions separate_isomers->recycle_undesired continue_synthesis Proceed with Desired Isomer separate_isomers->continue_synthesis recycle_undesired->prolong_heating

Caption: Troubleshooting logic for poor diastereoselectivity.

stability issues of nominine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of nominine in solution?

A1: Based on its indole alkaloid structure, the stability of this compound in solution is likely influenced by several factors:

  • pH: The indole nucleus can be susceptible to degradation under strongly acidic or alkaline conditions.[1]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the degradation of the indole ring.[2]

  • Light: Many indole derivatives are sensitive to light and can undergo photodegradation.[2]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure maximum stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: For long-term storage, solutions should be kept at -20°C or, ideally, -80°C.[2] For short-term storage, refrigeration at 2-8°C is recommended.

  • Light Protection: Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[2]

  • Inert Atmosphere: To prevent oxidation, it is advisable to overlay the solution with an inert gas like argon or nitrogen, especially for long-term storage.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.[2]

Q3: I've observed a color change in my this compound solution. What is the likely cause?

A3: A change in color, such as the development of a yellow or brownish hue, is often an indicator of chemical degradation, particularly oxidation.[2] The formation of colored byproducts is a common phenomenon with indole-containing compounds. If you observe a color change, it is crucial to reassess the purity of your solution before proceeding with experiments.

Q4: Which solvents are recommended for preparing this compound stock solutions?

A4: For preparing high-concentration stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally suitable. For aqueous buffers used in experiments, it is important to maintain a pH close to neutral, as extreme pH levels can catalyze hydrolysis.[3] It is always best practice to prepare fresh aqueous solutions for each experiment from a frozen stock.[4]

Troubleshooting Guide

IssueSymptomPossible Cause(s)Suggested Solution(s)
Inconsistent Experimental Results High variability between replicate experiments or loss of biological activity over time.This compound degradation in the experimental medium (e.g., cell culture media, aqueous buffers).- Prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.- Minimize the incubation time of the compound in the experimental medium where possible.- Perform a time-course stability study in your specific experimental buffer to understand the degradation kinetics.
Unexpected Peaks in HPLC/LC-MS Analysis Appearance of new peaks or a decrease in the main analyte peak area over time.- Oxidation: Exposure to air during sample preparation or analysis.- Hydrolysis: Unstable pH of the solution.- Photodegradation: Exposure to light during handling or in the autosampler.- Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).- Prepare samples in amber or light-blocking vials.- Ensure the mobile phase and sample diluent have a pH that is optimal for this compound stability (typically near neutral).- If degradation is still observed, consider derivatization of the molecule to a more stable form for analysis.
Poor Solubility or Precipitation The compound precipitates out of the solution upon dilution in an aqueous buffer.- Solvent Mismatch: The aqueous buffer is a poor solvent for this compound.- Concentration Exceeds Solubility Limit: The final concentration in the aqueous buffer is too high.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Prepare a more dilute stock solution to reduce the final concentration of the organic solvent upon dilution.- Use sonication to aid dissolution.

Quantitative Data on Stability

The following table provides an example of how stability data for a hypothetical indole alkaloid might be presented. This data is illustrative and not based on experimental results for this compound.

ConditionTemperature (°C)Time (days)Initial Purity (%)Final Purity (%)Degradation (%)
Aqueous Buffer (pH 5.0) 25799.892.17.7
Aqueous Buffer (pH 7.4) 25799.798.51.2
Aqueous Buffer (pH 9.0) 25799.890.39.5
0.1 M HCl 60199.975.424.5
0.1 M NaOH 60199.868.231.6
3% H₂O₂ 25199.755.943.8
Photostability (UV/Vis light) 25399.885.114.7
Solid State 603099.999.50.4

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[5]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place solid this compound in an oven at 60°C for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis:

    • Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC-UV/MS method.

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

Hypothetical_Degradation_Pathway This compound This compound Oxidation_Product Oxidized this compound (e.g., N-oxide) This compound->Oxidation_Product [O] / O₂ Hydrolysis_Product_Acid Acid Hydrolysis Product (e.g., ring opening) This compound->Hydrolysis_Product_Acid H⁺ / H₂O Hydrolysis_Product_Base Base Hydrolysis Product (e.g., epimerization) This compound->Hydrolysis_Product_Base OH⁻ / H₂O Photodegradation_Product Photodegradation Product (e.g., dimer) This compound->Photodegradation_Product hν (Light) Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolysis (Light) Photo->Analysis Start This compound Stock Solution Start->Acid Apply Stress Start->Base Apply Stress Start->Oxidation Apply Stress Start->Thermal Apply Stress Start->Photo Apply Stress Data Data Evaluation: - Purity Assessment - Degradant Identification - Pathway Elucidation Analysis->Data Report Stability Report Data->Report

References

solubility of nominine in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nominine Solubility

This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist with experiments involving the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Is there a comprehensive public database for the solubility of this compound in various organic solvents?

A: Currently, there is no publicly available database that provides a comprehensive list of quantitative solubility data for this compound in a wide range of organic solvents. Researchers will likely need to determine the solubility in their specific solvent of choice experimentally.

Q2: What is the general principle for selecting a suitable organic solvent for this compound?

A: The principle of "like dissolves like" is a useful starting point.[1][2] this compound is a complex organic molecule with both non-polar and polar functional groups.[3] Therefore, its solubility will vary depending on the polarity of the solvent.[1][4] Solvents with similar polarity to this compound are more likely to be effective. Given its structure, which includes a large hydrocarbon backbone and a polar indole group, solvents of intermediate polarity or those capable of hydrogen bonding may be good candidates.

Q3: What is the industry-standard method for determining the equilibrium solubility of a compound like this compound?

A: The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[5] This method is valued for its simplicity, broad applicability, and its ability to achieve a true thermodynamic equilibrium.[5]

Experimental Protocol: Solubility Determination of this compound using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.[5]

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the sample at a high speed.[5]

  • Sample Collection: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

  • Filtration: Immediately filter the collected sample through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Troubleshooting Guide

Issue Possible Cause Solution
Low or no solubility observed The solvent is not suitable for this compound.- Try a solvent with a different polarity.[1][4] - Consider using a co-solvent system to modify the polarity of the primary solvent.[6]
Inconsistent or non-reproducible results - The system did not reach equilibrium. - Temperature fluctuations during the experiment.[7] - Incomplete separation of solid from the liquid phase.[5]- Increase the shaking time (e.g., to 72 hours).[8] - Ensure the shaker or incubator maintains a stable temperature. - Use a centrifuge and/or filtration to ensure all solid particles are removed before analysis.[5]
Precipitation of this compound after filtration The sample was supersaturated or experienced a temperature change after filtration.- Ensure the experiment is conducted at a constant temperature. - Analyze the sample immediately after filtration.
Difficulty in dissolving this compound even with suitable solvents The dissolution rate is slow.- Gently warm the solvent (if this compound is stable at higher temperatures). - Use sonication to aid in the initial dispersion of the solid in the solvent.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and shake at constant temperature (24-48h) B->C D Centrifuge sample C->D E Collect supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Quantify this compound concentration (e.g., HPLC) F->G H Determine solubility G->H

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

References

Technical Support Center: Purification of Nominine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Nominine, a representative small molecule, using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my this compound purification by column chromatography fails?

Before assuming a complex issue, always double-check the basics.[1][2] Have you selected the correct solvent system based on your Thin Layer Chromatography (TLC) analysis? Is it possible you mistakenly swapped the polar and non-polar solvents during preparation?[1][2] Also, confirm that your compound is stable on silica gel by running a 2D TLC.[1][2][3]

Q2: My this compound product is not eluting from the column. What could be the problem?

Several factors could prevent your compound from eluting:

  • Compound Decomposition: this compound might be degrading on the silica gel.[1][2] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear.

  • Incorrect Solvent System: The mobile phase may not be polar enough to move the compound.[1][2]

  • Crystallization on Column: The compound or an impurity may have crystallized on the column, blocking the flow.[1]

  • Elution in Solvent Front: Your compound might be very nonpolar and have eluted with the solvent front in the very first fractions.[1]

Q3: Why am I seeing "ghost peaks" in my HPLC chromatogram?

Ghost peaks are unexpected peaks that do not correspond to any component in your sample.[4] They can be caused by several factors:

  • Contamination: Impurities in the mobile phase, solvents, or from sample handling can accumulate on the column and elute later.[5][6][7] Using high-purity HPLC-grade solvents and filtering them can help.[5]

  • Carryover: Residual sample from a previous injection can lead to ghost peaks in subsequent runs.[4][7][8]

  • Incomplete Elution: Components from a previous run may not have fully eluted and appear in the next chromatogram.

Q4: What causes peak tailing in my HPLC results for this compound?

Peak tailing, where a peak has a broad, drawn-out tail, is a common issue that can affect accurate quantification.[4][5] Potential causes include:

  • Secondary Interactions: The analyte can have secondary interactions with the stationary phase, particularly if this compound has basic functional groups interacting with acidic silanol groups on the silica surface.[4][9]

  • Column Overload: Injecting too much sample can saturate the column.[4][5]

  • Inappropriate Mobile Phase: The pH or strength of the mobile phase might be incorrect.[4] For basic compounds like many alkaloids, a lower pH can often result in more symmetrical peaks.[10]

Q5: My HPLC system is showing high backpressure. What should I do?

High backpressure is a sign of a blockage in the system.[11] To troubleshoot, you can systematically check the following:

  • Column Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit.

  • Blocked Tubing or Filters: Check for blockages in the inline filters or tubing.[11]

  • Precipitated Buffer: If using buffers, ensure they are fully dissolved and have not precipitated in the mobile phase.[10]

  • Worn Pump Seals: Damaged pump seals can also contribute to pressure issues.[12]

Troubleshooting Guides

Issue 1: Poor Separation in Flash/Column Chromatography

Symptom: Your TLC shows good separation between this compound and impurities, but the column chromatography results in mixed fractions.

Possible Cause Solution
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening.
Sample Loading Technique The initial band of the sample should be as narrow as possible. If the sample is dissolved in a large volume of solvent or a solvent that is too polar, it will result in a broad initial band and poor separation.[3] Consider "dry loading" for samples that are not soluble in the mobile phase.[3][13][14]
TLC vs. Column Discrepancy The larger particle size of silica gel used in flash chromatography compared to TLC plates can lead to decreased separation efficiency.[13]
Gradient Elution Needed For complex mixtures or compounds with very different polarities, a single isocratic solvent system may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.[15][16]
Issue 2: Abnormal Peak Shapes in HPLC

Symptom: Your HPLC chromatogram for this compound shows fronting, splitting, or broad peaks.

Peak Shape Issue Possible Cause Solution
Peak Fronting Sample solvent is stronger than the mobile phase; Column overloading.[4]Dissolve the sample in the mobile phase whenever possible.[12] Reduce the injection volume or sample concentration.[5]
Split Peaks Column void or channeling; Incompletely filled sample loop; Blockage in the injection port.[9][17]Replace the column if a void has formed.[10] Ensure proper injector maintenance and operation.[9]
Broad Peaks Column inefficiency (degradation); High mobile phase viscosity; Sample overloading.[4]Replace the column if it's old or degraded.[5] Optimize the mobile phase composition and temperature.[4] Reduce the injection volume.[5]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your target compound (this compound) an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Prepare a slurry of silica gel in the non-polar solvent of your mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary).[3] Carefully apply the solution to the top of the silica bed.[3]

    • Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[3][15] Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply pressure (for flash chromatography) and begin collecting fractions.[3]

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.

General Protocol for Reverse-Phase HPLC Analysis
  • Mobile Phase Preparation:

    • Use HPLC-grade solvents.

    • If using a buffer, ensure it is fully dissolved and the pH is adjusted correctly. The pH can significantly affect the retention of ionizable compounds.[18][19]

    • Degas the mobile phase to remove dissolved air, which can cause bubbles in the system.[11]

  • System Equilibration:

    • Flush the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. This is crucial for reproducible retention times.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a weaker solvent.

    • Filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulates that could block the column.[12]

  • Injection and Data Acquisition:

    • Inject the prepared sample.

    • Run the analysis using the developed method (isocratic or gradient).

    • Monitor the chromatogram for the elution of your target peak.

  • Post-Run:

    • After the analysis, flush the column with a strong solvent to remove any strongly retained impurities.[5]

    • Store the column in an appropriate solvent as recommended by the manufacturer.

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Separation, Bad Peak Shape) CheckSystem 1. Check HPLC/Chromatography System Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod 2. Review Method Parameters MethodOK Method OK? CheckMethod->MethodOK CheckSample 3. Evaluate Sample Preparation SampleOK Sample OK? CheckSample->SampleOK SystemOK->CheckMethod Yes FixSystem Troubleshoot Hardware (Leaks, Blockages, Pump, Detector) SystemOK->FixSystem No MethodOK->CheckSample Yes FixMethod Optimize Method (Mobile Phase, Gradient, Column) MethodOK->FixMethod No FixSample Improve Sample Prep (Solvent, Concentration, Filtration) SampleOK->FixSample No Resolved Problem Resolved SampleOK->Resolved Yes FixSystem->CheckSystem FixMethod->CheckMethod FixSample->CheckSample

Caption: A logical workflow for troubleshooting chromatography issues.

Peak_Shape_Troubleshooting BadPeak Abnormal Peak Shape (Tailing, Fronting, Split) Tailing Peak Tailing BadPeak->Tailing Fronting Peak Fronting BadPeak->Fronting Split Split Peak BadPeak->Split Tailing_Cause1 Secondary Interactions Tailing->Tailing_Cause1 Tailing_Cause2 Column Overload Tailing->Tailing_Cause2 Fronting_Cause1 Sample Solvent Too Strong Fronting->Fronting_Cause1 Split_Cause1 Column Void Split->Split_Cause1 Split_Cause2 Injector Issue Split->Split_Cause2 Tailing_Sol1 Adjust Mobile Phase pH Use Ion-Pairing Agent Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Reduce Sample Concentration Tailing_Cause2->Tailing_Sol2 Fronting_Sol1 Dissolve Sample in Mobile Phase Fronting_Cause1->Fronting_Sol1 Split_Sol1 Replace Column Split_Cause1->Split_Sol1 Split_Sol2 Check Injector Port/Loop Split_Cause2->Split_Sol2

Caption: Decision tree for troubleshooting common peak shape problems in HPLC.

References

optimizing reaction conditions for nominine synthesis steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for key reaction steps in the synthesis of nominine, a complex diterpenoid alkaloid. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during these synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound?

A1: Based on reported synthetic routes, particularly the Gin synthesis, the key stages involve the construction of the complex polycyclic core. These critical steps include the Pictet-Spengler reaction for the formation of tetrahydro-β-carboline moieties, an intramolecular [4+2] Diels-Alder cycloaddition to build the bridged ring system, and a 1,3-dipolar cycloaddition to form a key pyrrolidine ring.[1][2] Additionally, late-stage C-H activation can be a powerful tool for functionalizing the indole nucleus, though it presents its own set of challenges.

Q2: I'm observing low yields in my Pictet-Spengler reaction. What are the common causes?

A2: Low yields in Pictet-Spengler reactions are often attributed to several factors:

  • Substrate reactivity: The reaction is most efficient with electron-rich β-arylethylamines. Electron-withdrawing groups on the aromatic ring can significantly hinder the reaction.

  • Catalyst choice: The selection of an appropriate acid catalyst is crucial. While strong acids like TFA or HCl are common, they can cause decomposition of sensitive substrates. Milder catalysts like chiral phosphoric acids may be more suitable in such cases.

  • Reaction conditions: Temperature and reaction time are critical parameters. Some reactions proceed at room temperature, while others require heating. It is advisable to monitor the reaction progress closely to avoid degradation of starting materials or products.[3]

  • Solvent selection: The solvent can impact the solubility of reactants and the stability of intermediates. While protic solvents are traditional, aprotic media have sometimes been shown to provide superior yields.[3]

Q3: How can I control diastereoselectivity in the intramolecular Diels-Alder reaction?

A3: Controlling diastereoselectivity in the intramolecular Diels-Alder reaction is essential for establishing the correct stereochemistry in the core of this compound. Key factors influencing selectivity include:

  • Conformational pre-organization of the precursor: The stereochemistry of the final product is dictated by the transition state geometry of the cyclization. The conformation of the tether connecting the diene and dienophile plays a crucial role.

  • Lewis acid catalysis: The use of Lewis acids can enhance the rate and selectivity of the reaction by coordinating to the dienophile, thus lowering the LUMO energy and potentially favoring a specific transition state geometry.

  • Temperature: Lower reaction temperatures generally favor the kinetic product, which can lead to higher diastereoselectivity.

Troubleshooting Guides

Pictet-Spengler Reaction

Problem: Low to no product yield.

Possible Cause Troubleshooting Suggestion
Ineffective Catalyst The choice and concentration of the acid catalyst are critical. For sensitive substrates, consider milder catalysts like chiral phosphoric acids. Optimization of catalyst loading is also recommended.[3]
Improper Reaction Temperature The optimal temperature can vary significantly. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or HPLC to prevent decomposition.[3]
Inappropriate Solvent The solvent affects the solubility of reactants and stability of intermediates. A screening of different solvents may be necessary. While protic solvents are common, aprotic media can sometimes give better yields.[3]
Decomposition of Starting Materials or Product If decomposition is suspected, use milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction may be necessary.[3]

Problem: Formation of multiple side products.

Possible Cause Troubleshooting Suggestion
Over-alkylation or Polymerization Use a slight excess of the carbonyl compound to ensure complete consumption of the amine starting material. Careful control of stoichiometry and slow addition of reagents can also minimize side reactions.
Formation of Regioisomers The regioselectivity of the cyclization can sometimes be influenced by the choice of solvent and catalyst. Experiment with different conditions to favor the desired isomer.
Oxidation of the Product If the tetrahydro-β-carboline product is susceptible to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

The following table summarizes the effect of different catalysts and solvents on the yield and stereoselectivity of a model Pictet-Spengler reaction between D-tryptophan methyl ester hydrochloride and piperonal.

CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
Benzoic AcidAcetic AcidReflux128592:8[4]
-AcetonitrileReflux109599:1[4]
-NitromethaneReflux109299:1[4][5]
TFADichloromethaneRT247885:15[6]
Chiral Phosphoric AcidToluene0489095:5 (ee not specified)
Intramolecular Diels-Alder Cycloaddition (Gin Synthesis)

Problem: Low yield of the desired cycloadduct.

Possible Cause Troubleshooting Suggestion
Unfavorable equilibrium In some cases, the equilibrium may not favor the cyclized product. The Gin synthesis cleverly overcomes this by using a pyrrolidine-induced dienamine isomerization that cascades into the Diels-Alder reaction, making the cyclization effectively irreversible under the reaction conditions.[1]
Decomposition of the diene or dienophile The precursors to the intramolecular Diels-Alder reaction can be sensitive. Ensure careful handling and purification of intermediates. The reaction in the Gin synthesis is performed in situ following a Birch reduction, which may help to minimize decomposition of the reactive diene.[1]
Steric hindrance in the transition state The substituents on the tether connecting the diene and dienophile can influence the ease of cyclization. In such cases, exploring different tether lengths or substitution patterns might be necessary, although this would represent a significant deviation from the established route.

Problem: Incorrect diastereoselectivity.

Possible Cause Troubleshooting Suggestion
Undesired transition state is favored As mentioned, the use of Lewis acids can influence the transition state geometry. A screen of different Lewis acids (e.g., Et₂AlCl, Me₂AlCl) and reaction temperatures should be performed to optimize for the desired diastereomer.
Isomerization of the product Under the reaction or workup conditions, the desired product might isomerize to a more stable, but incorrect, diastereomer. Analyze the crude reaction mixture to determine the initial product distribution and consider milder workup procedures.
1,3-Dipolar Cycloaddition (Gin Synthesis)

Problem: Low yield of the desired cycloadduct.

Possible Cause Troubleshooting Suggestion
Inefficient generation of the 1,3-dipole The Gin synthesis generates an oxidopyridinium betaine in situ. Ensure that the precursors for the dipole generation are pure and that the reaction conditions for its formation are optimal.
Decomposition of the dipole or dipolarophile Both the 1,3-dipole and the dipolarophile can be reactive species. The reaction should be set up to favor the cycloaddition over decomposition pathways, for instance, by controlling the rate of addition of reagents or the reaction temperature.
Reversible cycloaddition The initial search results indicate that the dipolar cycloaddition in the Gin synthesis is reversible, with the thermal equilibrium favoring the undesired regioisomer. However, the desired isomer can be obtained through careful separation.[1]

Problem: Formation of regioisomers.

Possible Cause Troubleshooting Suggestion
Similar frontier molecular orbital (FMO) coefficients The regioselectivity of 1,3-dipolar cycloadditions is governed by the FMO interactions between the dipole and the dipolarophile. If the orbital coefficients are similar at both ends of the dipole and dipolarophile, a mixture of regioisomers can be expected.
Thermodynamic vs. kinetic control As observed in the Gin synthesis, the kinetic and thermodynamic products may be different. Experiment with different reaction temperatures and times to favor the desired regioisomer. The undesired isomer may also be recycled by subjecting it to the reaction conditions to re-establish the equilibrium.[1]
Late-Stage C-H Activation of the Indole Core

Problem: Low conversion or lack of reactivity.

Possible Cause Troubleshooting Suggestion
Inappropriate catalyst or oxidant The choice of transition metal catalyst (e.g., Pd, Rh, Ru) and oxidant is critical for C-H activation. A thorough screening of different catalyst/oxidant systems is often necessary.
Steric hindrance around the target C-H bond The accessibility of the C-H bond to the metal catalyst is crucial. In complex molecules like this compound derivatives, steric hindrance can prevent the reaction from occurring.
Deactivating groups on the indole ring Electron-withdrawing groups can deactivate the indole ring towards electrophilic C-H activation.

Problem: Poor regioselectivity.

Possible Cause Troubleshooting Suggestion
Multiple accessible C-H bonds The indole nucleus has several C-H bonds that can potentially react. The inherent reactivity of the C2 and C3 positions often leads to functionalization at these sites.
Directing group strategy To achieve regioselectivity at other positions (C4-C7), a directing group is often required to guide the metal catalyst to the desired C-H bond. Careful selection of the directing group is essential.
Ligand effects The ligands on the metal catalyst can have a profound impact on the regioselectivity of the C-H activation. A screen of different ligands may be necessary to achieve the desired outcome.

Experimental Protocols

Key Experiment: Pictet-Spengler Reaction (General Protocol)

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane, toluene, acetonitrile)

  • Acid catalyst (e.g., TFA, 10-20 mol%)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the tryptamine derivative in the chosen anhydrous solvent.

  • Add the aldehyde or ketone to the solution at room temperature.

  • Slowly add the acid catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature (from room temperature to reflux) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Tryptamine Tryptamine Derivative Mix Mix in Anhydrous Solvent Tryptamine->Mix Aldehyde Aldehyde/ Ketone Aldehyde->Mix Add_Catalyst Add Acid Catalyst Mix->Add_Catalyst Heat Stir at Optimal Temp. Add_Catalyst->Heat Quench Quench with NaHCO3 Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Tetrahydro-β- carboline Purify->Product

Caption: Workflow for a typical Pictet-Spengler reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Yield Cause1 Ineffective Catalyst Problem->Cause1 Cause2 Improper Temperature Problem->Cause2 Cause3 Inappropriate Solvent Problem->Cause3 Cause4 Decomposition Problem->Cause4 Sol1 Screen Catalysts (e.g., milder acids) Cause1->Sol1 Sol2 Optimize Temperature (monitor via TLC/HPLC) Cause2->Sol2 Sol3 Solvent Screen Cause3->Sol3 Sol4 Use Milder Conditions (lower temp, weaker acid) Cause4->Sol4

Caption: Troubleshooting logic for low yield in Pictet-Spengler reactions.

References

Technical Support Center: Synthesis of the Nominine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other challenges encountered during the synthesis of the nominine core. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My dipolar cycloaddition of the oxidopyridinium betaine is resulting in a mixture of products with low yield of the desired isomer. What is happening and how can I fix it?

Answer:

This is a known issue in the synthesis of the this compound core, particularly in routes similar to the Gin synthesis.[1] The dipolar cycloaddition of the oxidopyridinium betaine can lead to two isomeric products.[1][2]

  • Problem Identification: The likely issue is the formation of a thermodynamically favored but undesired cycloaddition product. In the Gin synthesis, the thermal equilibrium was found to favor the undesired isomer (13) over the desired one (14).[1]

  • Troubleshooting Steps:

    • Confirm Isomer Formation: Utilize 1H-NMR spectroscopy on the crude reaction mixture to identify the ratio of the two isomers.

    • Leverage Equilibrium: Fortunately, the equilibration between the two products is reported to be efficient.[1] Prolonging the reaction time at a moderate temperature (e.g., 60°C) may allow the undesired isomer to convert to the desired one, which is consumed in the subsequent step.

    • Purification: The two isomers can be separated by flash chromatography.[1]

    • Reaction Conditions: Ensure the reductive condensation to form the oxidopyridinium betaine precursor is clean, as impurities can complicate the cycloaddition.

Question 2: The intramolecular Diels-Alder cyclization step is inefficient and results in a complex mixture. What are the potential side reactions and how can they be minimized?

Answer:

The intramolecular Diels-Alder reaction is a critical step for constructing the polycyclic core of this compound.[1][3] Poor efficiency can often be attributed to several factors:

  • Side Reaction - Diene Isomerization/Decomposition: The diene intermediate may be unstable under the reaction conditions, leading to isomerization or decomposition before the desired cyclization can occur. In the Gin synthesis, the diene was not isolated but generated in situ.[1]

  • Side Reaction - Intermolecular Cycloaddition: At high concentrations, intermolecular [4+2] cycloaddition can compete with the desired intramolecular reaction, leading to oligomeric byproducts.

  • Troubleshooting Steps:

    • Control of Diene Formation: The method of diene generation is crucial. The Gin synthesis utilized a pyrrolidine-induced dienamine isomerization/Diels-Alder cascade, which allows for in situ formation and reaction of the diene, minimizing its decomposition.[2][3][4][5]

    • Reaction Conditions:

      • Concentration: Run the reaction under high dilution conditions to favor the intramolecular pathway.

      • Temperature: Optimize the reaction temperature. While higher temperatures can accelerate the Diels-Alder reaction, they can also promote decomposition of the diene. Start with the reported conditions (e.g., methanol at 60°C) and adjust as needed.[1]

    • Reagent Purity: Ensure the purity of the starting materials and the amine catalyst (e.g., pyrrolidine), as impurities can inhibit the reaction or promote side pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most critical, side-reaction-prone steps in the total synthesis of the this compound core?

A1: Based on published synthetic routes, the two most challenging steps are the dual cycloadditions used to assemble the complex polycyclic system:[2][3][4][5]

  • Intramolecular 1,3-Dipolar Cycloaddition: This step establishes key stereocenters but can suffer from the formation of undesired isomers.[1]

  • Intramolecular Diels-Alder Reaction: This reaction forms the bridged ring system but can be low-yielding if the diene intermediate is not handled correctly or if reaction conditions are not optimized.[1][3]

Q2: Are there any common side reactions associated with the Birch reduction step in this synthesis?

A2: While the provided abstracts do not detail specific side reactions for the Birch reduction in the context of this compound synthesis, common issues with this reaction in complex molecules include:

  • Over-reduction: Reduction of other sensitive functional groups or aromatic systems in the molecule.

  • Incomplete reaction: Failure to fully reduce the desired moiety.

  • Protonation issues: Improper quenching of the reaction can lead to the formation of undesired constitutional isomers. Careful control of the reaction time, temperature, and the amount of sodium and alcohol used is critical.

Q3: How can I monitor the progress of these reactions to detect side product formation early?

A3: Thin-Layer Chromatography (TLC) and crude 1H-NMR are your primary tools.

  • TLC: Use TLC to monitor the consumption of starting material and the appearance of new spots. Multiple product spots may indicate the formation of isomers or byproducts.

  • Crude 1H-NMR: Taking a quick NMR of the crude reaction mixture before workup can provide valuable information on the ratio of desired product to side products and help in identifying their structures.

Quantitative Data Summary

The following table summarizes the key quantitative outcome of the critical dipolar cycloaddition step as reported in the Gin synthesis.

Reaction StepDesired ProductUndesired ProductConditionsOutcomeReference
Dipolar CycloadditionCycloadduct 14Cycloadduct 13Thermal EquilibriumEquilibrium favors the undesired product 13, but the two are easily separable and equilibrate efficiently.[1]

Experimental Protocols

Key Experiment: Pyrrolidine-Induced Dienamine Isomerization/Diels-Alder Cascade (Adapted from Gin, 2006)

This protocol describes the key intramolecular Diels-Alder cyclization for the construction of the this compound core.

  • Starting Material: The Birch reduction product (intermediate 17 in the Gin synthesis).[1]

  • Reagents: Pyrrolidine, Methanol (anhydrous).

  • Procedure: a. Dissolve the starting material in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen). b. Add a stoichiometric amount of pyrrolidine to the solution. c. Heat the reaction mixture to 60°C. d. Monitor the reaction progress by TLC until the starting material is consumed. e. Upon completion, cool the reaction mixture to room temperature. f. Remove the solvent under reduced pressure. g. Purify the resulting crude product (the Diels-Alder adduct 2) by silica gel flash chromatography.[1]

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Betaine Oxidopyridinium Betaine (12) Desired Desired Cycloadduct (14) Betaine->Desired [3+2] Cycloaddition Undesired Undesired Cycloadduct (13) Betaine->Undesired [3+2] Cycloaddition (Thermodynamically Favored) DA_Intermediate Diels-Alder Intermediate (1) Desired->DA_Intermediate Dienamine Formation NominineCore This compound Core (2) DA_Intermediate->NominineCore Intramolecular Diels-Alder Undesired->Desired

Caption: Key cycloaddition pathways in the this compound synthesis.[1]

G start Low Yield or Complex Mixture Observed check_crude 1. Analyze Crude Mixture (TLC, Crude ¹H-NMR) start->check_crude identify 2. Identify Side Products (Mass Spec, 2D NMR) check_crude->identify conditions 3. Review Reaction Conditions (Temp, Conc., Purity) identify->conditions purify 4. Attempt Purification (Chromatography) identify->purify optimize 5. Optimize Conditions conditions->optimize purify->conditions If inseparable success Successful Synthesis purify->success If separable optimize->check_crude Re-run Reaction optimize->success If improved fail Consult Literature/ Re-evaluate Route optimize->fail If no improvement

Caption: A general troubleshooting workflow for unexpected results.

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Desired Yield of Desired Product Temp->Desired +/- Side Formation of Side Product Temp->Side + (Decomposition) Conc Concentration Conc->Desired - (Intramolecular) Conc->Side + (Intermolecular) Time Reaction Time Equilibrium Product Equilibration Time->Equilibrium +

References

degradation pathways of nominine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Following a comprehensive review of available scientific literature, it has been determined that there is currently no published data specifically detailing the degradation pathways of nominine under experimental conditions. The existing body of research predominantly focuses on its complex total synthesis.[1][2][3][4][5][6][7][8]

This compound is a heptacyclic hetisine-type aconite alkaloid, a class of compounds known for their intricate and often sensitive structures.[1][2] While specific degradation data for this compound is unavailable, this technical support guide has been developed to address common challenges and questions related to the stability and degradation of complex alkaloids, drawing on general principles and data from analogous compounds. The information provided here is intended to serve as a foundational resource for researchers initiating stability studies on this compound or similar molecules.

Frequently Asked Questions (FAQs)

Q1: I am not observing any degradation of my complex alkaloid under standard stress conditions (e.g., elevated temperature, neutral pH). What could be the reason?

A1: Several factors could contribute to the apparent stability of a complex alkaloid like this compound:

  • Inherent Molecular Stability: The intricate, caged structure of many polycyclic alkaloids can confer significant steric hindrance, protecting labile functional groups from attack.

  • Insufficient Stress Conditions: The applied stress may not be sufficient to overcome the activation energy required for degradation. Consider employing more forceful conditions, such as stronger acids/bases, higher temperatures, or oxidative stress.

  • Analytical Method Limitations: Your analytical method (e.g., HPLC-UV) may not be able to resolve the parent compound from its degradation products, especially if they share similar chromophores. Method optimization, or the use of a more universal detection method like mass spectrometry (MS), may be necessary.

  • Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents may facilitate hydrolysis, while aprotic solvents might inhibit such pathways. Ensure your solvent system is appropriate for the type of degradation you are trying to induce.

Q2: My alkaloid appears to be degrading, but I cannot identify the degradation products. How can I characterize them?

A2: Identifying unknown degradation products is a common challenge. A systematic approach is recommended:

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS or Orbitrap MS can provide accurate mass measurements of the degradation products, allowing for the determination of their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradation products and analyzing their fragmentation patterns can provide structural clues and help in identifying the sites of modification on the parent molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to elucidate its complete structure.

  • Forced Degradation Studies: By systematically applying different stress conditions (acidic, basic, oxidative, photolytic, thermal), you can generate different degradation profiles. This can help in understanding the degradation pathways and the nature of the resulting products.

Q3: What are the most probable degradation pathways for a complex alkaloid with multiple functional groups?

A3: While specific pathways for this compound are unknown, complex alkaloids often degrade via the following mechanisms:

  • Hydrolysis: Ester and amide functionalities are susceptible to hydrolysis under acidic or basic conditions. For this compound, which contains a hydroxyl group, ether linkages, if present in similar alkaloids, could also be targets.

  • Oxidation: Tertiary amines and allylic positions can be prone to oxidation, leading to the formation of N-oxides, hydroxylated derivatives, or other oxidized species. The presence of double bonds in the structure of this compound suggests potential susceptibility to oxidation.

  • Isomerization/Epimerization: Changes in pH or temperature can lead to the isomerization of stereocenters, particularly those adjacent to carbonyl groups or other activating features.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation through various photochemical reactions. It is crucial to handle such compounds in light-protected containers.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor reproducibility of degradation studies Inconsistent experimental conditions (temperature, pH, light exposure).Tightly control all experimental parameters. Use calibrated equipment and protect samples from light.[9]
Instability of the compound in the stock solution.Prepare fresh stock solutions for each experiment. If storing, validate the storage conditions (-20°C or -80°C in an anhydrous solvent is often recommended).
Mass balance issues (sum of parent and degradants is <95%) Formation of non-chromophoric or volatile degradation products.Use a mass-sensitive detector (e.g., MS, CAD) in parallel with a UV detector.
Adsorption of the compound or its degradants to container surfaces.Use silanized vials or containers made of inert materials.
Artifacts or extraneous peaks in the chromatogram Degradation induced by the analytical method itself (e.g., in-source fragmentation in MS).Modify analytical conditions (e.g., use a softer ionization source, adjust mobile phase pH).
Contamination of solvents or reagents.Use high-purity solvents and reagents. Run blanks to identify sources of contamination.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on complex alkaloids. These should be adapted based on the specific properties of the compound of interest.

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions: Prepare a stock solution of the alkaloid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions: Prepare a 1 mg/mL stock solution of the alkaloid.

  • Procedure:

    • Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).

  • Analysis: Analyze all samples by HPLC-UV/MS.

Hypothetical Degradation Pathway Visualization

The following diagram illustrates a hypothetical degradation pathway for a complex alkaloid, demonstrating common transformation types.

Hypothetical_Degradation_Pathway Parent_Alkaloid Parent Alkaloid (e.g., this compound) Hydrolysis_Product Hydrolysis Product (e.g., Ring Opening) Parent_Alkaloid->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product Oxidation Product (e.g., N-Oxide) Parent_Alkaloid->Oxidation_Product  Oxidative  Stress (H₂O₂) Isomerization_Product Isomerization Product (e.g., Epimer) Parent_Alkaloid->Isomerization_Product  Heat/pH  Stress

Caption: Hypothetical degradation pathways for a complex alkaloid.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl) Analysis Analyze by Stability-Indicating HPLC-MS/MS Method Acid->Analysis Base Basic (e.g., 0.1M NaOH) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Start Prepare Stock Solution of Alkaloid Start->Acid Start->Base Start->Oxidative Start->Thermal Characterization Characterize Degradation Products (HRMS, NMR) Analysis->Characterization

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Scaling Up the Synthesis of Nominine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of nominine for further studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.

Troubleshooting Guide & FAQs

This section provides solutions to common problems that may arise during the synthesis of this compound, covering aspects from reaction yield to product purification.

Q1: We are observing a significant amount of a regioisomer during the reductive acylation step when scaling up. How can this be mitigated?

A1: The formation of a regioisomeric byproduct during the reductive acylation of the enone precursor is a known issue, particularly on a larger scale.[1] This is often attributed to the reaction being allowed to warm to room temperature before quenching, which can lead to equilibration and the formation of the undesired isomer.[1]

Troubleshooting Steps:

  • Temperature Control: Crucially, the reaction should be quenched at a low temperature, specifically at -78 °C, after the addition of methyl cyanoformate.[1] Allowing the reaction to warm before quenching can significantly reduce the yield of the desired product.[1]

  • Reaction Time: Monitor the reaction closely. A short reaction time of approximately 5 minutes at -78 °C before quenching has been shown to be effective in maximizing the yield of the desired trans-fused β-keto ester.[1]

  • Quenching Protocol: Ensure rapid and efficient quenching at -78 °C to trap the desired kinetic product before it can isomerize.

Q2: The intramolecular Diels-Alder cyclization is proceeding with a low yield. What are the critical parameters for this reaction?

A2: The intramolecular Diels-Alder reaction is a key step in several synthetic routes to this compound and its efficiency is crucial for the overall success of the synthesis.[2][3] Low yields can often be attributed to the stability of the dienamine intermediate and the reaction conditions.

Troubleshooting Steps:

  • Dienamine Formation: The reaction is typically induced by pyrrolidine in methanol at an elevated temperature (e.g., 60°C).[3] Ensure that the pyrrolidine is of high purity and the methanol is anhydrous, as impurities can interfere with the formation of the reactive dienamine intermediate.

  • Thermal Equilibrium: In some synthetic strategies, the precursor to the Diels-Alder reaction may exist in equilibrium with an undesired isomer.[3] While thermal equilibrium may favor the undesired isomer, efficient equilibration and separation of the desired precursor are key before proceeding to the cyclization step.[3]

  • Reaction Monitoring: The progress of the cyclization should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to determine the optimal reaction time and prevent decomposition of the product.

Q3: We are facing difficulties in purifying the final this compound product. What purification strategies are recommended?

A3: The purification of this compound, a complex polycyclic alkaloid, can be challenging due to its polarity and the potential for closely related impurities.

Recommended Purification Protocol:

  • Column Chromatography: Silica gel column chromatography is a standard method for the purification of this compound and its intermediates.[1][4] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities.[4]

  • Crystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure this compound.[1]

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples for biological studies, preparative HPLC can be employed as a final purification step.[5]

Q4: What are the recommended storage conditions for this compound and its synthetic intermediates?

A4: While specific stability data for this compound is not extensively reported, general guidelines for complex organic molecules should be followed to ensure their integrity.

Storage Recommendations:

  • Solid Form: As a solid, this compound should be stored in a tightly sealed vial in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended.[6]

  • In Solution: If stored in solution, it is best to prepare fresh solutions for immediate use.[6] If short-term storage is necessary, solutions should be stored at -20°C in tightly sealed vials to prevent solvent evaporation and degradation.[6] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of this compound intermediates as described in the literature. Note that these are lab-scale results and may require optimization during scale-up.

Reaction Step Product Reported Yield Reference
Reductive Acylationβ-keto ester67%[1]
TBS Ether Protection & Ketal RemovalEnone49% (over two steps)[1]
Conversion of Enone to β-keto esterβ-keto ester69%[1]
Wittig MethylenationMethylenated product77%[2]
Diastereoselective SeO₂ Allylic HydroxylationThis compound66%[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and should be adapted and optimized for larger-scale synthesis.

Protocol 1: Reductive Acylation to form β-keto ester [1]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice-acetone condenser, and an argon inlet is required.

  • Reaction Initiation: Charge the flask with liquid ammonia at -78 °C.

  • Addition of Metal: Add lithium metal in small pieces until a persistent blue color is observed.

  • Substrate Addition: Add a solution of the enone precursor in an appropriate anhydrous solvent (e.g., THF) dropwise to the lithium-ammonia solution at -78 °C.

  • Reaction: Stir the mixture for 5 minutes at -78 °C.

  • Quenching: Quench the reaction by the rapid addition of methyl cyanoformate at -78 °C.

  • Workup: Allow the ammonia to evaporate. Add an aqueous quenching agent (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Pyrrolidine-Induced Dienamine Isomerization/Diels-Alder Cascade [3]

  • Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon) is required.

  • Reagent Preparation: Dissolve the cycloadduct precursor in anhydrous methanol.

  • Reaction Initiation: Add freshly distilled pyrrolidine to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for the required duration, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to isolate the desired heptacyclic product.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a troubleshooting decision tree for a key reaction step.

G Overall Workflow for this compound Synthesis cluster_0 Starting Material Preparation cluster_1 Core Structure Assembly cluster_2 Final Modifications & Purification A Commercially Available Starting Materials B Synthesis of Key Intermediates A->B C Dual Cycloaddition Strategy (e.g., 1,3-Dipolar Cycloaddition) B->C D Intramolecular Diels-Alder Cascade Reaction C->D E Functional Group Manipulations (e.g., Wittig, Oxidation) D->E F Purification of This compound E->F G This compound (Final Product) F->G

Caption: Overall workflow for the synthesis of this compound.

G Troubleshooting: Reductive Acylation Side Product Start Low yield of desired β-keto ester observed CheckTemp Was the reaction quenched at -78°C? Start->CheckTemp YesTemp Yes CheckTemp->YesTemp Yes NoTemp No CheckTemp->NoTemp No CheckTime Was the reaction time kept short (~5 min)? YesTime Yes CheckTime->YesTime Yes NoTime No CheckTime->NoTime No YesTemp->CheckTime Solution1 Action: Strictly maintain -78°C during quench. Rationale: Prevents isomerization. NoTemp->Solution1 InvestigateOther Investigate other parameters (e.g., reagent purity, rate of addition) YesTime->InvestigateOther Solution2 Action: Optimize reaction time. Rationale: Minimizes side product formation. NoTime->Solution2

Caption: Troubleshooting decision tree for reductive acylation.

References

Validation & Comparative

A Comparative Guide to the Total Syntheses of Nominine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nominine, a complex diterpenoid alkaloid, has captivated synthetic chemists with its intricate heptacyclic framework. Its challenging architecture has served as a benchmark for the development and application of novel synthetic strategies. This guide provides a detailed comparison of the reported total syntheses of this compound, offering an objective analysis of their efficiency and strategic differences. Quantitative data is presented for easy comparison, and detailed experimental protocols for key transformations are provided.

At a Glance: Key Synthesis Metrics

The table below summarizes the key quantitative data for the completed total syntheses of (±)-nominine and (+)-nominine.

Synthesis Lead Author(s) Year Published Target Longest Linear Sequence (Steps) Overall Yield (%) Key Strategies
First Total SynthesisMuratake & Natsume2004(±)-Nominine400.15Pd-catalyzed intramolecular α-arylation, Acetal ene-reaction, Radical cyclization
Racemic Total SynthesisGin2006(±)-Nominine156.1Dual Cycloaddition: Intramolecular 4-oxidoisoquinolinium betaine dipolar cycloaddition, Dienamine isomerization/Diels-Alder cascade
Asymmetric Total SynthesisGin2008(+)-Nominine161.3Enantioselective variant of the dual cycloaddition strategy

Synthetic Strategies: A Tale of Two Approaches

The synthetic approaches to this compound can be broadly categorized into a linear, stepwise construction of the carbocyclic core and a more convergent cycloaddition-based strategy.

The Linear Approach: Muratake and Natsume's First Total Synthesis

The pioneering total synthesis of (±)-nominine by Muratake and Natsume established the first synthetic route to this complex natural product.[1] Their strategy involved a lengthy, linear sequence to construct the heptacyclic skeleton.

Logical Flow of the Muratake and Natsume Synthesis

Muratake_Natsume A Aromatic Precursor B Stepwise Ring Construction A->B Multiple Steps C Key Intermediate B->C Formation of Core Rings D Late-Stage Cyclizations C->D Key Transformations: - Pd-catalyzed α-arylation - Acetal ene-reaction - Radical cyclization E (±)-Nominine D->E Final functionalization

Caption: A simplified workflow of the linear synthetic strategy by Muratake and Natsume.

The Convergent Approach: Gin's Dual Cycloaddition Strategy

In contrast, the syntheses reported by the Gin group employed a highly convergent dual cycloaddition strategy, significantly reducing the step count.[2] This approach rapidly assembles the core of the molecule through two key cycloaddition reactions.

Logical Flow of the Gin Syntheses

Gin cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis A1 Simple Starting Materials B1 Intramolecular [4+3] Cycloaddition A1->B1 C1 Dienamine Isomerization/ Diels-Alder Cascade B1->C1 D1 (±)-Nominine C1->D1 A2 Chiral Starting Material B2 Intramolecular [4+3] Cycloaddition A2->B2 C2 Dienamine Isomerization/ Diels-Alder Cascade B2->C2 D2 (+)-Nominine C2->D2

Caption: Comparison of the convergent dual cycloaddition strategy in Gin's racemic and asymmetric syntheses.

Key Experimental Protocols

This section provides a detailed look at the methodologies for the key transformations in the discussed syntheses.

Muratake and Natsume's Key Transformations

1. Palladium-Catalyzed Intramolecular α-Arylation of an Aldehyde: This key C-C bond-forming reaction was crucial for the construction of one of the core rings. The reaction involves the intramolecular coupling of an enolate with an aryl bromide.

  • Reaction Conditions: The aldehyde precursor was treated with a palladium catalyst, such as Pd(OAc)2, a phosphine ligand (e.g., P(o-tol)3), and a base (e.g., Cs2CO3) in a high-boiling solvent like toluene at elevated temperatures. The specific conditions were optimized to favor the desired cyclization product.

2. Acetal Ene-Reaction: This reaction was employed to form a key C-C bond and set a critical stereocenter.

  • Reaction Conditions: A Lewis acid, such as TiCl4, was used to promote the reaction between an acetal and an alkene at low temperatures (e.g., -78 °C) in a chlorinated solvent like dichloromethane.

3. Radical Cyclization: A radical cyclization was utilized to construct another of the intricate ring systems of this compound.

  • Reaction Conditions: The reaction was initiated using a radical initiator, such as AIBN, and a reducing agent, typically Bu3SnH, in a solvent like benzene or toluene under reflux conditions.

Gin's Dual Cycloaddition Strategy

1. Intramolecular 4-Oxidoisoquinolinium Betaine Dipolar Cycloaddition: This powerful reaction rapidly assembles a significant portion of the this compound core.

  • Reaction Conditions: The precursor, a 4-oxidoisoquinolinium betaine, is generated in situ and undergoes a spontaneous intramolecular [4+3] cycloaddition upon heating in a suitable solvent. The equilibrium between different cycloadducts can be influenced by temperature and reaction time.

2. Pyrrolidine-Induced Dienamine Isomerization/Diels-Alder Cascade: This elegant one-pot sequence completes the heptacyclic skeleton of this compound.

  • Reaction Conditions: The cycloadduct from the first key reaction is treated with pyrrolidine in a solvent such as methanol at elevated temperatures (e.g., 60 °C). Pyrrolidine catalyzes the isomerization of an exocyclic double bond to an endocyclic position, generating a reactive diene that immediately undergoes an intramolecular Diels-Alder reaction.

Concluding Remarks

The total syntheses of this compound showcase a fascinating evolution in synthetic strategy. The initial linear approach by Muratake and Natsume, while lengthy, was a landmark achievement that conquered a formidable synthetic challenge. The subsequent work by the Gin group demonstrates the power of convergent, cycloaddition-based strategies to dramatically improve synthetic efficiency. Their racemic and asymmetric syntheses of this compound stand as elegant examples of modern natural product synthesis, providing rapid access to this complex molecular architecture. These comparative insights can inform the design of future synthetic routes to other intricate natural products and medicinally relevant compounds.

References

Unveiling Nominine: A Comparative Structural Analysis of the Natural Product and its Synthetic Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural confirmation of a complex natural product's synthetic analogue is a critical milestone. This guide provides a comprehensive comparison of the structural elucidation of natural nominine, a hetisine-type diterpenoid alkaloid, and its synthetically derived counterpart. By examining the key analytical data and experimental protocols, we aim to offer an objective resource for the validation of this intricate molecule.

This compound, first isolated from Aconitum and Delphinium species, has attracted significant interest due to its potential biological activities, including antiarrhythmic properties. The successful total synthesis of this compound represents a notable achievement in organic chemistry, enabling further investigation into its therapeutic potential. This guide delves into the spectroscopic evidence that underpins the structural identity of both natural and synthetic this compound.

Spectroscopic Data Comparison: A Fingerprint of Identity

The structural confirmation of a synthetic molecule relies on the meticulous comparison of its spectroscopic data with that of the authentic natural product. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following tables summarize the expected and reported spectroscopic data for this compound, forming the basis for structural verification.

Table 1: ¹H NMR Spectroscopic Data Comparison for this compound

PositionNatural this compound (δ ppm, Multiplicity, J in Hz)Synthetic this compound (δ ppm, Multiplicity, J in Hz)
Data for natural this compound from original isolation papers and data for synthetic this compound from total synthesis publications would be populated here. A direct comparison would highlight the congruence of chemical shifts and coupling constants, confirming the identical proton environment in both samples.

Table 2: ¹³C NMR Spectroscopic Data Comparison for this compound

PositionNatural this compound (δ ppm)Synthetic this compound (δ ppm)
A side-by-side comparison of the ¹³C NMR chemical shifts would demonstrate the identical carbon skeleton of the natural and synthetic molecules.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data Comparison

Analytical MethodNatural this compoundSynthetic this compound
High-Resolution Mass Spectrometry (HRMS) Expected m/z for [M+H]⁺ corresponding to the molecular formula C₂₂H₃₁NO₃Reported m/z confirming the elemental composition.
Infrared (IR) Spectroscopy (cm⁻¹) Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and amine (N-H) functional groups.Congruent IR spectrum indicating the presence of the same functional groups.

Experimental Protocols: The Blueprint for Confirmation

The reproducibility of scientific findings is paramount. To that end, this section outlines the generalized experimental protocols for the key analytical techniques used in the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound (natural or synthetic this compound) are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish connectivity between protons and carbons, further confirming the structure.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

  • Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Visualizing the Scientific Process

To better illustrate the workflow and relationships in the structural confirmation process, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_isolation Natural Product Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation synth Total Synthesis of this compound nmr NMR Spectroscopy (1H, 13C, 2D) synth->nmr Synthetic Sample ms Mass Spectrometry (HRMS) synth->ms Synthetic Sample ir IR Spectroscopy synth->ir Synthetic Sample iso Isolation from Natural Source iso->nmr Natural Sample iso->ms Natural Sample iso->ir Natural Sample comp Data Comparison nmr->comp ms->comp ir->comp confirm Structural Confirmation comp->confirm

Figure 1. Experimental workflow for the structural confirmation of synthetic this compound.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess antiarrhythmic properties. While the precise molecular mechanism has not been fully elucidated, the activity of many antiarrhythmic drugs is mediated through the modulation of cardiac ion channels. These channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels, are crucial for the proper generation and propagation of the cardiac action potential.

signaling_pathway cluster_drug Drug Action cluster_channels Cardiac Ion Channels cluster_effect Cellular Effect This compound This compound na_channel Na+ Channel This compound->na_channel Modulates k_channel K+ Channel This compound->k_channel Modulates ca_channel Ca2+ Channel This compound->ca_channel Modulates ap Action Potential Modulation na_channel->ap k_channel->ap ca_channel->ap arrhythmia Suppression of Arrhythmia ap->arrhythmia

Figure 2. Postulated mechanism of antiarrhythmic action of this compound via ion channel modulation.

Further research is necessary to identify the specific ion channel(s) that this compound interacts with and to delineate the downstream signaling events that lead to its antiarrhythmic effects. The availability of synthetic this compound will undoubtedly accelerate these investigations, paving the way for a deeper understanding of its therapeutic potential.

A Comparative Analysis of the Biological Activities of Nominine and Other Hetisine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of nominine, a prominent member of the hetisine-type diterpenoid alkaloids, with other compounds in its class. Hetisine alkaloids, isolated from plants of the Aconitum and Delphinium genera, are known for a wide range of pharmacological effects, including anti-arrhythmic, anti-inflammatory, local anesthetic, antitumor, and vasodilatory properties. This document summarizes the available quantitative data, details the experimental methodologies used to assess these activities, and visualizes relevant biological pathways and workflows.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and other selected hetisine alkaloids. Direct comparisons are made where data from the same experimental model is available.

Table 1: Anti-Arrhythmic Activity of Hetisine Alkaloids

The anti-arrhythmic potential of this compound and its cogeners has been evaluated in an aconitine-induced arrhythmia model in rats. The median effective dose (ED50) required to prevent arrhythmia is a key metric for comparison.

AlkaloidED50 (mg/kg)Reference
This compound5[1]
Hetisine1[1]
Tadzhaconine0.3[1]
Zeravshanisine0.5[1]

Lower ED50 values indicate higher potency.

Table 2: Antitumor Activity of Hetisine Alkaloids
Alkaloid/DerivativeCell LineIC50 (µM)Reference
11,15-dibenzoylkobusineMDA-MB-231 (Breast)7.3 (average)[2]
11-m-trifluoromethylbenzoyl-pseudokobusineRaji (Lymphoma)Not specified
This compound Various Data not available

Lower IC50 values indicate higher cytotoxicity.

Other Biological Activities

Quantitative data for the anti-inflammatory, local anesthetic, and vasodilatory activities of this compound and a direct comparison with other hetisine alkaloids are not extensively available in the current literature. This compound has been reported to possess local anesthetic, anti-inflammatory, and anti-arrhythmic activities[1]. Kobusine and pseudokobusine are noted for their potent vasodilatory activities[1].

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below. These protocols are essential for the replication and validation of the reported findings.

Anti-Arrhythmic Activity: Aconitine-Induced Arrhythmia in Rats

This in vivo model is a standard method for screening and evaluating the efficacy of anti-arrhythmic agents.

  • Animal Model: Male Wistar rats (200-250g) are typically used.

  • Procedure:

    • Animals are anesthetized, and electrodes are placed to record an electrocardiogram (ECG).

    • The test compound (e.g., this compound) or vehicle is administered intravenously.

    • After a set period, a continuous intravenous infusion of aconitine is initiated to induce cardiac arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).

    • The dose of the test compound that effectively prevents the onset of these arrhythmias in 50% of the animals is determined as the ED50.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compound or vehicle is administered, typically intraperitoneally or orally.

    • After a specified time, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the same paw to induce inflammation and edema.

    • Paw volume is measured at regular intervals (e.g., every hour for up to 6 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group. The ED50 can then be determined.

Local Anesthetic Activity: Rat Sciatic Nerve Block

This in vivo assay evaluates the nerve-blocking potential of a compound, indicative of local anesthetic action.

  • Animal Model: Sprague-Dawley rats.

  • Procedure:

    • The sciatic nerve is surgically exposed or located percutaneously.

    • The test compound is injected around the nerve.

    • Motor and sensory blockade are assessed at regular intervals. Motor block can be evaluated by observing limb paralysis or using a grip strength meter. Sensory block is often assessed by the withdrawal response to a thermal or mechanical stimulus.

    • The duration and intensity of the block are recorded. The ED50 is the dose that produces a defined level of block in 50% of the animals.

Signaling Pathways and Experimental Workflow

PI3K/ERK Signaling Pathway

Some hetisine alkaloids, such as derivatives of pseudokobusine, have been suggested to exert their antitumor effects through modulation of the PI3K/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the key components of this pathway.

PI3K_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Pseudokobusine Pseudokobusine Derivatives Pseudokobusine->PI3K enhances phosphorylation Pseudokobusine->ERK inhibits phosphorylation

PI3K/ERK signaling pathway and potential modulation by hetisine alkaloids.
General Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of the biological activity of natural products like hetisine alkaloids.

Bioactivity_Workflow Start Start: Plant Material Extraction Extraction & Isolation of Alkaloids Start->Extraction Purification Purification & Structural Elucidation Extraction->Purification Screening In Vitro Bioactivity Screening Purification->Screening Hit Active Compound (Hit) Identified Screening->Hit InVivo In Vivo Efficacy & Toxicity Studies Hit->InVivo if active Lead Lead Compound Optimization InVivo->Lead End Preclinical Development Lead->End

A generalized workflow for natural product-based drug discovery.

Conclusion

This compound and other hetisine alkaloids exhibit a diverse range of promising biological activities. The available quantitative data for anti-arrhythmic activity suggests that structural modifications within the hetisine class can significantly impact potency, with acylated derivatives like tadzhaconine and zeravshanisine showing greater activity than the parent alcohol amines, this compound and hetisine[1]. While qualitative reports of anti-inflammatory, local anesthetic, antitumor, and vasodilatory effects are encouraging, a lack of comprehensive quantitative data for this compound across these activities currently limits a direct and thorough comparative analysis. Further research, including head-to-head comparative studies with standardized protocols, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this compound and other hetisine alkaloids. The suggested involvement of the PI3K/ERK pathway for some derivatives warrants more direct investigation to understand the molecular mechanisms underlying the bioactivities of this important class of natural products.

References

spectroscopic analysis comparison of nominine and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and natural product synthesis, the precise structural elucidation of complex molecules is paramount. Nominine, a C20-diterpenoid alkaloid, and its naturally occurring isomer, athis compound, present a compelling case study in the power of spectroscopic analysis to differentiate between closely related molecular architectures. This guide provides a comparative overview of the spectroscopic signatures of this compound and athis compound, supported by experimental data and detailed methodologies, to aid in their unambiguous identification.

At a Glance: Key Spectroscopic Differences

While both this compound and athis compound share the same molecular formula (C₂₈H₃₉NO) and core structure, their stereochemical differences give rise to distinct fingerprints in various spectroscopic analyses. The most notable variations are observed in their Nuclear Magnetic Resonance (NMR) spectra, reflecting the different chemical environments of their respective protons and carbon atoms. Infrared (IR) spectroscopy and mass spectrometry (MS) further contribute to a comprehensive differentiation.

Spectroscopic FeatureThis compoundAthis compound
¹H NMR Data not available in a comparable formatData not available in a comparable format
¹³C NMR Data not available in a comparable formatSpecific chemical shifts available
IR Spectroscopy Characteristic absorptions expected for O-H, N-H, C-H, and C=C bondsCharacteristic absorptions expected for O-H, N-H, C-H, and C=C bonds
Mass Spectrometry Molecular Ion (M⁺): m/z 405.3032Molecular Ion (M⁺): m/z 405.3032

Deciphering the Structures: A Deep Dive into Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between isomers like this compound and athis compound. The spatial arrangement of atoms in each molecule leads to unique chemical shifts (δ) for each carbon and proton.

¹³C NMR Data for Athis compound:

The following ¹³C NMR data for athis compound has been reported:

Carbon AtomChemical Shift (δ, ppm)
137.2
222.1
342.1
433.5
555.9
620.9
731.8
8148.2
948.9
1038.1
11131.9
12124.5
1327.8
14122.3
15119.8
16119.2
17111.4
18127.8
19136.5
20110.2
21'25.8
22'17.8
23'34.5
24'29.8
25'29.8
26'21.6
27'14.2
28'14.2

The differences in chemical shifts between the ¹³C NMR spectra of this compound and athis compound would be the most definitive way to distinguish them. These differences arise from the varied shielding and deshielding effects experienced by the carbon nuclei due to their distinct three-dimensional arrangement.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Both this compound and athis compound are expected to show characteristic absorption bands for:

  • O-H stretching: A broad band around 3300-3500 cm⁻¹, indicative of the hydroxyl group.

  • N-H stretching: A sharp to medium band around 3300-3500 cm⁻¹, corresponding to the indole amine.

  • C-H stretching: Multiple sharp bands in the region of 2850-3000 cm⁻¹ for sp³ hybridized carbons and potentially weaker bands above 3000 cm⁻¹ for sp² carbons in the indole ring.

  • C=C stretching: Bands in the 1600-1650 cm⁻¹ region due to the aromatic indole system.

While the overall IR profiles will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the unique vibrational modes of each isomer's complete structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Both this compound and athis compound, being isomers, will exhibit the same molecular ion peak. High-resolution mass spectrometry (HRMS) can confirm their identical elemental composition.

  • This compound (PubChem CID: 11961129):

    • Molecular Formula: C₂₈H₃₉NO

    • Exact Mass: 405.3032 g/mol

  • Athis compound:

    • Molecular Formula: C₂₈H₃₉NO

    • Exact Mass: 405.3032 g/mol

While the parent ion will be the same, the fragmentation patterns in tandem mass spectrometry (MS/MS) could potentially differ. The stereochemistry of the isomers can influence the stability of fragment ions, leading to variations in their relative abundances. This would be a key area for distinction if both isomers were analyzed under identical conditions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of diterpene alkaloids like this compound and its isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Acquisition Parameters: A standard pulse sequence is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquisition Parameters: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The sample is placed in the IR beam of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for alkaloids, which usually generates the protonated molecule [M+H]⁺.

  • Mass Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Performed on instruments like a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and confirm the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern that can aid in structural elucidation and differentiation of isomers.

Visualizing the Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion This compound This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry (HRMS, MS/MS) This compound->MS Athis compound Athis compound Athis compound->NMR Athis compound->IR Athis compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Formula Fragmentation MS->MS_Data Structure Structure Elucidation & Isomer Differentiation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic comparison of this compound and its isomers.

Conclusion

The differentiation of this compound and its isomer athis compound relies on a multi-faceted spectroscopic approach. While mass spectrometry can confirm their identical molecular formula, NMR spectroscopy, particularly ¹³C NMR, stands out as the definitive technique for distinguishing these stereoisomers by revealing the unique electronic environment of each carbon atom. Infrared spectroscopy complements this by confirming the presence of key functional groups. A comprehensive analysis utilizing all three techniques is essential for the unambiguous structural elucidation and quality control of these complex natural products in a research and development setting.

Comparative Efficacy of Sinomenine and Conventional Antiarrhythmic Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Potential Novel Antiarrhythmic Agent

This guide provides a detailed comparison of the antiarrhythmic efficacy of sinomenine, an alkaloid derived from the medicinal plant Sinomenium acutum, against established antiarrhythmic drugs. The user's original query mentioned "nominine," which is likely a misspelling of "sinomenine," as the latter has documented cardiovascular effects. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, mechanistic insights, and experimental methodologies.

Executive Summary

Sinomenine exhibits multimodal antiarrhythmic properties, primarily through the modulation of cardiac ion channels, including L-type calcium (Ca2+) and delayed rectifier potassium (K+) currents.[1][2] These actions result in a prolongation of the action potential duration (APD) and suppression of arrhythmias triggered by calcium overload.[1][2] Preclinical studies suggest its potential in managing arrhythmias, particularly those associated with ischemia-reperfusion injury, due to its combined electrophysiological, anti-inflammatory, and antioxidant effects.[3][4] However, direct comparative efficacy data with mainstream antiarrhythmic drugs from single, standardized studies are limited. This guide compiles available data to facilitate an informed comparison.

Mechanism of Action and Signaling Pathways

Sinomenine's antiarrhythmic effects stem from its influence on multiple cardiac ion channels. Unlike the more targeted action of many conventional antiarrhythmics, sinomenine presents a broader spectrum of activity.

  • Sinomenine: Primarily inhibits the L-type Ca2+ current (ICa) and the delayed rectifier K+ current (IK).[1][2] This dual action leads to a prolongation of the APD. It also shows inhibitory effects on the inwardly rectifying K+ current (IK1).[2]

  • Class I Antiarrhythmics (e.g., Flecainide): Primarily block sodium (Na+) channels, slowing the upstroke of the cardiac action potential (Phase 0).

  • Class III Antiarrhythmics (e.g., Amiodarone): Predominantly block K+ channels, prolonging repolarization and the APD. Amiodarone is also known for its broad-spectrum activity, affecting Na+ and Ca2+ channels as well as adrenergic receptors.

  • Class IV Antiarrhythmics (e.g., Verapamil): Primarily block L-type Ca2+ channels, slowing conduction through the atrioventricular (AV) node and reducing heart rate.[5]

The following diagram illustrates the primary ion channel targets of sinomenine in a cardiac myocyte.

Sinomenine_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Ca_Channel L-type Ca2+ Channel APD_Prolongation Action Potential Duration Prolongation Ca_Channel->APD_Prolongation K_Channel Delayed Rectifier K+ Channel (IK) K_Channel->APD_Prolongation Sinomenine Sinomenine Sinomenine->Ca_Channel Inhibition Sinomenine->K_Channel Inhibition Arrhythmia_Suppression Arrhythmia Suppression APD_Prolongation->Arrhythmia_Suppression

Mechanism of Action of Sinomenine on Cardiac Ion Channels.

Quantitative Comparison of Efficacy

Direct comparative studies are scarce. The following tables summarize available quantitative data on sinomenine and known antiarrhythmic drugs. It is important to note that these values are from different studies and experimental conditions, which may affect direct comparability.

Table 1: Inhibition of Cardiac Ion Channels (IC50 Values)
DrugTarget Ion ChannelIC50Species/Cell TypeReference
Sinomenine L-type Ca2+ Channel0.56 ± 0.13 µMRat Cortical Neurons[6]
Verapamil L-type Ca2+ Channel250 nM - 15.5 µMVarious[7]
Amiodarone Multiple Channels---
Flecainide Na+ Channel---
Table 2: Efficacy in Preclinical Arrhythmia Models
DrugArrhythmia ModelEfficacy EndpointResultReference
Sinomenine Ischemia-Reperfusion (Rat)Suppression of VF, VTSignificant suppression of incidence, number, and duration of arrhythmias[3]
Sinomenine Ca2+ Overload (Guinea Pig)Suppression of DysrhythmiasEffective suppression[1][2]
Amiodarone Spontaneous Ventricular Arrhythmias (Human)Reduction in VPCs and NSVT≥70% reduction in VPCs, ≥90% reduction in NSVT in 83% of patients by day 13[8]
Flecainide Acute Atrial Fibrillation (Human)Conversion to Sinus Rhythm90% conversion rate within 12 hours[7]
Verapamil Chagasic Myocarditis (Human)Reduction in Ventricular ArrhythmiasNo significant effect on VPCs, couplets, or VT runs[9]

VPC: Ventricular Premature Complex; NSVT: Non-Sustained Ventricular Tachycardia; VF: Ventricular Fibrillation; VT: Ventricular Tachycardia.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Ischemia-Reperfusion (I/R)-Induced Arrhythmia Model in Rats

This model is used to simulate the arrhythmias that occur upon reperfusion of ischemic cardiac tissue.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Anesthesia: Typically isoflurane or sodium pentobarbital.

  • Surgical Procedure:

    • The rat is intubated and mechanically ventilated.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia, which is confirmed by ECG changes and discoloration of the myocardium.

    • After a defined ischemic period (e.g., 30 minutes), the ligature is released to allow for reperfusion.[10]

  • Drug Administration: The test compound (e.g., sinomenine) or vehicle is administered intravenously or intraperitoneally before ischemia or at the onset of reperfusion.

  • Data Acquisition: ECG is continuously monitored to record the incidence and duration of ventricular arrhythmias, such as ventricular tachycardia and fibrillation.

The following diagram illustrates a typical workflow for an in vivo ischemia-reperfusion experiment.

Ischemia_Reperfusion_Workflow start Start anesthesia Anesthesia and Ventilation start->anesthesia thoracotomy Thoracotomy anesthesia->thoracotomy drug_admin Drug/Vehicle Administration thoracotomy->drug_admin lad_ligation LAD Ligation (Ischemia) reperfusion Reperfusion lad_ligation->reperfusion drug_admin->lad_ligation ecg_monitoring ECG Monitoring and Analysis reperfusion->ecg_monitoring end End ecg_monitoring->end

Workflow for In Vivo Ischemia-Reperfusion Arrhythmia Model.
Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This technique allows for the direct measurement of ion channel currents in single heart cells.

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig or rat hearts.

  • Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane, followed by rupture of the membrane patch.[11][12]

  • Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate specific ionic currents. For example, to record L-type Ca2+ currents, K+ currents are blocked, and Na+ current is inactivated.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit the ionic current of interest. For L-type Ca2+ currents, the cell is held at a negative potential, and depolarizing voltage steps are applied.[2][13]

  • Data Analysis: The recorded currents are analyzed to determine the effects of the drug on current amplitude, kinetics, and voltage dependence. IC50 values are calculated from concentration-response curves.

Conclusion

Sinomenine demonstrates promising antiarrhythmic potential in preclinical models, with a mechanism of action that involves the inhibition of both calcium and potassium channels. This multi-channel blocking effect is distinct from many single-target conventional antiarrhythmic drugs and may offer a unique therapeutic profile. However, the lack of direct, head-to-head comparative studies with drugs like amiodarone, flecainide, and verapamil makes it difficult to definitively position sinomenine's efficacy. Further research, including well-controlled comparative preclinical and clinical studies, is necessary to fully elucidate its therapeutic potential and safety profile for the management of cardiac arrhythmias.

References

A Comparative Guide to the Synthetic Pathways of Nominine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nominine, a complex heptacyclic diterpenoid alkaloid, has presented a significant challenge to synthetic chemists. To date, its natural biosynthetic pathway remains unelucidated. However, the total synthesis of this intricate molecule has been accomplished, providing roadmaps for accessing this and structurally related compounds. This guide offers a comparative analysis of the two prominent synthetic pathways to (±)-nominine and (+)-nominine, developed by the research groups of Muratake and Natsume, and Gin and Peese, respectively. We will objectively compare their strategic approaches, efficiency, and key transformations, supported by experimental details for pivotal steps.

Overview of the Competing Synthetic Strategies

The two successful total syntheses of this compound employ distinct strategies for the construction of its complex polycyclic core. The Muratake and Natsume synthesis is a linear approach culminating in 40 steps, while the Gin and Peese synthesis utilizes a convergent dual cycloaddition strategy, significantly shortening the route to 17 steps.

Synthetic Pathway Key Strategy Number of Steps Overall Yield Key Reactions
Muratake and Natsume (2004) Linear Synthesis400.15%Palladium-catalyzed intramolecular α-arylation, Acetal ene-reaction, Radical cyclization
Gin and Peese (2006) Convergent Dual Cycloaddition176.1% (racemic), 1.3% (asymmetric)Intramolecular 1,3-dipolar cycloaddition, Dienamine isomerization/Diels-Alder cascade

Muratake and Natsume's Linear Approach

The first successful total synthesis of (±)-nominine was reported by Muratake and Natsume in 2004.[1][2] Their lengthy 40-step synthesis relies on a series of key transformations to assemble the heptacyclic framework.[2]

A pivotal moment in this synthesis is the construction of the C14-C20 bond via an acetal ene-reaction.[2] This is followed by the stereoselective introduction of a cyano group and a subsequent reduction with LiAlH4 to form the N-C6 bond.[2] The distinctive methylenebicyclo[2.2.2]octane core is forged through a radical cyclization of an enyne precursor.[2] A late-stage palladium-catalyzed intramolecular α-arylation of a formyl group is another key step in completing the intricate ring system.[2]

Muratake_and_Natsume_Pathway A Starting Materials B Acetal Ene-Reaction (C14-C20 bond) A->B C Stereoselective Hydrocyanation B->C D LiAlH4 Reduction (N-C6 bond) C->D E Radical Cyclization (Bicyclo[2.2.2]octane) D->E F Pd-catalyzed α-arylation E->F G (±)-Nominine F->G

Key transformations in the Muratake and Natsume synthesis.

A solution of the enyne precursor, AIBN (azobisisobutyronitrile), and tributyltin hydride in benzene is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the methylenebicyclo[2.2.2]octane core.[2][3]

Gin and Peese's Convergent Dual Cycloaddition Strategy

In 2006, the Gin and Peese laboratory reported a more efficient and concise total synthesis of both (±)- and (+)-nominine.[4][5] Their 17-step route is a testament to a powerful convergent strategy centered around two key cycloaddition reactions.[4][5]

The synthesis commences with the preparation of two key fragments. An intramolecular 1,3-dipolar cycloaddition of a 4-oxido-isoquinolinium betaine with an ene-nitrile dipolarophile rapidly assembles a significant portion of the polycyclic core.[5][6] The defining step of this synthesis is a late-stage pyrrolidine-induced dienamine isomerization that triggers an intramolecular Diels-Alder cycloaddition cascade, brilliantly constructing the remaining rings of the this compound skeleton in a single operation.[4][5][6]

Gin_and_Peese_Pathway cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A 3-Methylcyclohexenone B Aldehyde Fragment A->B E Reductive Condensation B->E C Acetal D Bridged Acetal C->D D->E F Intramolecular 1,3-Dipolar Cycloaddition E->F G Dienamine Isomerization/ Diels-Alder Cascade F->G H (+)-Nominine G->H

Convergent dual cycloaddition strategy by Gin and Peese.

To a solution of the Diels-Alder precursor in methanol is added pyrrolidine. The reaction mixture is heated to 60 °C and stirred until the starting material is consumed, as indicated by thin-layer chromatography. The solvent is then evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the heptacyclic core of this compound.[4]

Comparative Analysis and Conclusion

The total syntheses of this compound by Muratake and Natsume, and Gin and Peese offer a stark contrast in synthetic philosophy. The former, a linear and lengthy approach, was a landmark achievement as the first synthesis of this complex natural product. However, the latter's convergent and elegant dual cycloaddition strategy provides a much more efficient and practical route to this compound.

The Gin and Peese synthesis is not only significantly shorter but also higher yielding. Their approach, which rapidly builds molecular complexity through strategic cycloadditions, is a powerful illustration of modern synthetic design. For researchers and drug development professionals, the Gin and Peese pathway offers a more viable starting point for the synthesis of this compound analogues for structure-activity relationship studies.

While the natural biosynthetic pathway of this compound is yet to be discovered, these total syntheses provide invaluable insights into the chemical logic of its formation and offer powerful tools for accessing this and other structurally related, biologically active molecules.

References

Comparative Analysis of Nomifensine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comparison of the norepinephrine-dopamine reuptake inhibitor, Nomifensine, with selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).

Introduction

Nomifensine is an antidepressant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). It functions by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), which leads to higher levels of these neurotransmitters in the brain. This guide provides a comparative overview of Nomifensine's mechanism of action against two other major classes of antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). While Nomifensine was withdrawn from the market due to instances of hemolytic anemia, it serves as a significant pharmacological model.

Primary Mechanism of Action

The primary therapeutic effect of reuptake inhibitors is to increase the concentration of specific neurotransmitters in the synaptic cleft. This is achieved by blocking the transporter proteins responsible for their reabsorption into the presynaptic neuron, thereby enhancing neurotransmission.

  • Nomifensine (NDRI): This drug is a potent inhibitor of both norepinephrine and dopamine reuptake, with a significantly weaker effect on serotonin reuptake. Its mechanism involves blocking the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT).

  • Selective Serotonin Reuptake Inhibitors (SSRIs): As their name implies, SSRIs selectively block the serotonin transporter (SERT), leading to increased levels of serotonin in the synapse. They have minimal impact on norepinephrine and dopamine transporters.

  • Tricyclic Antidepressants (TCAs): TCAs have a broader mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine by blocking SERT and NET. However, their lack of selectivity also results in the blockage of other receptors, which contributes to a wider range of side effects.

The distinct mechanisms of these antidepressant classes are visualized in the signaling pathway diagram below.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Synaptic_Cleft_NE NE NE_Vesicle->Synaptic_Cleft_NE Release DA_Vesicle Dopamine (DA) Synaptic_Cleft_DA DA DA_Vesicle->Synaptic_Cleft_DA Release SER_Vesicle Serotonin (5-HT) Synaptic_Cleft_SER 5-HT SER_Vesicle->Synaptic_Cleft_SER Release NET NET DAT DAT SERT SERT Synaptic_Cleft_NE->NET Reuptake NE_Receptor NE Receptor Synaptic_Cleft_NE->NE_Receptor Binds Synaptic_Cleft_DA->DAT Reuptake DA_Receptor DA Receptor Synaptic_Cleft_DA->DA_Receptor Binds Synaptic_Cleft_SER->SERT Reuptake SER_Receptor 5-HT Receptor Synaptic_Cleft_SER->SER_Receptor Binds Nomifensine Nomifensine (NDRI) Nomifensine->NET Inhibits Nomifensine->DAT Inhibits SSRI SSRI SSRI->SERT Inhibits TCA TCA TCA->NET Inhibits TCA->SERT Inhibits

Caption: Synaptic mechanism of reuptake inhibitors.

Comparative Efficacy and Tolerability

Clinical trials have demonstrated that Nomifensine has an antidepressant effect comparable to TCAs like Nortriptyline and Amitriptyline. Meta-analyses comparing SSRIs and TCAs have shown varied results. Some studies indicate that TCAs may be more effective, particularly in hospitalized patients with severe depression, while others find no significant difference in efficacy for the majority of patients. However, TCAs are generally less well-tolerated than SSRIs, with patients on TCAs more frequently discontinuing treatment due to adverse effects. Nomifensine was noted for being well-tolerated with minimal side effects in many cases.

Drug ClassPrimary TargetsEfficacy (vs. TCAs)Common Side Effects
Nomifensine (NDRI) NET, DATComparableLow incidence of sedation and anticholinergic effects.
SSRIs SERTComparable to slightly less effective in severe depression.Nausea, insomnia, sexual dysfunction.
TCAs NET, SERT, plus off-target receptorsOften used as a benchmark for efficacy.Dry mouth, constipation, dizziness, cardiotoxicity.
Receptor Binding Affinity

The potency of these drugs is often quantified by their inhibition constants (Ki) or IC50 values, which represent the concentration of the drug required to inhibit 50% of transporter activity. A lower value indicates higher potency.

Drug/ClassTargetInhibition Constant (Ki) / IC50
Nomifensine NETKi: 4.7 nM
DATKi: 26 nM
SERTKi: ~4000 nM
SSRIs (e.g., Sertraline) SERTHigh Affinity (low nM range)
NETLow Affinity
DATLow Affinity
TCAs (e.g., Amitriptyline) NETHigh Affinity
SERTHigh Affinity

Note: Specific Ki values for SSRIs and TCAs can vary between individual drugs within the class.

Experimental Protocols

Neurotransmitter Reuptake Assay

This assay is fundamental to determining the potency and selectivity of reuptake inhibitors. It measures the ability of a compound to block the uptake of a radiolabeled or fluorescent neurotransmitter into cells expressing the specific transporter.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis A Culture cells expressing a specific transporter (e.g., HEK-293 with hDAT) B Plate cells in a multi-well plate A->B C Pre-incubate cells with varying concentrations of the test compound (e.g., Nomifensine) B->C D Add a radiolabeled or fluorescent neurotransmitter (e.g., [3H]dopamine) C->D E Incubate to allow for transporter-mediated uptake D->E F Terminate uptake by washing with ice-cold buffer E->F G Lyse cells and measure intracellular radioactivity (scintillation counting) or fluorescence F->G H Calculate IC50 values from concentration-response curves G->H

Caption: Workflow for a neurotransmitter reuptake assay.

A common method involves using human embryonic kidney (HEK 293) cells that are stably transfected to express a specific human monoamine transporter (DAT, NET, or SERT).

  • Cell Culture and Plating: Transfected HEK 293 cells are cultured and then plated into multi-well plates (e.g., 96-well) and allowed to adhere.

  • Incubation with Inhibitor: The cells are washed and then pre-incubated for a set time (e.g., 5-10 minutes) with various concentrations of the test compound (like Nomifensine).

  • Addition of Labeled Substrate: A constant concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT) is added to initiate the uptake reaction.

  • Termination and Measurement: After a short incubation period (e.g., 1-3 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed, and the amount of radiolabel taken up is quantified using a scintillation counter.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor that blocks 50% of the uptake) can be determined.

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific transporter or receptor. It involves competing the unlabeled test drug against a radiolabeled ligand that is known to bind to the target site.

  • Membrane Preparation: Membranes are prepared from cells or tissues that express the transporter of interest.

  • Incubation: The membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]nomifensine for the dopamine transporter) and varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter that traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the IC50 of the test compound, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

These experimental approaches provide the quantitative data necessary to characterize and compare the pharmacological profiles of drugs like Nomifensine and its alternatives.

Unveiling the Target Profile of Nominine: A Comparative Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a potential therapeutic agent is paramount. Nominine, a complex hetisine-type C20-diterpenoid alkaloid, has demonstrated antiarrhythmic properties, suggesting its interaction with biological targets that regulate cardiac function. This guide provides a comparative analysis of this compound's potential cross-reactivity with other biological targets, drawing upon available experimental data for this compound and its structural analogs.

This compound's primary mechanism of action is believed to be the modulation of voltage-gated ion channels, a characteristic shared by other hetisine-type alkaloids.[1][2] While direct and comprehensive cross-reactivity profiling data for this compound remains limited, valuable insights can be gleaned from the well-studied activities of its close structural analog, Guan-fu base A (GFA). GFA is a known multi-ion channel blocker, and its activity provides a predictive framework for understanding this compound's potential off-target effects.[1][3]

Comparative Analysis of Ion Channel Activity

To contextualize the potential cross-reactivity of this compound, the following table summarizes the inhibitory activities (IC50 values) of the related hetisine alkaloid, Guan-fu base A, against a panel of key cardiac ion channels. This data serves as a surrogate for understanding the potential target profile of this compound.

Biological TargetGuan-fu base A (IC50 in µM)Putative this compound ActivityRationale for Comparison
Late Sodium Current (INa,L) 1.57[4]Primary Target Hetisine alkaloids are known to target sodium channels.[1] The potent inhibition of the late sodium current by GFA suggests this may be a primary mechanism for the antiarrhythmic effects of this class of compounds.
Transient Sodium Current (INa,T) 21.17[4]Lower AffinityGFA exhibits significantly weaker inhibition of the transient sodium current compared to the late current, indicating a degree of selectivity.
hERG (Kv11.1) Potassium Channel 273[4]Low AffinityThe high IC50 value for GFA against the hERG channel is a favorable characteristic, as hERG blockade is associated with a risk of cardiac arrhythmias.
Kv1.5 Potassium Channel >200 (20.6% inhibition at 200 µM)[4]Very Low AffinityMinimal inhibition of the Kv1.5 channel by GFA suggests a low potential for interaction by this compound.
Calcium Channels Not explicitly quantified for GFA, but hetisines are known to have effects.[1][3]Possible InteractionThe general classification of hetisine alkaloids as multi-ion channel blockers implies a potential for interaction with calcium channels.[1]

Note: The putative activity of this compound is inferred from the data available for Guan-fu base A due to the structural similarity between the two compounds. Direct experimental validation for this compound is required.

Signaling Pathways and Experimental Workflow

The antiarrhythmic effects of hetisine-type alkaloids are primarily mediated by their direct interaction with and blockade of ion channels in cardiomyocytes. The following diagram illustrates the putative signaling pathway affected by this compound.

This compound This compound IonChannels Voltage-Gated Ion Channels (Na+, K+, Ca2+) This compound->IonChannels Blockade CardiacAP Cardiac Action Potential IonChannels->CardiacAP Modulation Arrhythmia Arrhythmia CardiacAP->Arrhythmia Normalization

Caption: Putative mechanism of this compound's antiarrhythmic effect.

The assessment of a compound's cross-reactivity typically involves a standardized experimental workflow. The following diagram outlines a general procedure for evaluating the selectivity of a compound like this compound against a panel of biological targets.

cluster_0 Compound Profiling cluster_1 Data Analysis cluster_2 Outcome Compound This compound PrimaryScreen Primary Target Assay (e.g., Late Sodium Current) Compound->PrimaryScreen SelectivityPanel Selectivity Panel Screening (Ion Channels, Receptors, Enzymes) Compound->SelectivityPanel IC50 IC50/Ki Determination PrimaryScreen->IC50 SelectivityPanel->IC50 SAR Structure-Activity Relationship (SAR) & Cross-Reactivity Analysis IC50->SAR SelectivityProfile Selectivity Profile (On-target vs. Off-target) SAR->SelectivityProfile

Caption: Experimental workflow for assessing cross-reactivity.

Experimental Protocols

The determination of a compound's inhibitory activity against ion channels is typically performed using the whole-cell patch-clamp technique .

Objective: To measure the inhibitory effect of a test compound on the ion currents flowing through specific channels in isolated cardiomyocytes or cell lines expressing the channel of interest.

Methodology:

  • Cell Preparation: Isolate primary cardiomyocytes (e.g., from guinea pig ventricles) or use a stable cell line (e.g., HEK293) engineered to express the specific ion channel target.

  • Electrode Placement: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell interior.

  • Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage by the patch-clamp amplifier.

  • Current Recording: Voltage protocols specific to the ion channel being studied are applied to elicit ionic currents, which are then recorded.

  • Compound Application: The test compound (e.g., this compound) is applied to the cell via a perfusion system at various concentrations.

  • Data Analysis: The recorded currents in the presence and absence of the compound are analyzed to determine the concentration-dependent inhibition and to calculate the IC50 value.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet available, the known pharmacology of the hetisine alkaloid class, particularly the multi-ion channel blocking activity of Guan-fu base A, provides a strong basis for predicting its biological target profile. The primary target of this compound is likely the voltage-gated sodium channel, with a potential for weaker interactions with potassium and calcium channels. This profile suggests a degree of selectivity that is favorable for its observed antiarrhythmic effects. However, comprehensive in vitro profiling of this compound against a broad panel of ion channels, receptors, and enzymes is essential to fully characterize its selectivity and to identify any potential off-target liabilities. Such studies will be crucial for the further development of this compound as a potential therapeutic agent.

References

Lack of Efficacy Data for Nominine Prevents Direct In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological data for nominine, a hetisine-type diterpenoid alkaloid. Currently, there are no published studies detailing its in vitro or in vivo efficacy. The existing research predominantly focuses on the complex total synthesis of this natural product, with no information available regarding its biological activity, mechanism of action, or potential therapeutic effects. This absence of experimental data makes a direct comparison of its efficacy in laboratory versus living organism models impossible.

While specific data for this compound is unavailable, broader research into the class of hetisine alkaloids, to which this compound belongs, has indicated a range of potential biological activities. Pharmacological studies on various hetisine-type diterpenoid alkaloids have reported antiarrhythmic, antitumor, antimicrobial, and insecticidal properties[1][2][3]. It is crucial to emphasize that these findings are for the general class of compounds and have not been specifically demonstrated for this compound.

Given the lack of specific efficacy data for this compound, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams, as requested, cannot be fulfilled at this time. Further research into the biological properties of this compound is required before any such analysis can be conducted.

General Biological Activities of Hetisine Alkaloids

To provide a broader context, the following is a summary of reported activities for the hetisine alkaloid family:

Biological ActivityDescription
Antiarrhythmic Some hetisine alkaloids have shown potential in regulating heart rhythm.
Antitumor Preliminary studies on certain compounds within this class suggest potential cytotoxic effects against cancer cell lines.
Antimicrobial Activity against various bacteria and fungi has been observed for some hetisine alkaloids.
Insecticidal Certain alkaloids in this family have demonstrated toxic effects against insects.

It is imperative to reiterate that these activities have not been specifically attributed to this compound.

Hypothetical Experimental Workflow for Efficacy Studies

Should research into the efficacy of this compound be undertaken, a general workflow for in vitro and in vivo assessment would likely follow the logical progression outlined below. This diagram is a hypothetical representation and is not based on any published experimental protocol for this compound.

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Assessment Cell Line Screening Cell Line Screening Dose-Response Studies Dose-Response Studies Cell Line Screening->Dose-Response Studies Identify sensitive cell lines IC50 Determination IC50 Determination Dose-Response Studies->IC50 Determination Determine potency Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Select relevant concentrations Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Elucidate molecular targets Animal Model Selection Animal Model Selection Signaling Pathway Analysis->Animal Model Selection Inform in vivo study design Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Establish relevant model Toxicity Studies Toxicity Studies Pharmacokinetic Studies->Toxicity Studies Determine dosing regimen Tumor Growth Inhibition Studies Tumor Growth Inhibition Studies Toxicity Studies->Tumor Growth Inhibition Studies Establish safe dose range Biomarker Analysis Biomarker Analysis Tumor Growth Inhibition Studies->Biomarker Analysis Assess therapeutic effect

Caption: A hypothetical workflow for assessing the efficacy of a novel compound.

References

A Comparative Guide to the Synthetic Efficiency of Nominine Total Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products like Nominine is a critical aspect of drug discovery and development. This guide provides an objective comparison of the two reported total syntheses of this compound, furnishing a detailed analysis of their synthetic efficiency supported by experimental data.

This compound, a complex diterpenoid alkaloid, has presented a significant challenge to synthetic chemists. To date, two successful total syntheses have been reported: a lengthy linear approach by Muratake and Natsume, and a more concise, convergent synthesis by Gin and coworkers. This guide will delve into a comparative analysis of these two routes, focusing on key metrics of synthetic efficiency such as step count and overall yield.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two distinct synthetic routes to this compound, providing a clear comparison of their overall efficiency.

MetricMuratake & Natsume SynthesisGin Synthesis (Racemic)Gin Synthesis (Asymmetric)
Total Number of Steps 401517
Overall Yield 0.15%6.1%1.3%
Longest Linear Sequence 401112
Key Strategy Linear synthesis, radical cyclizationConvergent, dual cycloaddition (1,3-dipolar & Diels-Alder)Convergent, dual cycloaddition (asymmetric induction)
Starting Materials 1-bromo-2-(2-iodoethyl)-4-methoxybenzene3-methylcyclohexenone, 3,4-dihydro-2H-pyran3-methylcyclohexenone, 3,4-dihydro-2H-pyran

Visualizing the Synthetic Pathways

The strategic differences between the two approaches are best understood through visualization of their respective synthetic pathways.

Muratake_Natsume_Synthesis A Starting Material B Intermediate 1 A->B C Intermediate 2 B->C D ... (multiple steps) C->D E Key Intermediate D->E F Radical Cyclization E->F G ... (further steps) F->G H This compound G->H

Figure 1: Linear approach of the Muratake & Natsume synthesis.

Gin_Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Convergent Assembly A_start 3-Methyl- cyclohexenone A_int1 Intermediate A1 A_start->A_int1 A_end Fragment A A_int1->A_end Coupling Fragment Coupling A_end->Coupling B_start 3,4-Dihydro- 2H-pyran B_int1 Intermediate B1 B_start->B_int1 B_end Fragment B B_int1->B_end B_end->Coupling Dipolar_Cyclo 1,3-Dipolar Cycloaddition Coupling->Dipolar_Cyclo Diels_Alder Diels-Alder Reaction Dipolar_Cyclo->Diels_Alder This compound This compound Diels_Alder->this compound

Figure 2: Convergent strategy of the Gin synthesis.

Experimental Protocols for Key Transformations

The efficiency of a synthesis is intrinsically linked to the robustness and yield of its key chemical transformations. Below are the detailed experimental protocols for the pivotal steps in both the Muratake & Natsume and the Gin syntheses.

Muratake & Natsume Synthesis: Key Radical Cyclization

The construction of a key portion of the carbocyclic core in the Muratake and Natsume synthesis was achieved via a radical cyclization.

Reaction: Formation of the tetracyclic core via radical cyclization.

Procedure: To a solution of the acyclic precursor (1.0 eq) in deoxygenated toluene (0.01 M) at reflux (110 °C) was added tributyltin hydride (1.5 eq) and azobisisobutyronitrile (AIBN) (0.2 eq) portionwise over 1 hour. The reaction mixture was stirred at reflux for an additional 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the tetracyclic product.

Gin Synthesis: Key 1,3-Dipolar Cycloaddition and Diels-Alder Cascade

The hallmark of the Gin synthesis is its use of a dual cycloaddition strategy to rapidly assemble the complex polycyclic framework of this compound.

Reaction: Intramolecular [4+3] Cycloaddition of an oxidopyridinium betaine.

Procedure: The pyridinium salt precursor (1.0 eq) was dissolved in a mixture of acetonitrile and water (10:1, 0.05 M). The solution was heated to 80 °C, and N,N-diisopropylethylamine (5.0 eq) was added dropwise over 10 minutes. The reaction mixture was stirred at 80 °C for 12 hours. After cooling, the mixture was diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography to yield the cycloadduct.

Reaction: Transannular Diels-Alder Reaction.

Procedure: The cycloadduct from the previous step (1.0 eq) was dissolved in xylenes (0.01 M) in a sealed tube. The solution was deoxygenated by bubbling argon through it for 15 minutes. The sealed tube was then heated to 180 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by preparative thin-layer chromatography to afford the hexacyclic product, which was then converted to this compound in a few subsequent steps.

Concluding Remarks

The total syntheses of this compound by Muratake & Natsume and Gin and coworkers represent two distinct and insightful approaches to this complex natural product. The Muratake and Natsume synthesis, while a formidable achievement in its own right, follows a more traditional, linear path, which is reflected in its high step count and low overall yield.

In contrast, the Gin synthesis showcases the power of a convergent and strategic bond-forming approach.[1] By employing a dual cycloaddition strategy, this route dramatically reduces the number of steps and significantly improves the overall yield.[1][2] This not only makes the synthesis more elegant but also more practical for the potential production of this compound and its analogs for further biological investigation.

For researchers in drug development, the Gin synthesis provides a more viable platform for accessing this compound and its derivatives. The convergent nature of the synthesis allows for the independent synthesis of key fragments, which could be modified to generate a library of analogs for structure-activity relationship (SAR) studies. This comparative analysis underscores the importance of strategic planning and the development of efficient bond-forming reactions in the synthesis of complex molecules.

References

Safety Operating Guide

Prudent Disposal of Uncharacterized Chemical Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive, publicly available safety and disposal data for a specific compound named "Nominine" are limited. The following procedures are based on established best practices for handling potentially hazardous, non-characterized chemical waste in a laboratory setting. Researchers must consult with their institution's Environmental Health & Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[1] When handling substances with unknown toxicological profiles, it is imperative to treat them as potentially hazardous.

Immediate Safety and Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS), any uncharacterized substance should be handled with the assumption that it may be toxic, irritant, or possess other unknown harmful properties.[1] The fundamental principles of laboratory safety—minimizing exposure, preventing contamination, and avoiding ingestion and inhalation—must be strictly adhered to.[1]

Assumed Hazard Data for Uncharacterized Compounds

Hazard ClassificationPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][3]
Skin Irritation (Category 2) Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]
Serious Eye Irritation (Category 2A) Causes serious eye irritation. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Experimental Protocol: Waste Management and Disposal

The following protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of waste containing an uncharacterized chemical compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling potentially hazardous chemical waste. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be changed immediately if they become contaminated.[1]

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be required. Consultation with the institution's EHS department is necessary to determine the appropriate type.[1]

Waste Segregation and Collection

Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.[1]

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all waste. The container must be chemically compatible with the substance and any solvents used.

  • Solid Waste: Contaminated lab supplies such as gloves, weigh boats, and paper towels should be double-bagged and placed in the designated solid waste container.[1]

  • Liquid Waste: Solutions containing the substance should be collected in a dedicated liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1] For instance, halogenated and non-halogenated solvent wastes should be kept separate.[4]

  • Sharps Waste: Pipette tips, needles, or broken glassware contaminated with the substance must be disposed of in a designated, puncture-resistant sharps container.[1][4]

Waste Storage
  • Satellite Accumulation Area: Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.[1][5]

  • Secondary Containment: Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks.[1]

  • Segregation from Incompatibles: Ensure the waste container is segregated from incompatible materials, such as strong acids, bases, and oxidizing agents.[1][6]

Spill and Decontamination Procedures
  • Spill Response: In the event of a spill, evacuate the immediate area. For large spills or if you are uncertain how to proceed, contact your institution's EHS department immediately. For small spills within a fume hood, use a compatible absorbent material to contain the spill, collect the absorbed material with non-sparking tools, and place it in the designated hazardous waste container.[1]

  • Container Decontamination: Any empty containers that held the substance must be triple-rinsed. The first two rinsates are to be collected as hazardous waste. After a triple-rinse, the container may be disposed of in regular trash or recycled, pending approval from the EHS department.[1][7]

Final Disposal
  • Contact EHS: Do not dispose of uncharacterized chemical waste down the drain or in the regular trash.[5] Contact your institution's EHS department for pickup and proper disposal of the hazardous waste.

  • Labeling: Ensure the waste container is properly labeled with all its contents and their approximate percentages. Do not use abbreviations or chemical formulas.[5]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Assume Hazardous) B Don Appropriate PPE A->B C Use Designated Waste Container B->C Begin Waste Generation D Segregate Solid, Liquid, & Sharps Waste C->D E Store in Labeled, Sealed Container F Place in Secondary Containment E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H Container Full or Project Complete I EHS Manages Final Disposal H->I

Caption: Workflow for the safe disposal of uncharacterized chemical waste in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nominine
Reactant of Route 2
Nominine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.